Kdo Azide
Description
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Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H16N4O7 |
|---|---|
Molecular Weight |
280.24 g/mol |
IUPAC Name |
azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid |
InChI |
InChI=1S/C8H13N3O7.H3N/c9-11-10-2-5(14)7(16)6(15)3(12)1-4(13)8(17)18;/h3,5-7,12,14-16H,1-2H2,(H,17,18);1H3/t3-,5-,6-,7-;/m1./s1 |
InChI Key |
MMNDMXWELAQOMB-LBDSCFHVSA-N |
Isomeric SMILES |
C([C@H]([C@H]([C@@H]([C@@H](CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
Canonical SMILES |
C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N |
Origin of Product |
United States |
Foundational & Exploratory
what is Kdo Azide and its chemical structure
An In-depth Technical Guide to Kdo Azide for Researchers and Drug Development Professionals
Introduction
8-Azido-3,8-dideoxy-D-manno-octulosonic acid, commonly known as this compound, is a pivotal chemical tool in the fields of glycobiology, molecular biology, and drug development.[1] It is a synthetic analogue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a naturally occurring eight-carbon sugar that is an essential component of the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria.[2][3][4][5]
The defining feature of this compound is the replacement of the hydroxyl group at the C8 position with an azide moiety. This modification is remarkably well-tolerated by the bacterial enzymatic machinery, allowing this compound to be metabolically incorporated into nascent LPS molecules on the bacterial cell surface. The embedded azide group then serves as a chemical handle for bioorthogonal "click" chemistry reactions, enabling the selective attachment of reporter molecules such as fluorescent dyes or affinity tags. This powerful two-step process of metabolic labeling followed by click chemistry provides a highly specific method for visualizing, tracking, and isolating Gram-negative bacteria and their LPS components for a wide range of research applications, from studying bacterial physiology to developing targeted therapeutics.
Chemical Structure and Properties
This compound is a derivative of the monosaccharide Kdo. The core structure is an eight-carbon alpha-keto acid with an azide group at the terminal (C8) position.
Chemical Structure:
Caption: Chemical structure of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (this compound).
Physicochemical Properties
A summary of the key quantitative data for this compound is presented below for easy reference.
| Property | Value | Reference(s) |
| IUPAC Name | azane;(4R,5R,6R,7R)-8-azido-4,5,6,7-tetrahydroxy-2-oxooctanoic acid | |
| Synonyms | 8-Azido-3,8-dideoxy-D-manno-octulosonic acid, Kdo-8-N₃ | |
| CAS Number | 1380099-68-2 | |
| Molecular Formula | C₈H₁₆N₄O₇ | |
| Molecular Weight | 280.24 g/mol | |
| Appearance | White to light yellow solid / lyophilized powder | |
| Purity | >90% to ≥99% (HPLC) | |
| Solubility | Soluble in Water, DMSO, DMF | |
| Canonical SMILES | C(C(C(C(C(CN=[N+]=[N-])O)O)O)O)C(=O)C(=O)O.N | |
| Storage Conditions | -20°C, sealed from moisture |
Mechanism of Action and Applications
The utility of this compound stems from a two-stage mechanism: metabolic incorporation into bacterial LPS followed by bioorthogonal click chemistry for detection or conjugation.
Metabolic Labeling of Lipopolysaccharides (LPS)
Gram-negative bacteria can uptake exogenous this compound from their environment. Inside the bacterial cytosol, it is recognized by the same biosynthetic machinery as native Kdo. The key enzyme, CMP-Kdo synthase (KdsB), activates this compound by converting it to CMP-Kdo-8-N₃. Subsequently, CMP-Kdo transferases incorporate this azido-modified sugar into the lipid A core, forming a modified LPS structure. This entire process effectively decorates the outer membrane of the bacterium with azide functional groups.
Caption: Workflow of metabolic incorporation of this compound into bacterial LPS.
Bioorthogonal Click Chemistry
Once the azide groups are displayed on the cell surface, they are available for covalent ligation to probes containing a complementary functional group. This is achieved through "click" chemistry, a set of reactions known for their high efficiency, specificity, and biocompatibility.
Two primary types of click reactions are used with this compound:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): Reacts the azide with a terminal alkyne in the presence of a copper(I) catalyst to form a stable triazole linkage. While highly efficient, the copper catalyst can be toxic to living cells.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free alternative that utilizes a strained cyclooctyne, such as dibenzocyclooctyne (DBCO) or bicyclo[6.1.0]nonyne (BCN), which reacts spontaneously with the azide. This method is ideal for live-cell imaging and in vivo applications due to its bioorthogonality and lack of cytotoxicity.
Caption: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) on a cell surface.
Experimental Protocols
The following sections provide generalized methodologies for the synthesis of this compound and its use in a typical metabolic labeling experiment. These protocols are derived from published literature and should be adapted and optimized for specific experimental contexts.
Chemical Synthesis of this compound (Kdo-8-N₃)
The synthesis of this compound is a multi-step process that starts from D-arabinose and involves the key intermediate 5-azido-5-deoxy-D-arabinose.
Protocol Outline:
-
Synthesis of 5-azido-5-deoxy-D-arabinose (Ara-5-N₃):
-
Protect the anomeric carbon of D-arabinose by converting it to a methyl acetal (e.g., using 0.18 N HCl in MeOH). This step helps to lock the sugar in its furanose conformation.
-
Selectively iodinate the primary alcohol at the C5 position (e.g., using iodine, imidazole, and triphenylphosphine in THF).
-
Displace the iodide with an azide group by reacting with sodium azide (NaN₃) in a polar aprotic solvent like DMF at elevated temperature (e.g., 80°C).
-
Hydrolyze the acetal protecting group (e.g., using Amberlite-H⁺ resin in water) to yield Ara-5-N₃.
-
-
Aldol Reaction and Decarboxylation:
-
Perform an aldol reaction between the synthesized Ara-5-N₃ and oxaloacetate in an aqueous basic solution (e.g., pH 12 with NaOH).
-
Induce decarboxylation of the resulting intermediate to form this compound. This is typically achieved by adding a divalent metal catalyst like Nickel(II) chloride (NiCl₂) and heating at a controlled pH (e.g., pH 5, 50°C).
-
-
Purification:
-
Purify the final this compound product using appropriate chromatographic techniques, such as anion-exchange chromatography.
-
Metabolic Labeling and Fluorescence Microscopy of E. coli
This protocol describes the labeling of E. coli LPS with this compound and subsequent visualization using SPAAC click chemistry.
Materials:
-
E. coli strain (e.g., BW25113)
-
Growth medium (e.g., LB or M9 minimal media)
-
This compound stock solution (e.g., 50 mM in sterile water or DMSO)
-
DBCO-conjugated fluorophore (e.g., DBCO-488) stock solution
-
Phosphate-buffered saline (PBS)
Protocol:
-
Bacterial Culture Preparation: Inoculate the desired E. coli strain into fresh growth medium and grow to the early or mid-logarithmic phase (OD₆₀₀ ≈ 0.2-0.5).
-
Metabolic Labeling:
-
Add this compound to the bacterial culture to a final concentration of 1-5 mM.
-
As a negative control, prepare a parallel culture without this compound.
-
Continue to incubate the cultures under normal growth conditions for a period of several hours to allow for incorporation of the azide sugar into the LPS.
-
-
Cell Harvesting and Washing:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes).
-
Discard the supernatant and wash the cell pellet twice with cold PBS to remove unincorporated this compound and media components.
-
-
Click Chemistry Reaction (SPAAC):
-
Resuspend the washed cell pellets in PBS.
-
Add the DBCO-fluorophore to a final concentration of 25-100 µM.
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light.
-
-
Final Washing and Imaging:
-
Wash the cells twice with PBS to remove unreacted fluorophore.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount the cells on a microscope slide and visualize using fluorescence microscopy with the appropriate filter set for the chosen fluorophore. A strong fluorescent signal localized to the cell periphery is indicative of successful LPS labeling.
-
References
- 1. chemimpex.com [chemimpex.com]
- 2. vectorlabs.com [vectorlabs.com]
- 3. prod-vector-labs-wordpress-media.s3.amazonaws.com [prod-vector-labs-wordpress-media.s3.amazonaws.com]
- 4. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]
An In-depth Technical Guide to Kdo-Azide Metabolic Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo)-azide metabolic labeling principle, a powerful technique for studying the outer membrane of Gram-negative bacteria. We will delve into the core concepts, detailed experimental protocols, and data presentation to facilitate the application of this method in research and development.
Core Principle of Kdo-Azide Metabolic Labeling
Kdo-azide metabolic labeling is a bioorthogonal chemical reporter strategy used to selectively tag and visualize lipopolysaccharide (LPS), a major component of the outer membrane of most Gram-negative bacteria.[1][2][3][4] The principle relies on introducing a synthetically modified sugar, Kdo-azide (8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid), into the bacterial cells.[2]
The core of this technique lies in the following key aspects:
-
Metabolic Incorporation: Kdo is an essential and conserved component of the inner core of LPS in almost all Gram-negative bacteria. Bacteria can uptake exogenous Kdo or its analogs through transport proteins like the sialic acid transporter NanT. The Kdo-azide, being an analog of Kdo, is recognized and incorporated into the nascent LPS molecules during their biosynthesis.
-
Bioorthogonal Azide Group: The azide group (-N₃) on the Kdo molecule is a small, bioorthogonal chemical reporter. This means it does not interfere with the natural biological processes of the cell and is absent in most biological systems, ensuring specific labeling.
-
Click Chemistry: The incorporated azide group serves as a handle for a highly specific and efficient chemical reaction known as "click chemistry". This typically involves either a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC). In these reactions, the azide group on the LPS reacts with a fluorescent probe or another tag that carries a complementary alkyne group, allowing for visualization and analysis.
Signaling Pathways and Experimental Workflows
LPS Biosynthesis and Kdo-Azide Incorporation
Gram-negative bacteria synthesize LPS through two main pathways: the de novo pathway and the salvage pathway. The salvage pathway allows for the uptake and utilization of exogenous Kdo. Kdo-azide is transported into the cytoplasm and then activated to its CMP derivative by the enzyme CMP-Kdo synthase (KdsB). This activated form, CMP-Kdo-azide, is then transferred to lipid A by CMP-Kdo transferase, incorporating the azide-modified sugar into the growing LPS molecule.
References
- 1. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Evaluation of Azido 3-Deoxy-d- manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 8-Azido-3,8-dideoxy-D-manno-octulosonic Acid (Kdo-N3)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the chemical, physical, and biological properties of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (Kdo-N3), a pivotal tool in the study of Gram-negative bacteria. Kdo-N3 is a synthetic derivative of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), an essential component of lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[1][2][3] The introduction of an azide moiety allows for the metabolic labeling and visualization of LPS biosynthesis and dynamics through bioorthogonal click chemistry.[4][5]
Core Properties of Kdo-N3
A summary of the key quantitative data for Kdo-N3 is presented below, facilitating easy reference and comparison.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₃N₃O₇ | |
| Molecular Weight | 263.21 g/mol | |
| Appearance | White to off-white solid | |
| Storage Temperature | -20°C | |
| Spectroscopic Data | ¹H NMR (600 MHz, D₂O) for the major α-pyranose form: δ 4.07 (dq, J = 12.0, 5.1, 4.1 Hz, 1H, H-4), 4.02 (dd, J = 2.0, 1.0 Hz, 1H, H-5), 3.89 (ddd, J = 10.9, 5.3, 2.5 Hz, 1H, H-7) | |
| Purity | Residual pyruvate can be present from synthesis; a 4 mol% residual pyruvate was reported in one study. |
Biological Activity and Applications
Kdo-N3 serves as a chemical reporter to probe the intricacies of LPS biosynthesis and transport. It is taken up by Gram-negative bacteria, such as Escherichia coli and Klebsiella pneumoniae, primarily through the sialic acid transporter NanT. Once inside the cytoplasm, it is processed by the same enzymatic machinery as endogenous Kdo.
The metabolic incorporation of Kdo-N3 into the LPS core structure allows for the subsequent attachment of reporter molecules, such as fluorophores or biotin, via copper-catalyzed or strain-promoted azide-alkyne cycloaddition (click chemistry). This enables the visualization of LPS localization, transport, and dynamics in living cells.
The efficiency of Kdo-N3 incorporation can be influenced by several factors, including the bacterial strain and the composition of the growth medium. For instance, labeling efficiency has been observed to differ between various E. coli serotypes. Furthermore, the presence of the azido group can interfere with the enzymatic utilization of the molecule, leading to a lower incorporation efficiency compared to native Kdo. Studies have shown a 6-fold reduction in the specificity constant of the CMP-Kdo synthetase (KdsB) for Kdo-N3 compared to Kdo. This can result in the formation of truncated LPS structures.
Experimental Protocols
Detailed methodologies for key experiments involving Kdo-N3 are provided below.
Chemical Synthesis of 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (Kdo-N3)
The synthesis of Kdo-N3 can be achieved through a two-step aldol reaction followed by decarboxylation. An optimized protocol involves the reaction of 5-azido-5-deoxy-D-arabinose with oxaloacetate.
-
Step 1: Aldol Reaction: 5-azido-5-deoxy-D-arabinose is reacted with oxaloacetate at a basic pH (pH 12).
-
Step 2: Decarboxylation: The product from the aldol reaction is then subjected to decarboxylation using NiCl₂ at a slightly acidic pH (pH 5) and elevated temperature (50°C) to yield Kdo-N3.
Metabolic Labeling of E. coli with Kdo-N3
This protocol describes the general procedure for incorporating Kdo-N3 into the LPS of E. coli.
-
Bacterial Culture: Grow E. coli (e.g., K-12 strain) overnight in a suitable medium such as Luria-Bertani (LB) or M9 minimal medium.
-
Inoculation: Inoculate fresh medium with the overnight culture.
-
Supplementation: Add Kdo-N3 to the culture at a final concentration ranging from 1 mM to 5 mM.
-
Incubation: Incubate the culture for a sufficient period to allow for bacterial growth and incorporation of Kdo-N3 (e.g., 16 hours). The optimal incubation time may need to be determined empirically.
-
Cell Harvesting: Pellet the cells by centrifugation.
-
Washing: Wash the cell pellet to remove unincorporated Kdo-N3.
Visualization of Kdo-N3 Labeled LPS by SDS-PAGE and Fluorescence Imaging
This protocol allows for the analysis of Kdo-N3 incorporation into LPS.
-
Click Reaction: Resuspend the washed, Kdo-N3 labeled cells and treat them with a fluorescently-labeled dibenzocyclooctyne (DBCO) reagent (e.g., FAM-DBCO or Cy3-DBCO) for the click reaction.
-
Cell Lysis: Lyse the cells to release the cellular components, including the labeled LPS.
-
Proteinase K Digestion: Treat the cell lysate with proteinase K to digest proteins that may interfere with LPS analysis.
-
SDS-PAGE: Separate the LPS molecules by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) using a Tris-Tricine system, which is suitable for resolving low molecular weight molecules like LPS. A 16% acrylamide gel is commonly used.
-
Fluorescence Imaging: Visualize the fluorescently labeled LPS bands in the gel using a fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Total LPS Staining (Optional): After fluorescence imaging, the gel can be stained with a total LPS stain, such as a silver stain or a fluorescent stain like Pro-Q Emerald 300, to visualize all LPS species and assess the relative incorporation of Kdo-N3.
Fluorescence Microscopy of Kdo-N3 Labeled Bacteria
This protocol enables the visualization of LPS localization on the surface of intact bacteria.
-
Metabolic Labeling and Click Reaction: Label the bacteria with Kdo-N3 and a fluorescent DBCO reagent as described above.
-
Washing: Wash the cells to remove excess fluorescent probe.
-
Microscopy: Resuspend the cells and mount them on a microscope slide.
-
Imaging: Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the fluorophore used. Phase-contrast or differential interference contrast (DIC) images can be captured to visualize the cell morphology. The fluorescent signal is typically observed at the periphery of the cells, confirming the localization of the labeled LPS to the outer membrane.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key processes involving Kdo-N3.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-Depth Technical Guide to the Role of 3-deoxy-D-manno-oct-2-ulosonic Acid (Kdo) in Gram-negative Bacterial Cell Walls
Executive Summary
3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) is an eight-carbon sugar that serves as a cornerstone in the architecture of the Gram-negative bacterial outer membrane.[1][2][3] As an essential component of lipopolysaccharide (LPS), Kdo forms the critical covalent bridge between the membrane-anchoring lipid A moiety and the core oligosaccharide, making it indispensable for the structural integrity and viability of most Gram-negative bacteria.[4][5] The biosynthetic pathway for Kdo is highly conserved across a broad spectrum of pathogenic bacteria and is absent in humans, rendering its enzymes prime targets for the development of novel, selective antibacterial agents. This guide provides a comprehensive technical overview of Kdo's structure, biosynthesis, and function, details key experimental methodologies, and explores its validated role as a target for antimicrobial drug discovery.
The Structure and Crucial Location of Kdo in Lipopolysaccharide (LPS)
LPS is a complex glycolipid that constitutes the major component of the outer leaflet of the Gram-negative outer membrane. It is typically composed of three distinct domains:
-
Lipid A: The hydrophobic, endotoxic anchor that is embedded in the outer membrane.
-
Core Oligosaccharide: A non-repeating oligosaccharide attached to lipid A. It is subdivided into the highly conserved inner core and a more variable outer core.
-
O-Antigen: A repeating polysaccharide chain that extends from the core, representing the primary antigenic determinant of the bacterium. This component is absent in some species, resulting in a lipooligosaccharide (LOS).
Kdo is the foundational component of the inner core, providing the essential linkage between lipid A and the entire polysaccharide portion of LPS. In canonical structures like that of Escherichia coli, two Kdo residues are attached to the 6'-position of the lipid A glucosamine disaccharide. The inner Kdo (Kdo I) is directly linked to lipid A, while the outer Kdo (Kdo II) is attached to the first. This Kdo₂-lipid A structure is considered the minimal LPS configuration required for the viability of most Gram-negative bacteria.
While the Kdo₂-lipid A structure is common, variations exist. For instance, Haemophilus influenzae has only one Kdo residue, whereas Chlamydia trachomatis possesses at least three. The linkage of Kdo to lipid A is an acid-labile α-ketosidic bond, a chemical property often exploited in LPS analysis.
The Kdo Biosynthetic Pathway: A Chain of Essential Reactions
The synthesis of Kdo is a four-step enzymatic pathway that occurs in the bacterial cytoplasm. This pathway is a branch of the pentose phosphate pathway and is highly conserved.
-
Isomerization: The pathway begins with the conversion of D-ribulose 5-phosphate to D-arabinose 5-phosphate (A5P). This reversible reaction is catalyzed by D-arabinose-5-phosphate isomerase (API), encoded by the kdsD gene.
-
Condensation: Kdo-8-phosphate synthase (kdsA) catalyzes the condensation of A5P with phosphoenolpyruvate (PEP) to form 3-deoxy-D-manno-octulosonate-8-phosphate (Kdo-8-P).
-
Dephosphorylation: The phosphate group at the 8th position is removed from Kdo-8-P by the specific phosphatase, Kdo-8-phosphate phosphatase (kdsC), yielding free Kdo.
-
Activation: Before it can be transferred to lipid A, Kdo must be activated. CMP-Kdo synthetase (kdsB) catalyzes the reaction of Kdo with cytidine triphosphate (CTP) to produce the activated sugar-nucleotide, CMP-Kdo.
Table 1: Enzymes of the Kdo Biosynthetic Pathway
| Gene | Enzyme Name | Abbreviation | Function |
| kdsD (gutQ) | D-arabinose-5-phosphate isomerase | API | Isomerizes D-ribulose 5-phosphate to D-arabinose 5-phosphate. |
| kdsA | Kdo-8-phosphate synthase | Kdo8PS | Condenses D-arabinose 5-phosphate and phosphoenolpyruvate. |
| kdsC | Kdo-8-phosphate phosphatase | KdsC | Hydrolyzes Kdo-8-phosphate to Kdo and inorganic phosphate. |
| kdsB | CMP-Kdo synthetase | CKS | Activates Kdo by transferring a CMP moiety from CTP. |
Incorporation of Kdo into the LPS Core
The transfer of activated CMP-Kdo to the lipid A precursor is catalyzed by a Kdo transferase , a glycosyltransferase encoded by the waaA (or kdtA) gene. This enzyme is a bifunctional protein capable of sequentially transferring two Kdo residues to lipid IVA (a tetra-acylated precursor of lipid A). This entire process occurs on the cytoplasmic face of the inner membrane before the completed Kdo₂-lipid A core is flipped to the periplasmic side by the ABC transporter MsbA for the subsequent addition of the outer core and O-antigen.
Kdo as a Linchpin for Bacterial Viability and Function
The presence of Kdo in LPS is critical for multiple aspects of bacterial physiology and survival.
-
Outer Membrane Integrity: The Kdo₂-lipid A moiety is the minimum structure required to maintain a stable and functional outer membrane. Mutants unable to synthesize or incorporate Kdo exhibit severe defects in their cell envelope, leading to increased permeability and ultimately, cell death under normal growth conditions.
-
Permeability Barrier: A complete LPS layer, anchored by Kdo, provides an effective barrier against a wide range of harmful substances, including hydrophobic antibiotics, detergents, and host-derived antimicrobial peptides. Disruption of the Kdo region compromises this barrier, rendering the bacteria hypersensitive to such agents.
-
Host-Pathogen Interactions: While lipid A is the primary trigger of the host innate immune response via Toll-like receptor 4 (TLR4), the structure of the inner core, including Kdo, can influence this interaction. Furthermore, the Kdo core has been shown to be essential for the surface retention of certain secreted toxins, such as the heat-labile enterotoxin of enterotoxigenic E. coli (ETEC). Structural differences in the Kdo region, such as phosphorylation, can dictate whether a toxin is secreted or remains cell-associated.
The Kdo Pathway: A Prime Target for Novel Antibacterials
The urgent need for new antibiotics against multidrug-resistant Gram-negative pathogens has intensified the search for novel drug targets. The Kdo biosynthetic pathway is an exceptionally attractive candidate for several reasons:
-
Essentiality: The pathway is indispensable for the viability of a wide range of clinically relevant Gram-negative bacteria.
-
Conservation: The enzymes, particularly KdsA and KdsB, are highly conserved across different bacterial species, suggesting that inhibitors could have broad-spectrum activity.
-
Lack of Human Homologs: The Kdo pathway is absent in mammals, minimizing the potential for mechanism-based toxicity and ensuring high selectivity for the bacterial target.
Research has focused on developing inhibitors against the key enzymes of this pathway.
References
- 1. Bacterial β-Kdo glycosyltransferases represent a new glycosyltransferase family (GT99) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 3-Deoxy-D-manno-oct-2-ulosonic acid - Wikipedia [en.wikipedia.org]
- 3. The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The sugar 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) as a characteristic component of bacterial endotoxin -- a review of its biosynthesis, function, and placement in the lipopolysaccharide core. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Bioorthogonal Chemistry with Kdo Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Bioorthogonal Chemistry
Bioorthogonal chemistry encompasses a class of chemical reactions that can proceed within a living system without interfering with or being influenced by the native biological processes.[1][2][3][4] This powerful set of tools allows for the specific labeling and visualization of biomolecules in their natural environment. The concept, pioneered by Carolyn R. Bertozzi, relies on the introduction of a chemical "reporter" group, one that is abiotic and possesses a unique reactivity, into a target biomolecule.[2] This reporter can then be selectively targeted with a probe carrying a complementary reactive group. The azide group (-N₃) is an exemplary bioorthogonal reporter due to its small size, metabolic stability, and lack of endogenous counterparts in most biological systems.
Kdo Azide: A Tool for Probing Gram-Negative Bacteria
3-deoxy-D-manno-oct-2-ulopyranosonic acid azide (this compound) is a synthetic analog of Kdo, a crucial and conserved sugar component of the lipopolysaccharide (LPS) inner core in the outer membrane of most Gram-negative bacteria. By introducing an azide group, typically at the C8 position (8-N₃-Kdo), this molecule serves as a metabolic handle to study LPS biosynthesis, transport, and dynamics. Gram-negative bacteria can uptake exogenous this compound and incorporate it into their nascent LPS through their natural biosynthetic pathways. Once displayed on the bacterial cell surface, the azide group is accessible for bioorthogonal ligation with a variety of probes.
Bioorthogonal Ligation Reactions of this compound
The azide group on the incorporated Kdo can be selectively targeted using two primary bioorthogonal reactions:
-
Click Chemistry: This refers to a group of reactions that are rapid, high-yield, and highly specific.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction forms a stable triazole linkage between an azide and a terminal alkyne. While highly efficient, the copper catalyst can be toxic to living cells, limiting its in vivo applications.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): To overcome the toxicity of CuAAC, SPAAC utilizes strained cyclooctynes (e.g., DBCO, BCN) that react readily with azides without the need for a metal catalyst. This makes SPAAC highly suitable for live-cell imaging.
-
-
Staudinger Ligation: This reaction occurs between an azide and a phosphine, forming a stable amide bond. It is a metal-free reaction and one of the earliest examples of a bioorthogonal ligation.
Quantitative Data Summary
The following tables summarize quantitative data from various studies on the metabolic labeling of Gram-negative bacteria with this compound.
Table 1: this compound Incubation Conditions for Bacterial Labeling
| Bacterium | This compound Concentration | Incubation Time | Growth Medium | Reference |
| Escherichia coli K-12 | 1 mM | 16 hours | - | |
| Escherichia coli K-12 | ≥0.1 mM | ≥4 hours | - | |
| Escherichia coli BW25113 | 1 mM, 5 mM, 10 mM | - | LB or M9 | |
| Myxococcus xanthus DZ2 | - | 24 hours | - |
Table 2: Effects of this compound Analogs on Myxococcus xanthus Growth
| Kdo Analog | Effect on Growth Rate (relative to untreated) | Reference |
| 8-N₃-Kdo | ~52% slower | |
| 7-N₃-Kdo | Faster |
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with Kdo-N₃ and Fluorescent Detection
This protocol describes the metabolic incorporation of 8-azido-Kdo (Kdo-N₃) into E. coli LPS followed by fluorescent labeling via SPAAC.
Materials:
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) medium
-
Kdo-N₃ solution (e.g., 100 mM stock in DMSO)
-
Fluorescently labeled strained alkyne (e.g., Alexa Fluor 488-DIBO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Bacterial Culture: Inoculate a culture of E. coli in LB medium and grow to the desired optical density (e.g., early to mid-log phase).
-
Metabolic Labeling: Supplement the bacterial culture with Kdo-N₃ to a final concentration of 1 mM.
-
Incubation: Incubate the culture for a sufficient period to allow for incorporation of the Kdo-N₃ into the LPS. Incubation times of 4 to 16 hours have been shown to be effective.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation.
-
Washing: Wash the cell pellet with PBS to remove unincorporated Kdo-N₃ and media components.
-
Click Reaction: Resuspend the cells in PBS containing the fluorescently labeled strained alkyne (e.g., Alexa Fluor 488-DIBO). The concentration of the alkyne will depend on the specific reagent and should be optimized.
-
Incubation: Incubate the reaction mixture under conditions suitable for the specific SPAAC reaction (typically at room temperature or 37°C for 30-60 minutes).
-
Washing: Wash the cells with PBS to remove excess fluorescent probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry. Labeled LPS can also be visualized by SDS-PAGE followed by in-gel fluorescence scanning.
Protocol 2: In Vitro SPAAC Reactivity Assay
This protocol can be used to confirm the reactivity of synthesized this compound analogs with a strained alkyne.
Materials:
-
This compound analog (e.g., 8-N₃-Kdo, 7-N₃-Kdo)
-
Dibenzocyclooctyne (DBCO)-amine
-
Reaction buffer (e.g., PBS)
-
Thin-layer chromatography (TLC) plate and developing system
Procedure:
-
Reaction Setup: In a microcentrifuge tube, mix the this compound analog and DBCO-amine in the reaction buffer.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C then 60°C, or a constant 32°C) for a set period (e.g., 60 minutes).
-
Time Points: At various time intervals (e.g., every 5 minutes), take an aliquot of the reaction mixture.
-
TLC Analysis: Spot the aliquots onto a TLC plate.
-
Development: Develop the TLC plate using an appropriate solvent system to separate the reactants from the product.
-
Visualization: Visualize the spots on the TLC plate (e.g., using a UV lamp if the compounds are UV-active, or by staining). The consumption of the starting materials and the appearance of a new spot corresponding to the triazole product confirms the reaction. A study showed that both 8-N₃-Kdo and 7-N₃-Kdo were completely consumed within the first 5 minutes of the reaction with DBCO-amine.
Visualizations
Signaling Pathway
Caption: TLR4 signaling pathway initiated by LPS.
Experimental Workflow
Caption: Workflow for this compound labeling.
Logical Relationship
Caption: Decision factors for ligation chemistry.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Bioorthogonal chemistry - Wikipedia [en.wikipedia.org]
- 3. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Azide-based bioorthogonal chemistry: Reactions and its advances in cellular and biomolecular imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Metabolic Incorporation of Kdo Azide into Lipopolysaccharide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the mechanism by which 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) azide analogues are metabolically incorporated into the lipopolysaccharide (LPS) core of Gram-negative bacteria. By leveraging the endogenous LPS biosynthesis pathway, these bioorthogonal chemical reporters enable the visualization and analysis of LPS dynamics, offering a powerful tool for microbiology, drug discovery, and the study of bacterial outer membrane biogenesis. This document details the enzymatic steps, presents key quantitative data, outlines experimental protocols, and provides visual diagrams of the processes involved.
Introduction: The Role of Kdo in LPS Structure
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is crucial for maintaining cellular integrity and acts as a primary interface with the host immune system.[1][2] LPS is composed of three distinct domains: the hydrophobic Lipid A anchor, a core oligosaccharide, and a variable O-antigen polysaccharide.[3][4][5]
The inner core region contains a highly conserved, essential sugar, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Kdo forms the critical covalent bridge linking the core oligosaccharide to Lipid A. In many Gram-negative bacteria, including Escherichia coli, the minimal LPS structure required for viability is Kdo₂-Lipid A. Given its conserved and essential nature, the Kdo residue serves as an ideal target for metabolic labeling to study LPS biosynthesis, transport, and spatial organization.
Metabolic labeling with azide-modified Kdo analogues, such as 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N₃), allows for the introduction of a bioorthogonal chemical handle into nascent LPS. This azide group can be specifically tagged with probes via click chemistry for downstream applications.
The Mechanism of Kdo Azide Incorporation
The incorporation of exogenous Kdo-N₃ into LPS is not a passive process but relies on hijacking the native Kdo salvage and incorporation pathway. The mechanism can be broken down into three primary stages: cellular uptake, enzymatic activation, and transfer to Lipid A.
Cellular Uptake
Exogenously supplied Kdo and its analogues are transported from the extracellular environment into the bacterial cytoplasm. In E. coli and Klebsiella pneumoniae, this transport is facilitated by the sialic acid transporter, NanT, which recognizes and imports these sugars.
Enzymatic Activation by CMP-Kdo Synthetase (KdsB)
Once inside the cytoplasm, Kdo-N₃ must be activated before it can be incorporated into the growing LPS molecule. This crucial step is catalyzed by the enzyme CMP-Kdo Synthetase (KdsB). KdsB transfers a cytidine monophosphate (CMP) group from a cytidine triphosphate (CTP) molecule to the anomeric position of Kdo-N₃, yielding CMP-Kdo-N₃ and releasing pyrophosphate.
This activation is a critical control point. The efficiency of KdsB with the azide analogue is lower than with its natural substrate. Studies have shown that the azido moiety interferes with the enzyme's utilization of the sugar. This can result in a lower overall incorporation rate compared to native Kdo.
Transfer to Lipid A by Kdo Transferase (WaaA)
The final step involves the transfer of the activated CMP-Kdo-N₃ to the lipid A precursor, Lipid IVA. This reaction is catalyzed by the Kdo transferase WaaA (also known as KdtA). In E. coli, WaaA is a bifunctional enzyme that sequentially transfers two Kdo residues to Lipid IVA, forming the Kdo₂-Lipid IVA structure that is the foundation of the LPS core. The Kdo-N₃-labeled LPS is then further acylated and transported to the outer membrane via the Lpt pathway.
The resulting product, containing one or two Kdo-N₃ molecules, is integrated into the bacterial outer membrane, where the azide group is exposed and accessible for bioorthogonal ligation reactions.
Diagram 1: this compound Incorporation Pathway
Caption: Metabolic pathway for Kdo-N₃ incorporation into LPS.
Quantitative Analysis of this compound Incorporation
The efficiency of Kdo-N₃ as a metabolic label is dependent on its recognition and processing by the bacterial enzymatic machinery. Quantitative studies have revealed key differences in how Kdo-N₃ is handled compared to its natural counterpart, Kdo.
| Parameter | Value | Organism / Enzyme | Significance | Reference |
| KdsB Specificity Constant (kcat/Km) | ~6-fold reduction for Kdo-N₃ vs. Kdo | E. coli CMP-Kdo Synthetase (KdsB) | The azide modification reduces the catalytic efficiency of the essential activation step. | |
| Overall Incorporation Efficiency | <1% compared to native Kdo | E. coli | Demonstrates that Kdo-N₃ is a relatively poor, but still functional, substrate for the overall pathway. | |
| Growth Effect (8-N₃-Kdo) | ~52% slower growth rate | Myxococcus xanthus | High concentrations of the analogue can exert a metabolic burden or lead to truncated LPS, affecting cell growth. | |
| Substrate Suitability for KdsB | 8-N₃-Kdo is a substrate; 7-N₃-Kdo is not. | M. xanthus CMP-Kdo Synthetase (KdsB) | The position of the azide group is critical for recognition by KdsB. | |
| Resulting LPS Structure | Majority incorporates into truncated LPS (Kdo-N₃-Lipid IVA, (Kdo-N₃)₂-Lipid IVA) | E. coli mutant lacking endogenous Kdo | Suggests the modified sugar may interfere with subsequent steps of core oligosaccharide assembly. |
Experimental Protocols
The following protocols provide a framework for the metabolic labeling of E. coli with Kdo-N₃ and subsequent detection using fluorescence-based methods.
Protocol 1: Metabolic Labeling of E. coli with Kdo-N₃
-
Culture Preparation: Inoculate a starter culture of E. coli (e.g., K-12 strain MG1655) in Lysogeny Broth (LB) and grow overnight at 37°C with shaking.
-
Subculturing: Dilute the overnight culture 1:100 into fresh LB medium. Grow at 37°C with shaking until the culture reaches the early-to-mid exponential phase (OD₆₀₀ ≈ 0.2-0.4).
-
Labeling: Add Kdo-N₃ (e.g., from a sterile stock solution) to the culture to a final concentration of 1 mM.
-
Incubation: Continue to incubate the culture under the same conditions for a defined period. A short "pulse" of 10-15 minutes is often sufficient to label newly synthesized LPS. Longer times (e.g., 90 minutes) can increase signal but may also affect cell physiology.
-
Cell Harvesting: Harvest the bacterial cells by centrifugation (e.g., 5,000 x g for 10 minutes).
-
Washing: Wash the cell pellet twice with ice-cold Phosphate Buffered Saline (PBS) to remove excess, unincorporated Kdo-N₃. The cell pellet is now ready for click chemistry ligation.
Protocol 2: Fluorescent Detection via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This copper-free click chemistry protocol is suitable for labeling live cells.
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 4.1 in PBS.
-
Probe Addition: Add a DBCO-functionalized fluorescent dye (e.g., AZDye 488 DBCO) to the cell suspension to a final concentration of 50 µM.
-
Incubation: Incubate the reaction for 30-45 minutes at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted fluorescent probe.
-
Analysis: The fluorescently labeled cells can now be analyzed by:
-
Fluorescence Microscopy: Resuspend the final pellet in PBS, mount on a slide, and image.
-
Flow Cytometry: Resuspend in PBS for quantitative analysis of the cell population.
-
SDS-PAGE: Proceed to Protocol 4.3 for molecular analysis.
-
Protocol 3: Analysis of Labeled LPS by SDS-PAGE and In-Gel Fluorescence
-
Cell Lysis: Resuspend the final cell pellet from Protocol 4.2 in SDS-PAGE loading buffer. Lyse the cells by boiling for 10 minutes.
-
Protein Digestion: To ensure LPS bands are not obscured by protein, treat the lysate with Proteinase K.
-
Electrophoresis: Separate the LPS from the cell lysate using SDS-PAGE, typically with a 15% polyacrylamide gel.
-
In-Gel Fluorescence Imaging: Visualize the fluorescently labeled LPS bands directly in the gel using an appropriate imaging system (e.g., Bio-Rad ChemiDoc with settings for AZDye 488/FITC).
-
(Optional) Total LPS Staining: After fluorescence imaging, the same gel can be stained for total LPS using a specific stain like Pro-Q Emerald 300 to compare the labeled fraction to the total LPS population.
Diagram 2: Experimental Workflow for Kdo-N₃ Labeling
Caption: Workflow for labeling and detecting Kdo-N₃ in LPS.
Conclusion
The metabolic incorporation of this compound into LPS is a robust and highly specific method for labeling the outer membrane of Gram-negative bacteria. While its efficiency is lower than that of the natural Kdo biosynthesis pathway, it is sufficient for a wide range of qualitative and quantitative applications. Understanding the underlying enzymatic mechanism, particularly the roles and limitations of the KdsB and WaaA enzymes, is critical for designing and interpreting experiments. This technique, combining metabolic engineering with bioorthogonal chemistry, provides an invaluable tool for researchers investigating bacterial cell wall dynamics, antibiotic mechanisms, and host-pathogen interactions.
References
- 1. researchgate.net [researchgate.net]
- 2. Estimating the relative rates of lipopolysaccharide synthesis in Escherichia coli K-12 by click chemistry-mediated labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Function and Biogenesis of Lipopolysaccharides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. KEGG PATHWAY: Lipopolysaccharide biosynthesis - Reference pathway [kegg.jp]
The Rise of the Azide: An In-depth Technical Guide to the Discovery and Development of Azide-Modified Sugars
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the discovery, development, and application of azide-modified sugars, powerful tools in chemical biology for elucidating the complex world of glycans. From their conceptual beginnings to their current use in advanced drug discovery, we delve into the core principles, detailed experimental protocols, and quantitative data that underpin this transformative technology.
A Historical Perspective: The Dawn of Bioorthogonal Chemistry
The journey of azide-modified sugars is intrinsically linked to the development of bioorthogonal chemistry, a term coined by Carolyn R. Bertozzi in 2003 to describe chemical reactions that can occur in living systems without interfering with native biochemical processes. The central challenge was to devise a chemical handle—a functional group that is abiotic and non-reactive with the cellular milieu—that could be incorporated into biomolecules and then selectively ligated to a probe for visualization or isolation.
The azide group, with its small size and unique reactivity, emerged as an ideal candidate. In the late 1990s and early 2000s, Bertozzi's lab pioneered the use of azide-modified sugars for metabolic glycoengineering. They demonstrated that cells could be "fed" synthetic sugars bearing an azide group, which would then be incorporated into the cell's own glycans through the natural biosynthetic pathways. This innovation laid the groundwork for a new era of glycan research.
Key Milestones in the Development of Azide-Modified Sugars:
-
Late 1990s: Carolyn Bertozzi's group begins exploring the concept of a bioorthogonal chemical reporter for studying glycans.
-
2000: The Bertozzi group develops the Staudinger ligation for bioorthogonal labeling of azides in a biological context.
-
Early 2000s: The development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a "click chemistry" reaction, by K. Barry Sharpless and Morten Meldal provides a highly efficient method for labeling azides.
-
2004: Bertozzi's lab develops a copper-free version of the click reaction, the strain-promoted azide-alkyne cycloaddition (SPAAC), which is more suitable for in vivo applications due to the cytotoxicity of copper.
-
Present: Azide-modified sugars are widely used in a variety of applications, from basic research in glycobiology to the development of novel therapeutics and diagnostics.
Core Principles: Metabolic Glycoengineering and Bioorthogonal Ligation
The use of azide-modified sugars is a two-step process:
-
Metabolic Labeling: Cells are incubated with a peracetylated azide-modified sugar (e.g., Ac4ManNAz, Ac4GlcNAz, or Ac4GalNAz). The acetyl groups enhance cell permeability. Once inside the cell, cytosolic esterases remove the acetyl groups, and the "unmasked" azido sugar is processed by the cell's glycosylation machinery and incorporated into various glycoconjugates, such as glycoproteins and glycolipids.
-
Bioorthogonal Ligation: The incorporated azide then serves as a chemical handle for covalent attachment of a probe molecule. This is achieved through a highly specific bioorthogonal reaction, most commonly:
-
Staudinger Ligation: The reaction of the azide with a phosphine-based probe.
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): A highly efficient "click" reaction between the azide and a terminal alkyne-functionalized probe, catalyzed by copper(I).
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A copper-free click reaction between the azide and a strained cyclooctyne probe. This method is preferred for live-cell and in vivo imaging to avoid copper toxicity.
-
A Comparative Look at Common Azide-Modified Sugars
The choice of azide-modified sugar is critical as it determines which class of glycans will be labeled. The three most commonly used peracetylated azide-modified monosaccharides are:
-
Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz): A precursor for N-azidoacetylneuraminic acid (SiaNAz), an azide-modified sialic acid. It is primarily used to label sialoglycans.
-
Tetraacetylated N-azidoacetyl-D-glucosamine (Ac4GlcNAz): Incorporated into various glycoconjugates, including N-glycans, O-glycans, and O-GlcNAc-modified proteins.
-
Tetraacetylated N-azidoacetyl-D-galactosamine (Ac4GalNAz): Primarily used to label mucin-type O-glycans and can also be converted to UDP-GlcNAz to label O-GlcNAc modified proteins.[1]
Below is a diagram illustrating the metabolic pathways of these three common azide-modified sugars.
Quantitative Data for Experimental Design
The efficiency and potential toxicity of azide-modified sugars are critical considerations for experimental design. The following tables summarize key quantitative data to aid in the selection of appropriate reagents and conditions.
Table 1: Comparison of Common Azide-Modified Sugars
| Feature | Ac4ManNAz | Ac4GlcNAz | Ac4GalNAz |
| Primary Glycan Target | Sialoglycans[1] | N-glycans, O-glycans, O-GlcNAc[1] | Mucin-type O-glycans, O-GlcNAc[1] |
| Metabolic Pathway | Sialic Acid Biosynthesis[1] | Hexosamine Salvage Pathway | Galactose Metabolism & Hexosamine Salvage Pathway |
| Labeling Efficiency | High for sialic acid labeling | Generally lower than Ac4GalNAz for O-GlcNAc | High for O-GalNAc and O-GlcNAc labeling |
| Cytotoxicity | Low at optimal concentrations (e.g., 10 µM), but can reduce cell proliferation at higher concentrations (e.g., 50 µM) | Generally low, but high concentrations may impact cell physiology | Generally low, but high concentrations may impact cell physiology |
Table 2: Kinetic Comparison of Bioorthogonal Ligation Reactions
| Reaction | Reactants | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) | Key Features |
| Staudinger Ligation | Azide + Phosphine | ~10⁻³ | Traceless, but slow kinetics. |
| CuAAC | Azide + Terminal Alkyne | 10 to 10⁴ | Very fast and efficient, but requires a cytotoxic copper catalyst. |
| SPAAC | Azide + Cyclooctyne | ~10⁻³ to 1 | Copper-free and biocompatible, with kinetics dependent on the strain of the cyclooctyne. |
Probing Signaling Pathways: A Case Study of MAPK and PI3K-Akt
Metabolic glycoengineering with azide-modified sugars has emerged as a powerful tool to investigate the role of glycosylation in cellular signaling. For example, studies have shown that treatment of cells with Ac4ManNAz can impact key signaling pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)-Akt pathways, which are crucial for cell growth, proliferation, and survival.
The diagram below illustrates a generalized workflow for investigating the impact of altered sialylation on these signaling pathways using Ac4ManNAz.
Detailed Experimental Protocols
This section provides detailed protocols for the synthesis of an azide-modified sugar, metabolic labeling of cultured cells, and detection of labeled glycoproteins.
Protocol 1: Synthesis of Tetraacetylated N-azidoacetyl-D-mannosamine (Ac4ManNAz)
This protocol is a representative synthesis based on established literature.
Materials:
-
D-Mannosamine hydrochloride
-
Azidoacetic acid
-
Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Pyridine
-
Acetic anhydride
-
Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
N-Azidoacetylation:
-
Dissolve D-mannosamine hydrochloride in a mixture of DMF and pyridine.
-
In a separate flask, activate azidoacetic acid with DCC and NHS in DCM to form the NHS ester.
-
Add the activated azidoacetic acid solution to the mannosamine solution and stir at room temperature overnight.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Purify the N-azidoacetylmannosamine product by silica gel chromatography.
-
-
Peracetylation:
-
Dissolve the N-azidoacetylmannosamine in pyridine.
-
Cool the solution to 0°C and add acetic anhydride dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with water and extract the product with EtOAc.
-
Wash the organic layer with saturated sodium bicarbonate and brine.
-
Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product, Ac4ManNAz, by silica gel chromatography (EtOAc/hexanes).
-
Protocol 2: Metabolic Labeling of Cultured Cells
This protocol describes the general procedure for labeling cultured mammalian cells with azide-modified sugars.
Materials:
-
Ac4ManNAz, Ac4GlcNAz, or Ac4GalNAz (stock solution in sterile DMSO, e.g., 10 mM)
-
Complete cell culture medium
-
Cultured mammalian cells (e.g., HeLa, Jurkat, CHO)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Plate cells at a desired density in a culture dish or plate and allow them to adhere and grow to 60-80% confluency.
-
Preparation of Labeling Medium: Dilute the azide-modified sugar stock solution into fresh, pre-warmed complete cell culture medium to the desired final concentration (e.g., 10-50 µM).
-
Metabolic Labeling: Remove the existing medium from the cells and replace it with the labeling medium.
-
Incubation: Incubate the cells for 1-3 days at 37°C in a humidified incubator with 5% CO₂. The optimal incubation time will depend on the cell type and the specific sugar being used.
-
Washing: After incubation, gently wash the cells two to three times with pre-warmed PBS to remove any unincorporated azide-modified sugar. The cells are now ready for downstream analysis.
Protocol 3: Detection of Azide-Labeled Glycoproteins by Fluorescence Microscopy (SPAAC)
This protocol outlines the steps for visualizing the incorporated azides on the cell surface using a fluorescent probe via copper-free click chemistry.
Materials:
-
Metabolically labeled cells (from Protocol 2)
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488)
-
PBS
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (optional, for intracellular staining, e.g., 0.1% Triton X-100 in PBS)
-
Nuclear counterstain (e.g., DAPI)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Fixation: Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Washing: Wash the cells twice with PBS.
-
(Optional) Permeabilization: For imaging intracellular glycans, permeabilize the cells with 0.1% Triton X-100 in PBS for 10-15 minutes. Wash twice with PBS.
-
SPAAC Reaction: Incubate the fixed cells with the DBCO-fluorophore staining solution (e.g., 10-50 µM in PBS) for 1 hour at room temperature, protected from light.
-
Washing: Wash the cells three times with PBS to remove unreacted DBCO-fluorophore.
-
Counterstaining: Incubate the cells with DAPI solution for 5 minutes to stain the nuclei.
-
Washing: Wash the cells twice with PBS.
-
Mounting and Imaging: Mount the coverslips onto microscope slides using mounting medium and image the cells using a fluorescence microscope with the appropriate filter sets.
Experimental and Analytical Workflows
The successful application of azide-modified sugars relies on a well-planned experimental workflow. The following diagrams illustrate a general experimental workflow and a more specific workflow for glycoproteomic analysis.
Conclusion and Future Directions
The discovery and development of azide-modified sugars have revolutionized the field of glycobiology, providing researchers with unprecedented tools to visualize, track, and analyze glycans in their native environment. This technology has shed light on the critical roles of glycosylation in a wide range of biological processes and diseases. As new azide-modified sugars and more efficient bioorthogonal reactions are developed, the applications of this powerful technology in basic research, drug discovery, and diagnostics will undoubtedly continue to expand. The ability to chemically edit the glycome with precision opens up exciting possibilities for the development of novel therapeutics that target glycosylation-dependent pathways.
References
An In-depth Technical Guide to the Solubility and Stability of Kdo Azide in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the current understanding of the solubility and stability of 3-deoxy-D-manno-oct-2-ulosonic acid azide (Kdo Azide) in aqueous solutions. While specific quantitative data is limited in publicly available literature, this document consolidates qualitative information and provides detailed experimental protocols for researchers to determine these crucial parameters.
Introduction to this compound
8-Azido-3,8-dideoxy-D-manno-octulosonic acid, commonly known as this compound, is a synthetic analogue of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo). Kdo is a conserved monosaccharide found in the inner core of lipopolysaccharides (LPS) in most Gram-negative bacteria. The incorporation of an azide moiety allows for the metabolic labeling of LPS through "click" chemistry, a powerful tool for studying bacterial cell walls and developing novel therapeutics. Understanding the solubility and stability of this compound in aqueous environments is critical for its effective use in these applications.
Solubility of this compound
| Solvent | Solubility | Source |
| Water | Soluble (qualitative) | Vector Labs, MedchemExpress[1][2] |
| DMSO | Soluble (qualitative) | Vector Labs[1] |
| DMF | Soluble (qualitative) | Vector Labs[1] |
Note: The lack of quantitative solubility data (e.g., in mg/mL or molarity) necessitates experimental determination for applications requiring precise concentrations.
Stability of this compound in Aqueous Solutions
There are no formal studies dedicated to the systematic investigation of this compound's stability under varying pH and temperature conditions. However, its successful application in numerous biological experiments conducted in aqueous media implies a degree of stability under those specific conditions. Organic azides are generally stable in water and at physiological pH, and are unreactive towards biological nucleophiles, which is a key feature of their use in bioorthogonal chemistry.
The stability of glycosyl azides, a related class of compounds, has been noted to be sufficient for their use as precursors in chemical synthesis in aqueous solutions. While this provides some context, the specific stability profile of this compound, with its unique structural features, must be determined empirically.
Experimental Protocols for Determining Solubility and Stability
For researchers requiring precise and quantitative data on the solubility and stability of this compound, the following experimental protocols are recommended.
Protocol for Quantitative Determination of Aqueous Solubility (Shake-Flask Method)
This method is considered the gold standard for determining the equilibrium solubility of a compound.
Objective: To determine the quantitative solubility of this compound in a specific aqueous buffer (e.g., phosphate-buffered saline, pH 7.4).
Materials:
-
This compound (solid)
-
Aqueous buffer of choice (e.g., PBS, pH 7.4)
-
Vials with screw caps
-
Orbital shaker or rotator with temperature control
-
Microcentrifuge
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis or ELSD) or a Nuclear Magnetic Resonance (NMR) spectrometer
-
Analytical balance
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of solid this compound to a series of vials.
-
Add a known volume of the aqueous buffer to each vial. The amount of solid should be sufficient to ensure that undissolved solid remains at equilibrium.
-
Securely cap the vials.
-
-
Equilibration:
-
Place the vials on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. It is advisable to take time points to confirm that the concentration in solution has reached a plateau.
-
-
Sample Preparation for Analysis:
-
After equilibration, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample of the supernatant.
-
To remove any remaining undissolved solid, either centrifuge the sample at high speed (e.g., 14,000 rpm for 10 minutes) and collect the supernatant, or filter the supernatant through a 0.22 µm syringe filter. Filtration is often preferred to ensure all particulates are removed.
-
-
Quantification:
-
Using HPLC:
-
Prepare a calibration curve using known concentrations of this compound in the same aqueous buffer.
-
Dilute the filtered supernatant to a concentration that falls within the range of the calibration curve.
-
Analyze the diluted sample by HPLC and determine the concentration based on the calibration curve.
-
Calculate the original concentration in the saturated solution, accounting for the dilution factor.
-
-
Using NMR:
-
Prepare a standard solution of this compound of a known concentration containing an internal standard of a known concentration.
-
Add the same internal standard to the filtered supernatant.
-
Acquire a quantitative ¹H NMR spectrum of both the standard and the sample.
-
Determine the concentration of this compound in the sample by comparing the integral of a characteristic this compound peak to the integral of the internal standard peak.
-
-
Protocol for Assessing Aqueous Stability (Forced Degradation Study)
This protocol outlines a forced degradation study to investigate the stability of this compound under various pH and temperature conditions.
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values and temperatures over time.
Materials:
-
This compound
-
Aqueous buffers of different pH values (e.g., pH 4, 7, 9)
-
Temperature-controlled incubators or water baths
-
HPLC system with a stability-indicating method (a method that can separate the intact this compound from its potential degradation products)
-
Vials
Procedure:
-
Preparation of Test Solutions:
-
Prepare stock solutions of this compound in a suitable solvent (e.g., water or DMSO).
-
Dilute the stock solution into the different aqueous buffers (pH 4, 7, and 9) to a known final concentration (e.g., 1 mg/mL).
-
-
Incubation:
-
Aliquot the test solutions into vials for each time point and condition.
-
Incubate the vials at different temperatures (e.g., 4 °C, 25 °C, and 40 °C).
-
-
Time-Point Analysis:
-
At specified time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), remove a vial from each condition.
-
Immediately quench any further degradation by cooling the sample (if at elevated temperature) and, if necessary, neutralizing the pH.
-
Analyze the samples by a stability-indicating HPLC method.
-
-
Data Analysis:
-
Quantify the peak area of the intact this compound at each time point.
-
Plot the percentage of remaining this compound against time for each condition (pH and temperature).
-
Determine the degradation rate constant (k) and the half-life (t₁/₂) for each condition.
-
Analyze the chromatograms for the appearance of new peaks, which would indicate degradation products.
-
Visualization of Experimental Workflow
The following diagram illustrates a logical workflow for the comprehensive assessment of this compound's solubility and stability.
Caption: Workflow for determining this compound solubility and stability.
Conclusion
While this compound is qualitatively known to be soluble in water and is stable enough for use in various biological applications, there is a notable absence of quantitative data in the public domain. For researchers and drug development professionals, empirical determination of these properties is essential for robust and reproducible results. The experimental protocols provided in this guide offer a clear path to obtaining this critical information, enabling the confident and effective use of this compound in a wide range of scientific endeavors.
References
- 1. Synthesis and Evaluation of 3‑Deoxy‑d-manno-oct-2-ulosonic Acid Derivatives to Perturb Escherichia coli Lipopolysaccharide Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and NMR spectroscopic investigation of oligosaccharides containing Kdo and L-glycero-D-manno-heptopyranosyl residues - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Concepts of Click Chemistry for Bacterial Labeling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of click chemistry as a powerful tool for the selective labeling of bacteria. It delves into the core principles of this bioorthogonal technology, offering a comparative analysis of the most common click reactions, detailed experimental protocols, and quantitative data to inform experimental design. The visualization of key workflows and pathways is included to facilitate a deeper understanding of these methodologies.
Core Principles of Click Chemistry for Bacterial Labeling
Click chemistry refers to a class of reactions that are rapid, selective, and high-yielding, and can be performed in complex biological environments with minimal side reactions.[1][2] In the context of bacterial labeling, this typically involves a two-step process:
-
Metabolic Incorporation of a Bioorthogonal Reporter: Bacteria are cultured in the presence of a metabolic precursor that has been chemically modified to contain a bioorthogonal functional group, often an azide or an alkyne.[3][4] This "chemical reporter" is incorporated into various macromolecules (e.g., cell wall, proteins, nucleic acids, or glycans) through the bacterium's natural metabolic pathways.[5]
-
Bioorthogonal Ligation: A probe molecule containing the complementary functional group (an alkyne for an azide reporter, or vice-versa) is introduced. This probe is often conjugated to a fluorophore or an affinity tag. The click reaction then specifically and covalently links the probe to the incorporated reporter, thereby labeling the target biomolecule.
This strategy allows for the specific labeling of bacterial components without the need for genetic manipulation, making it applicable to a wide range of bacterial species.
Key Click Chemistry Reactions in Bacterial Labeling
Two primary types of azide-alkyne cycloaddition reactions are predominantly used for bacterial labeling:
-
Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction is highly efficient and rapid, catalyzed by the presence of copper(I) ions. It involves the reaction between a terminal alkyne and an azide to form a stable 1,4-disubstituted triazole. While powerful, the potential cytotoxicity of copper has historically limited its application in live cells. However, the development of copper-chelating ligands has significantly mitigated this issue.
-
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This reaction circumvents the need for a toxic copper catalyst by utilizing a strained cyclooctyne (e.g., DBCO, BCN). The high ring strain of the cyclooctyne provides the activation energy for the reaction with an azide, forming a stable triazole. This makes SPAAC inherently more biocompatible and ideal for live-cell and in vivo imaging. The trade-off is that SPAAC reactions are generally slower than CuAAC and involve bulkier reactive partners.
Data Presentation: Quantitative Comparison of CuAAC and SPAAC
The choice between CuAAC and SPAAC depends on the specific experimental requirements. The following tables summarize key quantitative parameters to aid in this decision.
| Feature | Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Key Takeaway |
| Second-Order Rate Constant (k₂) | 10 to 10⁴ M⁻¹s⁻¹ | 10⁻³ to 1 M⁻¹s⁻¹ | CuAAC is significantly faster, enabling rapid labeling. |
| Biocompatibility | Moderate; copper toxicity can be a concern, but is mitigated by ligands. | High; no exogenous metal catalyst is required. | SPAAC is the preferred method for long-term live-cell imaging. |
| Reagent Size | Small alkyne and azide functional groups. | Bulky cyclooctyne reagents. | CuAAC offers minimal steric perturbation to the biological system. |
| Regioselectivity | High (yields 1,4-isomer). | Low (yields a mixture of regioisomers). | CuAAC provides a single, well-defined product. |
| Typical Probe Concentration | 1-100 µM | 1-100 µM | Concentrations are comparable, but may need optimization. |
Table 1: Quantitative Comparison of CuAAC and SPAAC for Bacterial Labeling.
| Parameter | CuAAC | SPAAC | Reference |
| Typical Copper Concentration | 10-100 µM (with ligand) | N/A | |
| Typical Ligand:Copper Ratio | 5:1 to 10:1 | N/A | |
| Typical Incubation Time | 5-30 minutes | 30-120 minutes | |
| Labeling Efficiency | Can be very high with optimized conditions. | Generally high, may require longer incubation. | Both can achieve high labeling density with proper optimization. |
Table 2: Typical Reaction Conditions for Bacterial Labeling.
Experimental Protocols
The following are generalized, detailed methodologies for key bacterial labeling experiments. Note: Optimal conditions (e.g., concentrations, incubation times) should be determined empirically for each bacterial species and experimental setup.
Protocol 1: Metabolic Labeling of Gram-Negative Bacterial Lipopolysaccharide (LPS) using an Azido-Sugar and SPAAC
This protocol describes the labeling of LPS in E. coli using an azido-modified analog of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo-N₃) followed by SPAAC with a fluorescently labeled cyclooctyne.
Materials:
-
E. coli culture
-
Luria-Bertani (LB) broth
-
Kdo-N₃ (8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid)
-
Fluorescently labeled dibenzocyclooctyne (e.g., DBCO-Fluor 488)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Bovine serum albumin (BSA)
Procedure:
-
Metabolic Labeling:
-
Grow E. coli to the mid-logarithmic phase in LB broth.
-
Add Kdo-N₃ to the culture medium to a final concentration of 25-100 µM.
-
Incubate the culture for 1-4 hours at 37°C with shaking to allow for metabolic incorporation of the azido-sugar into the LPS.
-
-
Cell Harvesting and Fixation:
-
Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with ice-cold PBS.
-
Fix the cells by resuspending the pellet in 4% paraformaldehyde in PBS and incubating for 15 minutes at room temperature.
-
Wash the fixed cells three times with PBS.
-
-
SPAAC Reaction:
-
Resuspend the fixed cells in PBS containing 1% BSA.
-
Add the fluorescently labeled DBCO probe to a final concentration of 10-50 µM.
-
Incubate for 1-2 hours at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS to remove excess fluorescent probe.
-
Resuspend the final cell pellet in PBS.
-
The labeled bacteria are now ready for analysis by fluorescence microscopy or flow cytometry.
-
Protocol 2: Labeling of Nascent Proteins in Intracellular Bacteria using an Alkyne-Amino Acid and CuAAC
This protocol details the labeling of newly synthesized proteins in intracellular bacteria using the methionine analog L-homopropargylglycine (HPG) and subsequent CuAAC reaction.
Materials:
-
Host cells infected with intracellular bacteria
-
Culture medium deficient in methionine
-
L-Homopropargylglycine (HPG)
-
Fixative (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® Cell Reaction Buffer Kit (or individual components: CuSO₄, fluorescent azide, copper-chelating ligand like THPTA, and a reducing agent like sodium ascorbate)
Procedure:
-
Metabolic Labeling:
-
Replace the culture medium of the infected host cells with methionine-free medium.
-
Add HPG to the medium to a final concentration of 50-200 µM.
-
Incubate for 30 minutes to 2 hours to allow for incorporation of HPG into newly synthesized bacterial proteins.
-
-
Fixation and Permeabilization:
-
Remove the HPG-containing medium and wash the cells with PBS.
-
Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.
-
Wash the cells with PBS.
-
Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes on ice.
-
-
CuAAC Reaction:
-
Prepare the Click-iT® reaction cocktail according to the manufacturer's instructions. A typical cocktail includes:
-
Fluorescent azide (e.g., Alexa Fluor 488 azide) at 2-10 µM.
-
CuSO₄ at 50-100 µM.
-
A copper-chelating ligand (e.g., THPTA) at a 5:1 molar ratio to CuSO₄.
-
A reducing agent (e.g., sodium ascorbate) at 2.5 mM.
-
-
Add the reaction cocktail to the permeabilized cells.
-
Incubate for 30-60 minutes at room temperature, protected from light.
-
-
Washing and Imaging:
-
Wash the cells three times with PBS containing 3% BSA.
-
The labeled intracellular bacteria are now ready for visualization by fluorescence microscopy.
-
Visualization of Workflows and Pathways
The following diagrams, generated using the DOT language, illustrate the core concepts and workflows described in this guide.
Caption: General workflow for bacterial labeling using click chemistry.
References
- 1. benchchem.com [benchchem.com]
- 2. static1.squarespace.com [static1.squarespace.com]
- 3. benchchem.com [benchchem.com]
- 4. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Shedding Light on Bacterial Physiology with Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Labeling of E. coli with Kdo-Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic labeling with bioorthogonal chemical reporters is a powerful technique for studying the biosynthesis and dynamics of macromolecules in living organisms. This application note provides a detailed protocol for the metabolic labeling of lipopolysaccharide (LPS) in Escherichia coli using an azide-functionalized analog of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), a core component of LPS. The incorporated azide groups can be subsequently visualized through "click" chemistry, enabling a range of applications from fluorescence microscopy to quantitative analysis of LPS synthesis. This method offers a non-radioactive and highly specific approach to investigate the outer membrane of Gram-negative bacteria.
The protocol involves the introduction of 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N3) into the growth medium of E. coli. The bacteria take up this analog, likely via the sialic acid transporter NanT, and incorporate it into their LPS biosynthesis pathway.[1] The azide group, being bioorthogonal, does not interfere with the cellular machinery. Subsequently, a fluorescent probe containing a terminal alkyne can be covalently attached to the azide-modified LPS via a highly specific and efficient click chemistry reaction. This allows for the visualization and quantification of newly synthesized LPS. Both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed, with SPAAC being the preferred method for live-cell imaging due to the cytotoxicity of copper.[2][3]
Data Presentation
The efficiency of Kdo-Azide labeling in E. coli is dependent on several factors, including the concentration of Kdo-Azide, the incubation time, and the specific E. coli strain being used. The following table summarizes key quantitative data from published studies to guide experimental design.
| Parameter | Value | Application | E. coli Strain | Reference |
| Kdo-Azide (Kdo-N3) Concentration | ≥0.1 mM | Substantial Labeling | K-12 | [4][5] |
| 1 mM | Standard Labeling | K-12, MG1655 | ||
| 5 mM | Enhanced Labeling | BW25113, O119 | ||
| 10 mM | High-Density Labeling | BW25113 | ||
| Kdo-N3 Incubation Time | 10 - 30 minutes | Measuring LPS Synthesis Rate | MG1655 | |
| 4 hours | Substantial Labeling | K-12 | ||
| 16 hours | High-Density Labeling | K-12 | ||
| Click Chemistry Reagent Incubation Time | 30 minutes | Optimal for Synthesis Rate Measurement | MG1655 | |
| 30 - 60 minutes | General Labeling | Not specified |
Signaling Pathway and Experimental Workflow
To visualize the metabolic pathway and the experimental procedure, the following diagrams are provided.
Experimental Protocols
Materials
-
E. coli strain of interest (e.g., K-12, MG1655)
-
Luria-Bertani (LB) or M9 minimal medium
-
8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N3)
-
Fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110, Alexa Fluor 488 DIBO alkyne)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Bovine serum albumin (BSA)
-
Cell lysis buffer (e.g., for SDS-PAGE)
-
SDS-PAGE gels and running buffer
-
Fluorescence microscope, flow cytometer, or in-gel fluorescence imaging system
Protocol 1: Metabolic Labeling of E. coli with Kdo-Azide
-
Culture Preparation: Inoculate a single colony of E. coli into 5 mL of appropriate growth medium (LB or M9) and grow overnight at 37°C with shaking.
-
Subculturing: The next day, dilute the overnight culture 1:100 into fresh medium and grow to the desired optical density (OD600), typically mid-log phase (OD600 ≈ 0.4-0.6).
-
Metabolic Labeling: Add Kdo-N3 to the culture to the desired final concentration (e.g., 1 mM). For measuring LPS synthesis rates, a shorter incubation of 10-30 minutes is recommended. For general labeling, a longer incubation of 4-16 hours can be used.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes at 4°C).
-
Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS to remove unincorporated Kdo-N3.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Live-Cell Imaging
This protocol is suitable for the visualization of labeled LPS on the surface of living E. coli.
-
Resuspension: After the final wash from Protocol 1, resuspend the cell pellet in PBS containing 1% BSA.
-
Click Reaction: Add the fluorescent alkyne probe (e.g., a DBCO-functionalized dye) to a final concentration of 25-50 µM.
-
Incubation: Incubate the reaction mixture for 30-60 minutes at 37°C. Alternatively, for sensitive strains, the incubation can be performed at 4°C for a longer duration (e.g., 2 hours to overnight) to minimize metabolic activity and potential endocytosis.
-
Final Washes: Pellet the cells by centrifugation and wash three times with cold PBS containing 1% BSA to remove any unbound fluorescent probe.
-
Analysis: The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Protocol 3: Analysis of Labeled LPS by SDS-PAGE and In-Gel Fluorescence
This protocol allows for the visualization and quantification of Kdo-Azide incorporated into LPS.
-
Cell Lysis: After the click reaction and final washes (Protocol 2), resuspend the cell pellet in an appropriate volume of cell lysis buffer compatible with SDS-PAGE analysis.
-
Proteinase K Digestion (Optional but Recommended): To improve the resolution of LPS bands, treat the cell lysate with proteinase K to digest proteins.
-
SDS-PAGE: Load the samples onto an appropriate percentage polyacrylamide gel (e.g., 15% Tris-Tricine gel for better resolution of low molecular weight LPS).
-
In-Gel Fluorescence Imaging: After electrophoresis, visualize the fluorescently labeled LPS bands using an in-gel fluorescence scanner with the appropriate excitation and emission wavelengths for the chosen fluorophore.
-
Total LPS Staining (Optional): To visualize the total LPS population, the gel can be subsequently stained with a specific LPS stain, such as Pro-Q Emerald 300.
Conclusion
The metabolic labeling of E. coli with Kdo-Azide followed by click chemistry is a versatile and powerful tool for studying the outer membrane of Gram-negative bacteria. The protocols provided herein offer a starting point for researchers to investigate various aspects of LPS biology, from synthesis and transport to its role in bacterial physiology and pathogenesis. The quantitative data and visual workflows are intended to facilitate the design and execution of successful labeling experiments. As with any protocol, optimization may be required for specific E. coli strains and experimental goals.
References
- 1. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for Live-Cell Imaging of Bacteria Using Kdo Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The bacterial cell envelope is a critical structure for survival and a primary target for novel antibacterial agents. Visualizing the dynamics of its synthesis and remodeling in living bacteria is crucial for understanding bacterial physiology and identifying new drug targets. Metabolic labeling using bioorthogonal chemistry offers a powerful approach for fluorescently labeling specific components of the bacterial cell wall in their native environment.
This document provides detailed application notes and protocols for the use of Kdo azide (an azido derivative of 3-deoxy-D-manno-oct-2-ulosonic acid) for the live-cell imaging of Gram-negative bacteria. Kdo is an essential and conserved component of the lipopolysaccharide (LPS) inner core in most Gram-negative species, making its azide analog an excellent probe for specifically labeling the outer membrane.[1][2][3] This method allows for the investigation of LPS biosynthesis, transport, and spatial organization in real-time.
The workflow involves two key steps:
-
Metabolic Incorporation: Bacteria are cultured in the presence of this compound, which is taken up and incorporated into newly synthesized LPS.
-
Bioorthogonal Ligation: The azide-modified LPS is then covalently labeled with a fluorescent probe via a highly specific and biocompatible "click chemistry" reaction. For live-cell imaging, the copper-free strain-promoted azide-alkyne cycloaddition (SPAAC) is the preferred method due to the cytotoxicity of copper used in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC).[4][5]
Signaling Pathways and Experimental Workflow
Metabolic Incorporation of this compound into LPS
The metabolic pathway for the incorporation of exogenous this compound into the LPS of Gram-negative bacteria, such as Escherichia coli, is depicted below. The process relies on the bacterium's ability to uptake and process the Kdo analog. In some bacteria, like E. coli and Klebsiella pneumoniae, the sialic acid transporter NanT is responsible for the uptake of exogenous Kdo and its azide derivatives. Once inside the cytoplasm, this compound is activated to its CMP derivative by the CMP-Kdo synthetase (KdsB) and subsequently transferred to lipid A by a Kdo transferase (WaaA) during LPS biosynthesis. The newly synthesized, azide-modified LPS is then transported to the outer membrane.
Caption: Metabolic incorporation of this compound into bacterial LPS.
Experimental Workflow for Live-Cell Imaging
The general workflow for labeling live Gram-negative bacteria with this compound and a fluorescent probe is outlined below. This process involves culturing the bacteria with the azide-modified sugar, followed by the click chemistry reaction and subsequent imaging.
Caption: General experimental workflow for this compound labeling.
Quantitative Data Summary
The efficiency of this compound labeling can be influenced by several factors, including the bacterial species, growth conditions, and the specific this compound analog used. Below is a summary of quantitative data from studies on this compound labeling.
| Parameter | Bacterium | This compound Analog | Condition | Observation | Reference |
| Growth Rate | Myxococcus xanthus | 8-N3-Kdo | 24h incubation | ~52% slower growth compared to control | |
| Myxococcus xanthus | 7-N3-Kdo | 24h incubation | ~32% faster growth compared to control | ||
| Labeling Time | Escherichia coli | Kdo-N3 (1 mM) | Logarithmic phase | Substantial labeling requires ≥4 hours of incubation | |
| Labeling Concentration | Escherichia coli | Kdo-N3 | - | Labeling is readily achieved with concentrations ≥0.1 mM | |
| Incorporation Efficiency | Gram-negative bacteria | Kdo-8-N3 | - | Estimated to be <1% compared to native Kdo | |
| Enzyme Kinetics | Escherichia coli KdsB | Kdo-N3 | in vitro | 6-fold reduction in specificity constant compared to Kdo |
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with this compound
This protocol is adapted from methodologies described for E. coli.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth or M9 minimal medium
-
This compound (8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid)
-
Phosphate-buffered saline (PBS)
-
Fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110, Alexa Fluor 488 DIBO alkyne)
-
Microcentrifuge tubes
-
Incubator
-
Centrifuge
Procedure:
-
Bacterial Culture Preparation: Inoculate 5 mL of LB or M9 medium with a single colony of E. coli. Grow overnight at 37°C with shaking.
-
Subculturing and this compound Incorporation: The next day, subculture the overnight culture into fresh M9 medium to an OD600 of ~0.1. Add this compound to a final concentration of 0.1-1 mM. M9 medium is often preferred as it can enhance the uptake of unnatural sugars.
-
Incubation: Grow the culture at 37°C with shaking for at least 4 hours, or overnight (approximately 16 hours), to allow for sufficient incorporation of the this compound into the LPS.
-
Harvesting and Washing: Harvest the bacterial cells by centrifugation at 4000 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of cold PBS to remove any unincorporated this compound.
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorescence Labeling
This protocol describes the labeling of azide-modified bacteria with a fluorescent alkyne probe.
Materials:
-
This compound-labeled bacterial cells (from Protocol 1)
-
Fluorescent alkyne probe (e.g., DBCO-fluorophore conjugate) dissolved in DMSO
-
PBS
-
Microcentrifuge tubes
-
Incubator or shaker
Procedure:
-
Cell Resuspension: Resuspend the washed cell pellet from Protocol 1 in 1 mL of PBS.
-
Addition of Fluorescent Probe: Add the fluorescent alkyne probe to a final concentration of 25-50 µM.
-
Incubation: Incubate the cell suspension for 30-60 minutes at room temperature or 37°C with gentle shaking, protected from light.
-
Washing: Pellet the cells by centrifugation at 4000 x g for 10 minutes.
-
Discard the supernatant and wash the cell pellet twice with 1 mL of PBS to remove any unreacted fluorescent probe.
-
Preparation for Microscopy: Resuspend the final cell pellet in a suitable volume of PBS or microscopy medium. The cells are now ready for live-cell imaging.
Protocol 3: Live-Cell Fluorescence Microscopy
Materials:
-
Fluorescently labeled bacterial cells
-
Microscope slides and coverslips (or a microfluidic device)
-
Agarose pads (optional, for immobilizing bacteria)
-
Fluorescence microscope equipped with appropriate filter sets for the chosen fluorophore
Procedure:
-
Sample Mounting: Place a small volume (e.g., 1-2 µL) of the labeled bacterial cell suspension onto a microscope slide. If necessary, use an agarose pad to immobilize the bacteria for time-lapse imaging.
-
Imaging: Place the slide on the microscope stage and visualize the cells using both phase-contrast or DIC and fluorescence microscopy.
-
Image Acquisition: Acquire images using the appropriate fluorescence channels. Ensure that exposure times are minimized to reduce phototoxicity and photobleaching, especially for time-lapse experiments.
-
Data Analysis: Analyze the acquired images to determine the localization of the fluorescent signal, which corresponds to the newly synthesized LPS.
Considerations and Troubleshooting
-
Bacterial Strain Variability: The efficiency of this compound uptake and incorporation can vary significantly between different bacterial strains and species. Optimization of this compound concentration and incubation time may be required for each new strain.
-
Toxicity: While this compound itself shows variable effects on bacterial growth, with some analogs even enhancing it, it is important to assess any potential toxicity to the specific strain being studied. The use of copper in CuAAC is cytotoxic and should be avoided for live-cell imaging.
-
Fluorescent Probe Selection: The choice of fluorescent alkyne will depend on the available microscope filter sets and the desired photophysical properties (e.g., brightness, photostability).
-
Background Fluorescence: Inadequate washing after the click chemistry step can lead to high background fluorescence. Ensure thorough washing to remove any non-specifically bound or unreacted probe.
-
Low Signal: A weak fluorescent signal may indicate low incorporation of this compound. This could be due to inefficient uptake, short incubation times, or low LPS synthesis rates under the chosen growth conditions. Increasing the this compound concentration or incubation time, or using a different growth medium, may improve the signal.
By following these guidelines and protocols, researchers can effectively utilize this compound metabolic labeling to gain valuable insights into the dynamic processes of the Gram-negative bacterial outer membrane.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: A Step-by-Step Guide to SPAAC Click Chemistry with Kdo Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) is a powerful bioorthogonal chemistry technique that enables the covalent ligation of molecules in complex biological systems without the need for cytotoxic copper catalysts.[1][2] This "click chemistry" reaction relies on the rapid and highly specific reaction between a strained cyclooctyne and an azide functional group.[1][2] 8-Azido-3,8-dideoxy-D-manno-octulosonic acid (Kdo Azide) is a synthetic analog of 3-deoxy-D-manno-octulosonic acid (Kdo), an essential component of the lipopolysaccharide (LPS) in the outer membrane of most Gram-negative bacteria.[3] By introducing this compound into bacterial culture, it can be metabolically incorporated into the LPS, presenting an azide handle on the cell surface. This allows for the specific labeling and visualization of bacterial cells using SPAAC with a cyclooctyne-linked probe, such as a fluorophore, for applications in diagnostics, imaging, and drug delivery.
These application notes provide a detailed guide to performing SPAAC click chemistry with this compound, including protocols for metabolic labeling of bacteria and subsequent fluorescent tagging, quantitative data on reaction kinetics, and visualizations of the experimental workflow.
Data Presentation
Optimizing SPAAC reactions requires an understanding of the kinetic parameters involved. The following tables summarize key quantitative data for the SPAAC reaction. While specific kinetic data for this compound is limited, the provided data for model azides and other azido sugars offer a valuable reference for experimental design.
Table 1: Influence of Buffer and pH on SPAAC Second-Order Rate Constants (k₂) with a Model Azido Sugar *
| Buffer | pH | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| PBS | 7.0 | 0.32–0.85 |
| HEPES | 7.0 | 0.55–1.22 |
| DMEM | 7.4 | 0.59–0.97 |
| RPMI | 7.4 | 0.27–0.77 |
*Data obtained for the reaction of 1-azido-1-deoxy-β-D-glucopyranoside with sulfo-DBCO-amine. Higher pH values generally increase SPAAC reaction rates, except in HEPES buffer.
Table 2: Second-Order Rate Constants (k₂) for SPAAC of Representative Strained Alkynes with Benzyl Azide *
| Strained Alkyne | Second-Order Rate Constant (k₂) (M⁻¹s⁻¹) |
| DIBO (dibenzocyclooctyne) | ~0.3 |
| BCN (bicyclo[6.1.0]nonyne) | ~0.1 |
| DBCO/DIBAC (dibenzoazacyclooctyne) | ~1.0 |
| BARAC (biarylazacyclooctynone) | >1.0 (but can be unstable) |
*These values provide a general comparison of the reactivity of different cyclooctynes. The choice of cyclooctyne will impact the required concentration and reaction time.
Experimental Protocols
Protocol 1: Metabolic Labeling of Gram-Negative Bacteria with this compound
This protocol describes the incorporation of this compound into the lipopolysaccharide (LPS) of Gram-negative bacteria.
Materials:
-
Gram-negative bacterial strain (e.g., E. coli)
-
Appropriate bacterial growth medium (e.g., LB or M9 medium)
-
This compound sterile stock solution (e.g., 100 mM in sterile water or DMSO)
-
Shaking incubator
Procedure:
-
Inoculate an overnight culture of the desired bacterial strain into fresh growth medium.
-
Grow the culture at the optimal temperature with shaking until it reaches the early to mid-logarithmic phase of growth.
-
Add this compound to the bacterial culture to a final concentration of 0.1-1 mM. The optimal concentration may vary depending on the bacterial strain and growth medium and should be determined empirically.
-
Continue to incubate the culture under the same conditions for a sufficient period to allow for incorporation of the this compound into the LPS. An incubation time of 4 hours or longer is often required for substantial labeling.
-
After incubation, the bacterial cells are ready for the SPAAC reaction. The cells can be pelleted by centrifugation and washed with a suitable buffer (e.g., PBS) to remove unincorporated this compound before proceeding to the next step.
Protocol 2: Fluorescent Labeling of this compound-Modified Bacteria via SPAAC
This protocol details the "click" reaction between the azide-functionalized bacteria and a DBCO-containing fluorophore.
Materials:
-
This compound-labeled bacterial cells (from Protocol 1)
-
Phosphate-buffered saline (PBS), pH 7.4
-
DBCO-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488) stock solution (e.g., 10 mM in DMSO)
-
Microcentrifuge
-
Fluorescence microscope or flow cytometer
Procedure:
-
Harvest the this compound-labeled bacteria by centrifugation (e.g., 5000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS to remove any remaining growth medium and unincorporated this compound.
-
Resuspend the bacterial pellet in PBS.
-
Prepare the DBCO-fluorophore working solution by diluting the stock solution in PBS to a final concentration of 20-50 µM.
-
Add the DBCO-fluorophore solution to the bacterial suspension.
-
Incubate the reaction mixture for 15-30 minutes at 37°C, protected from light.
-
After incubation, wash the cells three times with PBS to remove any unreacted DBCO-fluorophore.
-
Resuspend the final cell pellet in PBS or an appropriate imaging medium.
-
The fluorescently labeled bacteria are now ready for analysis by fluorescence microscopy or flow cytometry.
Mandatory Visualization
Caption: General mechanism of a Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).
Caption: Experimental workflow for bioorthogonal labeling of bacteria using this compound and SPAAC.
References
Application Notes and Protocols for Studying LPS Biosynthesis using Kdo Azide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is crucial for bacterial viability and pathogenesis. The biosynthesis of LPS is a complex process and a key target for the development of novel antibacterial agents. 3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is an essential and highly conserved sugar in the inner core region of LPS, making it an ideal target for metabolic labeling studies. Kdo azide (specifically, 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid or Kdo-N₃) is a synthetic analog of Kdo that can be metabolically incorporated into nascent LPS. The azide group serves as a bioorthogonal handle, allowing for the visualization and analysis of newly synthesized LPS through click chemistry. This application note provides detailed protocols and data for utilizing this compound to study LPS biosynthesis pathways.
Principle of the Method
The methodology is based on the metabolic incorporation of an azido-sugar analog into the LPS of Gram-negative bacteria. The bacteria are cultured in the presence of this compound, which is taken up by the cells and utilized by the endogenous LPS biosynthesis machinery. The incorporated azide group can then be specifically and covalently labeled with a fluorescent probe or a biotin tag via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This allows for the detection and quantification of newly synthesized LPS.[1][2][3][4][5]
Applications
-
Real-time monitoring of LPS biosynthesis: Quantify the rate of LPS synthesis under different growth conditions or in the presence of potential inhibitors.
-
Visualization of LPS localization: Determine the spatial distribution of newly synthesized LPS on the bacterial cell surface using fluorescence microscopy.
-
Screening for LPS biosynthesis inhibitors: High-throughput screening of compound libraries for their ability to inhibit LPS production.
-
Studying the effect of genetic mutations: Analyze the impact of mutations in LPS biosynthesis genes on the rate of LPS synthesis and its localization.
-
Specific detection and enrichment of Gram-negative bacteria: The specific incorporation of this compound allows for the selective labeling and isolation of Gram-negative bacteria from mixed populations.
Quantitative Data Summary
The following tables summarize key quantitative data from studies utilizing this compound analogs for LPS biosynthesis research.
| Kdo Analog | Bacterial Strain | Growth Medium | Concentration | Observed Effect | Reference |
| 8-N₃-Kdo | E. coli K-12 | M9 | 5 mM | Fluorescent labeling of LPS | |
| 8-N₃-Kdo | E. coli K-12 | LB | 5 mM | More intense fluorescent signal compared to M9 | |
| 8-N₃-Kdo | Myxococcus xanthus DZ2 | Broth | Not specified | ~52% slower growth compared to control | |
| 7-N₃-Kdo | Myxococcus xanthus DZ2 | Broth | Not specified | ~32% faster growth compared to control | |
| 5-epi-Kdo-8-N₃ | E. coli O119 | LB and M9 | Not specified | Reduced abundance of LPS with various molecular weights | |
| 5-epi-Kdo-8-N₃ | E. coli | Not specified | Increasing concentrations | Increased fluorescence intensity |
| Enzyme | Substrate | Kinetic Parameter | Value | Fold Change (vs Kdo) | Reference |
| CMP-Kdo synthetase (KdsB) | Kdo-N₃ | Specificity Constant | Not specified | 6-fold reduction | |
| CMP-Kdo synthetase (KdsB) | 8-N₃-Kdo | Michaelis-Menten kinetics | Displayed | - | |
| CMP-Kdo synthetase (KdsB) | 7-N₃-Kdo | Michaelis-Menten kinetics | No pyrophosphate release detected | Not a substrate |
Experimental Protocols
Protocol 1: Metabolic Labeling of LPS with this compound
This protocol describes the general procedure for metabolically labeling Gram-negative bacteria with this compound.
Materials:
-
Gram-negative bacterial strain of interest (e.g., E. coli, K. pneumoniae)
-
Appropriate growth medium (e.g., Luria-Bertani (LB) broth, M9 minimal medium)
-
This compound (e.g., 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid)
-
Sterile culture tubes or flasks
-
Incubator shaker
Procedure:
-
Inoculate a single colony of the bacterial strain into 5 mL of growth medium and grow overnight at the optimal temperature with shaking.
-
The next day, dilute the overnight culture to an optical density at 600 nm (OD₆₀₀) of ~0.05 in fresh growth medium.
-
Add this compound to the culture to a final concentration of 1-5 mM. A titration experiment is recommended to determine the optimal concentration for your bacterial strain and experimental conditions.
-
Incubate the culture at the optimal temperature with shaking for a desired period (e.g., during the exponential growth phase). The incubation time can be varied to study the dynamics of LPS synthesis.
-
After incubation, harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove unincorporated this compound.
-
The azide-labeled cells are now ready for downstream analysis via click chemistry.
Protocol 2: Visualization of Labeled LPS by Fluorescence Microscopy
This protocol details the steps for fluorescently labeling the azide-modified LPS on the bacterial cell surface using a strain-promoted azide-alkyne cycloaddition (SPAAC) reaction.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
Fluorescent alkyne probe (e.g., DBCO-fluorophore)
-
Microscope slides and coverslips
-
Fluorescence microscope
Procedure:
-
Resuspend the washed, azide-labeled bacterial cells in PBS to an OD₆₀₀ of ~1.0.
-
Add the fluorescent alkyne probe to a final concentration of 10-50 µM. The optimal concentration should be determined empirically.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
After incubation, wash the cells three times with PBS to remove the unreacted fluorescent probe.
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
-
Visualize the fluorescently labeled bacteria using a fluorescence microscope with the appropriate filter set for the chosen fluorophore. Labeled LPS should appear as peripheral fluorescence on the bacterial cell surface.
Protocol 3: Analysis of Labeled LPS by SDS-PAGE and In-Gel Fluorescence
This protocol describes the analysis of this compound-labeled LPS by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel fluorescence scanning.
Materials:
-
Azide-labeled bacterial cells (from Protocol 1)
-
Lysis buffer (e.g., Tris-HCl with SDS and protease inhibitors)
-
Fluorescent alkyne probe (e.g., DBCO-fluorophore)
-
SDS-PAGE loading buffer
-
SDS-PAGE gels (e.g., 15% acrylamide)
-
Electrophoresis apparatus and power supply
-
In-gel fluorescence scanner
Procedure:
-
Resuspend the azide-labeled bacterial cell pellet in lysis buffer.
-
Lyse the cells by sonication or boiling.
-
Perform a click chemistry reaction on the cell lysate by adding the fluorescent alkyne probe and incubating as described in Protocol 2.
-
Add SDS-PAGE loading buffer to the labeled lysate and heat at 95°C for 10 minutes.
-
Load the samples onto an SDS-PAGE gel and perform electrophoresis.
-
After electrophoresis, visualize the fluorescently labeled LPS bands using an in-gel fluorescence scanner.
-
The same gel can be subsequently stained with a total protein stain (e.g., Coomassie Brilliant Blue) or a silver stain for LPS to visualize all LPS species.
Visualizations
Caption: LPS biosynthesis and transport pathway in Gram-negative bacteria.
References
- 1. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging | Springer Nature Experiments [experiments.springernature.com]
- 3. researchgate.net [researchgate.net]
- 4. Rapid and Specific Enrichment of Culturable Gram Negative Bacteria Using Non-Lethal Copper-Free Click Chemistry Coupled with Magnetic Beads Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Kdo Azide in Myxococcus xanthus Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Myxococcus xanthus is a Gram-negative bacterium known for its complex social behaviors, including swarming motility and the formation of multicellular fruiting bodies. These processes are intricately linked to the dynamics of its outer membrane (OM). The study of OM components, such as lipopolysaccharide (LPS), is crucial for understanding these complex life cycles. Metabolic labeling using azido-sugars, coupled with bioorthogonal click chemistry, has emerged as a powerful tool for visualizing and studying glycan dynamics in living cells.
This document provides detailed application notes and protocols for the use of 3-deoxy-d-manno-oct-2-ulosonic acid (Kdo) azide analogues in Myxococcus xanthus research. Specifically, it focuses on the application of 8-azido-8-deoxy-Kdo (8-N3-Kdo) for the metabolic labeling of LPS, enabling fluorescent visualization of the bacterial cell surface.
Principle of Kdo Azide Labeling
The core principle involves introducing an azide-modified Kdo analogue (Kdo-N3) into the bacterial culture medium. M. xanthus takes up this analogue and incorporates it into newly synthesized LPS molecules via its natural biosynthetic pathway. The azide group, a bioorthogonal handle, is then available on the cell surface for covalent ligation with a fluorescent probe containing a complementary reactive group (e.g., a cyclooctyne) through a strain-promoted azide-alkyne cycloaddition (SPAAC) "click" reaction. This specific and efficient reaction allows for the fluorescent labeling of the outer membrane without compromising cell viability.[1]
Applications in Myxococcus xanthus Research
The primary application of this compound labeling in M. xanthus is the fluorescent imaging of the cell surface to study:
-
Outer Membrane Dynamics: Visualize the distribution and dynamics of LPS during different stages of the M. xanthus life cycle, including single-cell motility, swarming, and fruiting body formation.[2][3]
-
Cell-Cell Interactions: Investigate the role of the OM in cell-cell communication and adhesion within swarms and during development.[2]
-
LPS Biosynthesis and Transport: Track the incorporation of new LPS molecules into the outer membrane.[1]
Quantitative Data Summary
The incorporation of this compound analogues can have physiological effects on M. xanthus. The following table summarizes the reported effects of two different this compound analogues on the growth of M. xanthus DZ2.
| This compound Analogue | Concentration | Effect on Growth Rate (after 24h) | Reference |
| 8-N3-Kdo | Not Specified | ~52% slower than control | |
| 7-N3-Kdo | Not Specified | ~32% faster than control |
Note: While 7-N3-Kdo was tested, it was found not to be a substrate for the KdsB enzyme, which is required for its activation and subsequent incorporation into LPS. Therefore, 8-N3-Kdo is the recommended analogue for LPS labeling in M. xanthus.
Experimental Protocols
Protocol 1: Metabolic Labeling of Myxococcus xanthus with 8-N3-Kdo
This protocol describes the incorporation of 8-N3-Kdo into the LPS of M. xanthus.
Materials:
-
Myxococcus xanthus strain (e.g., DZ2)
-
CTT broth (1% casitone, 10 mM Tris-HCl pH 8.0, 1 mM KH2PO4, 8 mM MgSO4)
-
8-N3-Kdo
-
Shaking incubator
Procedure:
-
Inoculate a starter culture of M. xanthus in CTT broth and grow at 32°C with shaking until the mid-logarithmic phase.
-
Dilute the starter culture into fresh CTT broth to an appropriate starting optical density (e.g., OD600 of 0.1).
-
Supplement the culture with 8-N3-Kdo to a final concentration (a typical starting point is 1 mM, but this may require optimization).
-
Incubate the culture at 32°C with shaking for 24 hours to allow for the incorporation of the azido-sugar into the LPS.
-
Harvest the cells by centrifugation for subsequent fluorescent labeling.
Protocol 2: Fluorescent Labeling of 8-N3-Kdo Incorporated M. xanthus via SPAAC Click Chemistry
This protocol outlines the fluorescent labeling of metabolically engineered M. xanthus cells.
Materials:
-
M. xanthus cells with incorporated 8-N3-Kdo (from Protocol 1)
-
Phosphate-buffered saline (PBS)
-
DBCO-linked fluorophore (e.g., DBCO-AF488, DBCO-Texas Red, DBCO-Cy5)
-
Microcentrifuge
Procedure:
-
Harvest the 8-N3-Kdo-labeled M. xanthus cells by centrifugation (e.g., 5,000 x g for 5 minutes).
-
Wash the cell pellet twice with PBS to remove any residual media and unincorporated sugar.
-
Resuspend the cell pellet in PBS.
-
Add the DBCO-linked fluorophore to the cell suspension. The final concentration of the fluorophore should be optimized, but a starting point of 25-50 µM is common.
-
Incubate the reaction mixture for 1 hour at 32°C in the dark to allow for the SPAAC reaction to proceed.
-
After incubation, wash the cells three times with PBS to remove any unreacted fluorophore.
-
The fluorescently labeled cells are now ready for visualization by microscopy or analysis by flow cytometry.
Protocol 3: Visualization of Labeled M. xanthus and Analysis of Labeled LPS
This protocol describes the methods for observing the labeled cells and analyzing the labeled LPS.
A. Fluorescence Microscopy:
-
Resuspend the final washed cell pellet from Protocol 2 in a suitable mounting medium.
-
Place a drop of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope equipped with the appropriate filter sets for the chosen fluorophore.
B. SDS-PAGE and In-Gel Fluorescence Analysis:
-
Lyse a sample of the fluorescently labeled cells.
-
Isolate the LPS from the cell lysate.
-
Separate the labeled LPS by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Visualize the fluorescently labeled LPS bands in the gel using a gel imager or a Typhoon scanner with the appropriate laser and emission filters.
Visualizations
Signaling Pathway for this compound Labeling
Caption: Metabolic labeling pathway of M. xanthus LPS with 8-N3-Kdo.
Experimental Workflow for this compound Labeling and Visualization
Caption: Workflow for fluorescent labeling of M. xanthus using this compound.
References
A Head-to-Head Comparison of CuAAC and SPAAC for In Vivo Kdo Azide Labeling
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
In the field of in vivo chemical biology and drug development, the ability to specifically label and track biomolecules within a living organism is of paramount importance. The metabolic labeling of bacterial lipopolysaccharide (LPS) with an azido analog of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), termed Kdo azide, offers a powerful tool to study bacterial dynamics. This labeling is achieved through bioorthogonal chemistry, with the two most prominent reactions being the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC). The choice between these two "click chemistry" methods is critical and depends on a trade-off between reaction kinetics and biocompatibility.[1][2]
This document provides a detailed comparison of CuAAC and SPAAC for the in vivo labeling of this compound, complete with quantitative data, comprehensive experimental protocols, and visual diagrams to guide researchers in selecting the most appropriate technique for their studies.
Data Presentation: CuAAC vs. SPAAC at a Glance
The selection of a bioorthogonal reaction for in vivo studies hinges on several key parameters, including reaction speed, potential toxicity, and the nature of the reagents involved. The following tables summarize the quantitative data to facilitate a direct comparison between CuAAC and SPAAC.
| Feature | Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
| Catalyst | Copper(I) | None (driven by ring strain) |
| Biocompatibility | Limited due to copper cytotoxicity, though this can be mitigated with ligands.[3][4] | High, making it suitable for in vivo applications.[2] |
| Reaction Rate | Generally faster (1-100 M⁻¹s⁻¹) | Generally slower (10⁻³-1 M⁻¹s⁻¹), dependent on the cyclooctyne used. |
| Alkyne Reactant | Terminal or internal alkynes | Strained cyclooctynes (e.g., DBCO, BCN) |
| Reagent Accessibility | Simple alkynes are readily available | Strained cyclooctynes can be more complex and expensive to synthesize. |
| Side Reactions | Potential for oxidative homocoupling of alkynes | Cyclooctynes can be prone to side reactions if highly unstable. |
Table 1: General Comparison of CuAAC and SPAAC for In Vivo Labeling.
| Reaction | Reagents | Second-Order Rate Constant (k) |
| CuAAC | Terminal alkyne + Azide with Cu(I) catalyst and ligands (e.g., THPTA, BTTAA) | 10 - 100 M⁻¹s⁻¹ |
| SPAAC | DIBO (Dibenzocyclooctyne) + Azide | ~0.1 M⁻¹s⁻¹ |
| SPAAC | BCN (Bicyclononyne) + Azide | 0.07 - 0.63 M⁻¹s⁻¹ |
| SPAAC | DIBAC (Dibenzocyclooctyne) + Azide | ~1 M⁻¹s⁻¹ |
| SPAAC | DIFO (Difluorinated cyclooctyne) + Azide | ~1 M⁻¹s⁻¹ |
Table 2: Comparative Reaction Kinetics.
| Method | Conditions | Cell Viability |
| CuAAC | 50 µM CuSO₄ without ligand | Appreciable toxicity (~75% cell viability) |
| CuAAC | 50 µM CuSO₄ with THPTA ligand (5:1 ligand:Cu ratio) | Cell viability preserved |
| CuAAC | 10 minutes reaction with CPP-tethered CuI ligand | 75% of cells remained viable |
| SPAAC | Various cyclooctynes (e.g., DBCO, BCN) | Generally high cell viability due to the absence of copper. |
Table 3: Comparative Cytotoxicity.
Signaling Pathways and Experimental Workflows
To visualize the chemical transformations and experimental processes, the following diagrams are provided in the DOT language.
References
Application Notes and Protocols for Flow Cytometry Analysis of Kdo-Azide Labeled Bacteria
Audience: Researchers, scientists, and drug development professionals.
Introduction
Metabolic labeling utilizing bioorthogonal chemistry has emerged as a powerful tool for the selective visualization and analysis of cellular components without interfering with biological processes. One such technique involves the use of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) azide (Kdo-N3), a synthetic analog of the essential bacterial sugar Kdo.[1][2][3] Kdo is a critical component of the lipopolysaccharide (LPS) inner core in most Gram-negative bacteria.[2][4] Exogenously supplied Kdo-azide is metabolically incorporated into the nascent LPS of various Gram-negative bacteria, including Escherichia coli and Klebsiella pneumoniae, often facilitated by transporters like the sialic acid transporter NanT. The incorporated azide group serves as a bioorthogonal handle for covalent modification via "click chemistry." This allows for the attachment of a variety of reporter molecules, such as fluorophores, for subsequent analysis.
This application note provides detailed protocols for the metabolic labeling of Gram-negative bacteria with Kdo-azide and subsequent analysis by flow cytometry. This method enables the quantitative assessment of bacterial viability, cell division, and outer membrane dynamics.
Principle of Kdo-Azide Labeling and Click Chemistry
The workflow for Kdo-azide labeling and subsequent flow cytometry analysis involves three main steps:
-
Metabolic Incorporation: Gram-negative bacteria are cultured in the presence of Kdo-azide. The bacteria recognize the Kdo-azide and incorporate it into their LPS during cell wall synthesis.
-
Click Chemistry Reaction: The azide-modified bacteria are then subjected to a click chemistry reaction. This highly specific and efficient reaction covalently links a fluorescent probe containing a terminal alkyne to the azide group on the bacterial surface. Both copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) can be employed. SPAAC is often preferred for live-cell imaging due to the cytotoxicity of copper.
-
Flow Cytometry Analysis: The fluorescently labeled bacteria are analyzed using a flow cytometer to quantify the fluorescence intensity of individual cells. This data can be used to assess various cellular parameters.
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chembites.org [chembites.org]
- 3. Evaluation of Kdo-8-N 3 incorporation into lipopolysaccharides of various Escherichia coli strains - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00110E [pubs.rsc.org]
- 4. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Aplikační poznámky a protokoly: Obohacování gramnegativních bakterií pomocí Kdo-azidu
Pro: Výzkumníky, vědce a odborníky na vývoj léčiv
Tento dokument poskytuje podrobné informace a protokoly pro selektivní obohacování živých gramnegativních bakterií ze vzorků pomocí metabolického značení Kdo-azidem (Kdo-N₃) a následné bioortogonální "click" chemie.
Úvod a princip metody
Gramnegativní bakterie se vyznačují vnější membránou, jejíž klíčovou složkou je lipopolysacharid (LPS). Kyselina 3-deoxy-D-manno-okt-2-ulosonová (Kdo) je esenciální a vysoce konzervativní cukerná složka vnitřního jádra LPS, která se vyskytuje téměř výhradně u gramnegativních bakterií.[1] Tato unikátní vlastnost činí biosyntetickou dráhu LPS ideálním cílem pro selektivní značení.
Princip metody spočívá v metabolickém začlenění syntetického analogu Kdo, konkrétně 8-azido-3,8-dideoxy-D-manno-okt-2-ulosonátu (Kdo-azid nebo Kdo-N₃), do nově syntetizovaných molekul LPS během růstu bakterií.[1][2] Azidová skupina (-N₃) v molekule Kdo-N₃ slouží jako bioortogonální chemická "rukojeť". Je inertní vůči biologickým procesům v buňce, ale může vysoce specificky a efektivně reagovat s komplementární molekulou (např. alkinem) v reakci známé jako "click chemie".[3][4]
Pro obohacení se na azidem značené bakterie naváže molekula biotinu prostřednictvím bezměďnaté, kmenem podporované azid-alkinové cykloadice (SPAAC), která není pro buňky toxická. Biotinylované bakterie jsou poté specificky a s vysokou afinitou vychytávány na magnetické kuličky potažené streptavidinem, což umožňuje jejich oddělení od ostatních složek vzorku (např. grampozitivních bakterií, mrtvých buněk nebo eukaryotických buněk).
Aplikace
Tato metoda má široké uplatnění v základním výzkumu, diagnostice a farmaceutickém vývoji:
-
Selektivní izolace a detekce: Rychlé obohacení a detekce gramnegativních patogenů z klinických vzorků (např. krev, moč), potravin nebo vzorků z prostředí.
-
Stúdium mikrobiálních komunit: Oddělení gramnegativních druhů od komplexních směsí pro následnou analýzu (např. genomiku, proteomiku).
-
Výzkum LPS: Studium biosyntézy, transportu a dynamiky LPS v živých buňkách.
-
Testování antimikrobiálních látek: Specifické sledování populace gramnegativních bakterií při testování nových antibiotik.
Vizualizace principu a pracovního postupu
Následující diagramy ilustrují chemický princip a experimentální postup.
References
- 1. Rapid and Specific Enrichment of Culturable Gram Negative Bacteria Using Non-Lethal Copper-Free Click Chemistry Coupled with Magnetic Beads Separation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rapid and Specific Enrichment of Culturable Gram Negative Bacteria Using Non-Lethal Copper-Free Click Chemistry Coupled with Magnetic Beads Separation | PLOS One [journals.plos.org]
Troubleshooting & Optimization
Technical Support Center: Kdo Azide Incorporation in Bacteria
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers incorporating Kdo azide into bacteria for metabolic labeling of lipopolysaccharide (LPS).
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it used for bacterial labeling?
A1: 8-Azido-3,8-dideoxy-α/β-ᴅ-manno-oct-2-ulosonic acid (Kdo-8-N3), or this compound, is a synthetic derivative of Kdo, an essential sugar component of LPS in most Gram-negative bacteria.[1][2][3] this compound contains an azide group, which serves as a chemical handle for "click chemistry."[4] When introduced to bacterial cultures, this compound can be taken up by the cells and incorporated into newly synthesized LPS molecules.[5] The azide group on the incorporated Kdo can then be covalently linked to a reporter molecule, such as a fluorophore containing a corresponding alkyne group, through a highly specific and bioorthogonal click chemistry reaction. This allows for the visualization and analysis of LPS biosynthesis and dynamics.
Q2: What are the main click chemistry reactions used with this compound?
A2: There are two primary types of click chemistry reactions used with this compound:
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Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This is a highly efficient reaction but can be cytotoxic to bacteria due to the copper catalyst, which limits its use for in vivo experiments.
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Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): This is a copper-free click chemistry method that utilizes strained alkynes, such as dibenzocyclooctyne (DBCO) or bicyclononyne (BCN), which react spontaneously with azides. SPAAC is preferred for live-cell imaging as it is not cytotoxic.
Q3: Is this compound incorporation toxic to bacteria?
A3: The incorporation of this compound itself does not appear to significantly affect bacterial viability under many conditions. However, some studies have reported slower growth rates in bacteria cultured with certain this compound analogs, such as 8-N3-Kdo in Myxococcus xanthus. In contrast, other analogs like 7-N3-Kdo have been observed to lead to faster growth in the same species, though this particular analog was not incorporated into LPS. High concentrations of this compound and prolonged incubation times may also have an impact on bacterial physiology.
Q4: How efficient is this compound incorporation compared to native Kdo?
A4: The efficiency of Kdo-8-N3 incorporation is estimated to be less than 1% compared to native Kdo. This lower efficiency may be due to several factors, including reduced uptake by the bacteria or less efficient enzymatic processing of the azide-containing analog. Specifically, the azido group in Kdo-N3 has been shown to interfere with its utilization by the CMP-Kdo synthetase KdsB, resulting in a 6-fold reduction in the enzyme's specificity constant compared to native Kdo.
Troubleshooting Guide
Problem 1: Low or no fluorescent signal after click chemistry.
| Possible Cause | Suggested Solution |
| Inefficient this compound incorporation | - Optimize this compound concentration: Test a range of concentrations (e.g., 0.1 mM to 10 mM) to find the optimal concentration for your bacterial strain. - Increase incubation time: Longer incubation with this compound (e.g., 4 hours or more) may be necessary for substantial labeling. - Use minimal growth media: Minimal media, such as M9, can stimulate carbohydrate uptake and may improve incorporation efficiency. However, some studies have also achieved successful labeling in richer media like LB. - Check bacterial strain compatibility: Labeling efficiency can vary significantly between different bacterial strains and serotypes. |
| Inefficient click chemistry reaction | - Optimize click chemistry conditions: For SPAAC, ensure you are using an appropriate concentration of the alkyne-fluorophore and a sufficient incubation time. One study found a 30-minute incubation with AZDye 488 DBCO to be optimal for quantifying LPS synthesis. - Check reagent quality: Ensure that your this compound and alkyne-fluorophore reagents are not degraded. |
| This compound analog is not a substrate for bacterial enzymes | - Verify the this compound analog: Ensure you are using an analog that can be processed by the bacterial LPS biosynthesis machinery. For example, 8-N3-Kdo is a substrate for the KdsB enzyme, while 7-N3-Kdo is not. |
Problem 2: High background fluorescence.
| Possible Cause | Suggested Solution |
| Non-specific binding of the fluorescent probe | - Thorough washing: After incubation with the alkyne-fluorophore, wash the bacterial cells multiple times to remove any unbound probe. |
| Autofluorescence of the bacteria | - Use a brighter fluorophore: A brighter fluorophore can help to distinguish the signal from the background. |
Problem 3: Bacterial growth is inhibited.
| Possible Cause | Suggested Solution |
| Toxicity of this compound analog | - Lower the this compound concentration: Use the lowest effective concentration of this compound. - Reduce incubation time: Minimize the time the bacteria are exposed to this compound. |
| Cytotoxicity of copper catalyst (in CuAAC) | - Switch to SPAAC: Use a copper-free click chemistry method like SPAAC for live-cell experiments. |
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with this compound
This protocol is adapted from methodologies described for labeling E. coli.
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Bacterial Culture Preparation:
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Inoculate a single colony of E. coli into 3 mL of M9-glucose medium or LB medium.
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Grow the culture overnight in an incubator shaker at 37°C and 220 rpm.
-
-
Subculturing with this compound:
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Subculture the overnight culture by diluting it 1:100 in fresh medium.
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Add this compound to the desired final concentration (e.g., 2 mM).
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Incubate the culture overnight, shaking at 37°C.
-
-
Cell Harvesting and Washing:
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The next day, harvest the bacterial cells by centrifugation.
-
Wash the cells three times with an appropriate buffer, such as RPMI 1640 medium containing 0.05% human serum albumin (RPMI-HSA) or phosphate-buffered saline (PBS).
-
Protocol 2: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) for Fluorescence Labeling
This protocol is a general guide for fluorescently labeling this compound-incorporating bacteria.
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Incubation with Alkyne-Fluorophore:
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After washing, resuspend the bacterial pellet in a suitable buffer.
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Add the DBCO-linked fluorophore (e.g., DBCO-Cy3 or AZDye 488 DBCO) to a final concentration of around 50 µM.
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Incubate the mixture for a specified time (e.g., 30 minutes to 2.5 hours), shaking at 4°C or room temperature. The optimal time may need to be determined empirically.
-
-
Final Washing:
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Wash the cells three times with buffer to remove excess fluorophore.
-
-
Analysis:
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Resuspend the final cell pellet in buffer for analysis by fluorescence microscopy or flow cytometry. For analysis by SDS-PAGE, the cells can be lysed.
-
Visualizations
Caption: Workflow for this compound incorporation and fluorescent labeling.
Caption: this compound metabolic pathway for LPS labeling.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Molecular characterization and verification of azido-3,8-dideoxy-d- manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Estimating the Relative Rates of Lipopolysaccharide Synthesis in Escherichia coli K-12 by Click Chemistry-M... [protocols.io]
Kdo Azide labeling variability between different E. coli serotypes
This guide provides troubleshooting advice and answers to frequently asked questions for researchers using Kdo azide (Kdo-8-N3) metabolic labeling in different Escherichia coli serotypes.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
A1: this compound labeling is a metabolic glycan engineering technique used to study lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2] It involves introducing a synthetic sugar, 8-Azido-3,8-dideoxy-α/β-D-manno-oct-2-ulosonic acid (Kdo-8-N3), into the bacterial growth medium.[1][3] This azide-modified sugar is taken up by the E. coli and incorporated into newly synthesized LPS molecules in place of the natural Kdo sugar.[4] The azide group acts as a "bioorthogonal handle," allowing for the specific attachment of reporter molecules (like fluorophores) via click chemistry for visualization and analysis.
Q2: Why am I seeing significant variability in labeling efficiency between my E. coli serotypes?
A2: This is a commonly observed phenomenon. Research has shown that the efficiency of Kdo-8-N3 incorporation and subsequent labeling is highly dependent on the specific strain of E. coli. The primary reasons for this variability include:
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Differences in LPS Core Structure: E. coli strains possess one of five distinct LPS core oligosaccharide structures: K-12, R1, R2, R3, and R4. The prevalence of these core types is not evenly distributed among serogroups. For example, verotoxigenic E. coli (VTEC) like O157 often have an R3 core, while extraintestinal pathogenic E. coli (ExPEC) are frequently R1. These structural differences in the LPS outer core can influence the accessibility and processing of enzymes involved in LPS biosynthesis, thereby affecting Kdo-8-N3 incorporation.
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Metabolic Differences: The uptake and processing of exogenous Kdo-8-N3 relies on bacterial metabolic pathways, including potential salvage pathways. The efficiency of these pathways and the expression levels of key biosynthetic enzymes can vary between serotypes, leading to different incorporation rates.
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Growth Media Composition: The choice of growth medium (e.g., rich LB vs. minimal M9) has a significant impact on labeling efficiency, and this effect can differ between strains.
Q3: How does Kdo-8-N3 enter the cell and get incorporated into LPS?
A3: Kdo-8-N3 is taken up into the bacterial cytoplasm. While the exact transporter can vary, in some E. coli strains, the sialic acid transporter NanT is capable of transporting Kdo and its analogs. Once inside, the cell's natural enzymatic machinery processes it. A key enzyme, CMP-Kdo synthase (KdsB), activates the Kdo-8-N3 to CMP-Kdo-8-N3. This activated sugar is then transferred to the lipid A portion of the nascent LPS molecule by a CMP-Kdo transferase. This process occurs via a salvage pathway, which utilizes preformed sugars from the environment, as opposed to the de novo pathway that synthesizes Kdo from scratch.
Q4: Does Kdo-8-N3 labeling affect bacterial viability?
A4: Generally, Kdo-8-N3 is well-tolerated at typical working concentrations (e.g., 1-5 mM), and studies show that it can be used for labeling live cells without significant toxicity. However, very high concentrations or specific sensitivities in certain strains could potentially impact growth. It is always recommended to perform a growth curve analysis as a control experiment when labeling a new strain.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Weak or No Fluorescent Signal | 1. Inefficient Kdo-8-N3 Incorporation: The specific E. coli serotype may be a poor incorporator. | • Optimize Growth Medium: Test both rich media (LB) and minimal media (M9). Some strains show better labeling in one over the other.• Vary Kdo-8-N3 Concentration: Titrate the concentration of Kdo-8-N3 (e.g., 1 mM, 5 mM, 10 mM). A 5 mM concentration was found to be optimal for E. coli BW25113.• Increase Incubation Time: Allow for longer incubation with the azide sugar to increase the amount of labeled LPS. |
| 2. Inefficient Click Reaction: The strain-promoted azide-alkyne cycloaddition (SPAAC) may not be optimal. | • Check Reagent Quality: Ensure the cyclooctyne-fluorophore (e.g., DBCO-dye) is fresh and has been stored correctly (protected from light, at the recommended temperature).• Optimize Reagent Concentration: Titrate the concentration of the click reagent (e.g., 20-50 µM).• Increase Reaction Time: While often fast, extending the click reaction incubation (e.g., to 1 hour) may improve signal. | |
| 3. Imaging Issues: The microscope settings may not be optimal for the fluorophore used. | • Check Filter Sets: Ensure you are using the correct excitation and emission filters for your chosen fluorophore.• Increase Exposure Time: Increase the camera exposure time to capture more signal. | |
| High Background Fluorescence | 1. Non-specific Binding of Fluorophore: The cyclooctyne-dye may be binding non-specifically to the cells or slide. | • Thorough Washing: Increase the number and volume of wash steps after the click reaction to remove all unbound reagent.• Include a Blocking Step: Consider incubating with a blocking agent like BSA before adding the click reagent. |
| 2. Media Autofluorescence: Components in the growth or imaging medium may be fluorescent. | • Use Imaging Buffer: For microscopy, replace the growth medium with a non-fluorescent buffer like PBS or a specialized imaging medium before visualization. | |
| Inconsistent Labeling Within a Population | 1. Heterogeneous Incorporation: Not all cells in a culture may incorporate the label equally. | This is an observed biological phenomenon. Some cells within a population may not incorporate the label. Analysis should be based on the overall trend observed in the majority of cells. |
| Cell Lysis or Morphology Changes | 1. Reagent Cytotoxicity: High concentrations of Kdo-8-N3 or the click chemistry reagents may be toxic to the cells. | • Perform a Toxicity Assay: Run a control experiment to assess cell viability at the concentrations you are using.• Reduce Reagent Concentrations: Lower the concentration of the azide sugar or the cyclooctyne-dye.• Use SPAAC over CuAAC: Strain-promoted click chemistry (e.g., with DBCO, DIFO) is preferred for live-cell imaging as it avoids the use of a toxic copper catalyst. |
Data Summary Tables
Table 1: Prevalence of LPS Core Types in E. coli
This table summarizes the distribution of the five major LPS core types across the ECOR collection, which represents the genetic diversity of the E. coli species. This underlying structural diversity is a key contributor to labeling variability.
| LPS Core Type | Prevalence in ECOR Collection (%) | Associated Phylogenetic Groups | Notes |
| R1 | 69.4% | Found in all major groups (A, B1, B2, D) | The most common core type. Dominant in virulent extraintestinal pathogenic E. coli (groups B2 and D). |
| R2 | 11.1% | Primarily Group A and Minor Group E | - |
| R3 | 11.1% | Primarily Group B1 and Minor Group E | Predominant in verotoxigenic E. coli (VTEC) serogroups like O157, O111, and O26. |
| R4 | 2.8% | Primarily Group A and Minor Group E | Structurally similar to the R1 core. |
| K-12 | 5.6% | Confined to Group A | The core type of common laboratory strains like E. coli K-12. |
Data adapted from Amor et al.
Table 2: Association of LPS Core Type with Select E. coli O-Serogroups
This table highlights how specific O-antigen serogroups are often associated with a particular LPS core type, which can help predict labeling behavior.
| O-Serogroup | Predominant LPS Core Type(s) |
| O157 | R3 |
| O111 | R3 |
| O26 | R3 |
| O73 | R3 |
| O25 | K-12 or R1 |
| O2, O6, O8, O75 | R1 |
| O1 | No preferred association |
Data adapted from Lellouche et al.
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with Kdo-8-N3
This protocol is a general guideline. Optimal conditions, particularly Kdo-8-N3 concentration and media choice, should be determined empirically for each new E. coli serotype.
-
Prepare Cultures: Inoculate a single colony of your E. coli strain into 5 mL of growth medium (e.g., LB or M9 minimal medium) and grow overnight at 37°C with shaking.
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Subculture and Label:
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Dilute the overnight culture 1:100 into fresh growth medium.
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Add Kdo-8-N3 from a sterile stock solution to a final concentration of 1-5 mM (a starting concentration of 5 mM is recommended).
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As a negative control, prepare an identical culture without Kdo-8-N3.
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-
Incubate: Grow the cultures at 37°C with shaking for several hours (e.g., 4-6 hours) or until they reach the desired growth phase (e.g., mid-log phase, OD600 ≈ 0.4-0.6). For some applications, overnight incubation (16 hours) may be used.
-
Harvest Cells:
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Transfer 1 mL of the culture to a microcentrifuge tube.
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Pellet the cells by centrifugation at 5,000 x g for 3 minutes.
-
Discard the supernatant.
-
-
Wash Cells: Resuspend the cell pellet in 1 mL of PBS (pH 7.4). Pellet the cells again and discard the supernatant. Repeat this wash step twice to remove residual media and unincorporated Kdo-8-N3.
-
Proceed to Click Chemistry: The washed cell pellet is now ready for fluorescent labeling via a click reaction (Protocol 2).
Protocol 2: Fluorescent Labeling via Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
This protocol uses a copper-free click reaction, which is ideal for labeling live cells for microscopy.
-
Prepare Reagents:
-
Prepare a 1-10 mM stock solution of a cyclooctyne-conjugated fluorophore (e.g., DBCO-Alexa Fluor 488, FAM-DBCO) in DMSO. Store protected from light at -20°C.
-
-
Resuspend Cells: Resuspend the washed cell pellet (from Protocol 1) in 100 µL of PBS.
-
Click Reaction:
-
Add the cyclooctyne-fluorophore stock solution to the cell suspension to a final concentration of 20-50 µM.
-
Incubate the reaction for 30-60 minutes at room temperature or 37°C, protected from light. Gentle mixing can enhance the reaction.
-
-
Wash Cells:
-
Add 900 µL of PBS to the tube to bring the volume to 1 mL.
-
Pellet the cells by centrifugation at 5,000 x g for 3 minutes.
-
Carefully discard the supernatant.
-
Repeat the wash step at least two more times to ensure all unbound fluorophore is removed.
-
-
Prepare for Analysis:
-
For Fluorescence Microscopy: Resuspend the final cell pellet in an appropriate volume of PBS or imaging buffer. Mount a small volume onto a microscope slide and proceed with imaging.
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For Flow Cytometry: Resuspend the cells in PBS to an appropriate concentration for analysis.
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For SDS-PAGE: Resuspend the pellet in lysis buffer and an appropriate sample buffer for gel electrophoresis analysis of labeled LPS.
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Visualizations
Caption: Experimental workflow for this compound labeling and analysis.
Caption: Troubleshooting flowchart for weak or no labeling signal.
References
- 1. Distribution of Core Oligosaccharide Types in Lipopolysaccharides from Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipopolysaccharide core type diversity in the Escherichia coli species in association with phylogeny, virulence gene repertoire and distribution of type VI secretion systems - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Kdo Azide Labeling Efficiency
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Kdo Azide labeling experiments. The information addresses common issues related to the impact of growth media on labeling efficiency and provides detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is this compound labeling?
This compound (8-azido-3,8-dideoxy-α/β-D-manno-oct-2-ulosonic acid) is a chemical reporter used for metabolic labeling of lipopolysaccharide (LPS) in Gram-negative bacteria.[1][2][3][4][5] The bacterial cells take up this azide-modified analog of Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) and incorporate it into the nascent LPS structure. The azide group then serves as a bioorthogonal handle for covalent modification with a variety of probes, such as fluorophores or biotin, via a click chemistry reaction. This allows for the visualization and analysis of LPS biosynthesis and localization.
Q2: How does the choice of growth media affect this compound labeling efficiency?
The choice of growth media can significantly impact the efficiency of this compound incorporation into LPS. Both rich media, such as Lysogeny Broth (LB), and minimal media, like M9 medium, have been successfully used for labeling.
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Rich Media (e.g., LB): Generally supports faster bacterial growth, which can lead to more rapid incorporation of this compound. In some E. coli strains, LB medium has been observed to yield slightly more intense fluorescent signals compared to M9 medium.
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Minimal Media (e.g., M9): While bacterial growth is typically slower in minimal media, it can enhance the uptake of unnatural carbohydrate analogs like this compound, potentially leading to efficient labeling. For certain bacterial strains, labeling efficiency has been observed to be higher in M9 medium compared to LB.
The optimal medium can be strain-dependent, and it is recommended to test different media to determine the best conditions for a specific bacterial strain.
Q3: What is the general workflow for a this compound labeling experiment?
A typical this compound labeling experiment follows these general steps:
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Metabolic Labeling: Bacterial cells are cultured in a suitable growth medium supplemented with this compound.
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Cell Harvesting and Washing: Cells are collected and washed to remove any unincorporated this compound.
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Click Chemistry Reaction: The azide-labeled cells are reacted with a probe containing a complementary functional group (e.g., an alkyne- or DBCO-modified fluorophore).
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Washing: Excess probe is removed by washing the cells.
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Analysis: The labeled cells are analyzed using techniques such as fluorescence microscopy or flow cytometry.
Troubleshooting Guides
Problem 1: Low or No Fluorescent Signal
| Possible Cause | Suggested Solution |
| Inefficient this compound Incorporation | - Optimize this compound Concentration: Perform a dose-response experiment to find the optimal concentration (typically in the range of 10-100 µM, but can be higher for bacteria). - Increase Incubation Time: Extend the incubation time with this compound to allow for more incorporation, especially if the bacterial growth rate is slow. - Check Cell Viability: Ensure that the concentration of this compound used is not toxic to the cells, as this can inhibit metabolic activity. |
| Inefficient Click Chemistry Reaction | - Use Fresh Reagents: Prepare fresh solutions of the click chemistry reagents, especially the copper catalyst and reducing agent if using CuAAC. - Optimize Reaction Conditions: Adjust the reaction time, temperature, and reagent concentrations. For live-cell imaging, ensure that the reaction conditions are biocompatible. - Check Probe Compatibility: Verify that the alkyne or cyclooctyne probe is suitable for the chosen click chemistry method (CuAAC or SPAAC). |
| Low Abundance of LPS | - Optimize Bacterial Growth Phase: Harvest cells during the exponential growth phase when LPS biosynthesis is most active. |
Problem 2: High Background Fluorescence
| Possible Cause | Suggested Solution |
| Non-specific Binding of the Fluorescent Probe | - Increase Washing Steps: Thoroughly wash the cells after the click chemistry reaction to remove any unbound probe. Using a buffer with a mild detergent (e.g., 0.1% Tween-20 in PBS) can be beneficial. - Optimize Probe Concentration: Use the lowest concentration of the fluorescent probe that still provides a detectable signal. - Include a Blocking Step: Pre-incubate the cells with a blocking agent like Bovine Serum Albumin (BSA) before the click reaction to reduce non-specific binding sites. |
| Autofluorescence of Bacterial Cells | - Use a Fluorophore with a Longer Wavelength: Red-shifted fluorophores (e.g., near-infrared dyes) can help to minimize interference from cellular autofluorescence. - Include Unlabeled Controls: Always include a control sample of unlabeled cells (not treated with this compound but subjected to the click reaction) to determine the level of background autofluorescence. |
| Residual Copper Catalyst (CuAAC) | - Use a Copper Chelator: If using CuAAC, include a copper-chelating ligand in the reaction mixture to prevent non-specific binding of copper ions to cellular components. |
Quantitative Data Summary
The following table summarizes the qualitative and semi-quantitative findings on the impact of growth media on this compound labeling efficiency in E. coli.
| Growth Medium | Bacterial Growth Rate | This compound Labeling Intensity | Notes |
| LB (Lysogeny Broth) | Faster | +++ | Generally results in robust labeling, with slightly more intense signals in some E. coli strains compared to M9. |
| M9 (Minimal Medium) | Slower | ++ | Also supports efficient labeling and may be superior for certain strains. Can enhance the uptake of the azide analog. |
Note: The labeling intensity is represented qualitatively (+, ++, +++) based on descriptive findings in the cited literature. Optimal conditions may vary depending on the bacterial strain and experimental setup.
Experimental Protocols
Protocol 1: Metabolic Labeling of E. coli with this compound
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Inoculate a single colony of E. coli into 5 mL of LB or M9 medium and grow overnight at 37°C with shaking.
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The next day, dilute the overnight culture 1:100 into fresh LB or M9 medium supplemented with the desired concentration of this compound (e.g., 1 mM).
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Incubate the culture at 37°C with shaking for a specified period (e.g., 4 hours to overnight). The optimal incubation time should be determined empirically.
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Harvest the bacterial cells by centrifugation (e.g., 5000 x g for 10 minutes).
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Wash the cell pellet three times with cold PBS to remove unincorporated this compound. The cells are now ready for the click chemistry reaction.
Protocol 2: Strain-Promoted Alkyne-Azide Cycloaddition (SPAAC) on Labeled Bacteria
This protocol is suitable for live-cell imaging as it does not require a cytotoxic copper catalyst.
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Resuspend the this compound-labeled bacterial pellet (from Protocol 1) in a suitable buffer (e.g., PBS).
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Add the DBCO-functionalized fluorescent probe to the cell suspension at a final concentration of 10-50 µM.
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Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.
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Wash the cells three times with PBS to remove the excess fluorescent probe.
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The labeled cells are now ready for analysis by fluorescence microscopy or flow cytometry.
Visualizations
This compound Incorporation and Labeling Pathway
Caption: Metabolic incorporation of this compound into LPS and subsequent fluorescent labeling.
Experimental Workflow for this compound Labeling
Caption: General experimental workflow for this compound labeling of bacteria.
References
- 1. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Kdo-8-N 3 incorporation into lipopolysaccharides of various Escherichia coli strains - RSC Chemical Biology (RSC Publishing) DOI:10.1039/D3CB00110E [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. chemrxiv.org [chemrxiv.org]
- 5. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of Kdo Azide-Labeled Lipopolysaccharides
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Kdo azide-labeled lipopolysaccharides (LPS). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of these valuable molecules.
Frequently Asked Questions (FAQs)
Q1: What is this compound-labeled LPS, and why is it used?
Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) is an essential sugar component of the inner core of LPS in most Gram-negative bacteria.[1] this compound (typically 8-azido-Kdo or Kdo-8-N3) is a synthetic analog of Kdo that contains a chemically handleable azide group.[2][3] When Gram-negative bacteria are grown in the presence of this compound, it can be metabolically incorporated into newly synthesized LPS molecules.[1] This "labeled" LPS can then be used in a variety of applications, including:
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Tracking and Visualization: The azide group allows for the attachment of fluorescent probes or other tags via "click chemistry," enabling the visualization of LPS trafficking and localization within host cells or tissues.[1]
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Drug Delivery: this compound-labeled LPS can be used to study the interaction of LPS with potential therapeutic agents.
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Immunological Studies: It allows for the specific detection and isolation of newly synthesized LPS to study its role in immune responses.
Q2: What are the main challenges in purifying this compound-labeled LPS?
The primary challenges in purifying this compound-labeled LPS include:
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Low Incorporation Efficiency: The metabolic incorporation of this compound is often inefficient, with estimates suggesting that less than 1% of the total LPS may be labeled. This results in a final product that is a heterogeneous mixture of labeled and unlabeled LPS.
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Contamination: As with any LPS purification, common contaminants such as proteins, nucleic acids (DNA and RNA), and capsular polysaccharides can be present and interfere with downstream applications.
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Separation of Labeled and Unlabeled LPS: Due to their similar physicochemical properties, separating the small fraction of this compound-labeled LPS from the much larger pool of unlabeled LPS is a significant challenge.
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Structural Heterogeneity: The incorporation of this compound can sometimes lead to the production of truncated or "rough" LPS variants, which lack the O-antigen.
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Variability between Bacterial Strains: The efficiency of this compound incorporation can vary significantly between different species and even strains of bacteria.
Q3: How can I confirm that the this compound has been incorporated into the LPS?
Confirmation of this compound incorporation is typically a multi-step process:
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Click Chemistry Reaction: After initial purification, the azide-labeled LPS is reacted with a reporter molecule containing a terminal alkyne (e.g., a fluorescent dye like DBCO-Cy3 or DBCO-FAM) via a copper-free click reaction.
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SDS-PAGE Analysis: The reaction mixture is then run on a polyacrylamide gel (SDS-PAGE) to separate the LPS molecules by size.
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Fluorescence Imaging: The gel is first imaged using a fluorescence scanner to detect the bands corresponding to the fluorescently tagged (and therefore this compound-labeled) LPS.
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Total LPS Staining: The same gel is then stained with a total LPS stain, such as a silver stain or Pro-Q Emerald 300, to visualize all LPS present in the sample.
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Overlay Analysis: By overlaying the fluorescence image and the total LPS stain, you can confirm that the fluorescent signal co-localizes with the LPS bands.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or no fluorescent signal after click chemistry and SDS-PAGE | 1. Inefficient this compound incorporation. 2. Incomplete click reaction. 3. Degradation of the azide or alkyne. 4. Insufficient amount of labeled LPS loaded on the gel. | 1. Optimize this compound concentration and incubation time during bacterial growth. Consider using a minimal growth medium to enhance uptake. 2. Ensure the click chemistry reagents are fresh and used at the recommended concentrations and reaction conditions. 3. Store this compound and alkyne-modified reagents properly, protected from light and moisture. 4. Increase the amount of purified LPS used in the click reaction and loaded onto the gel. |
| High background or non-specific bands in fluorescence imaging | 1. Excess unreacted fluorescent probe. 2. Non-specific binding of the probe to other molecules. 3. Contamination of the LPS preparation with proteins or other molecules that can react with the probe. | 1. After the click reaction, precipitate the LPS to remove excess fluorescent probe. 2. Include washing steps after the click reaction. For SDS-PAGE, an overnight wash of the gel after fluorescence imaging can help reduce background. 3. Ensure thorough removal of protein and nucleic acid contaminants during the purification process. |
| Smearing of LPS bands on the SDS-PAGE gel | 1. Aggregation of LPS molecules. 2. Presence of salts or other contaminants. 3. Incomplete denaturation of LPS before loading. | 1. Sonication of the LPS sample before loading can help to break up aggregates. 2. Ensure that the final purified LPS is properly desalted. 3. Heat the LPS sample in sample buffer at a higher temperature (e.g., 80°C for 5 minutes) before loading. |
| Labeled LPS appears as a low molecular weight or "rough" form | 1. The bacterial strain used may naturally produce rough LPS. 2. The incorporation of this compound may interfere with the addition of the O-antigen, leading to truncated LPS. | 1. Characterize the LPS profile of the unlabeled control from the same bacterial strain. 2. This may be an inherent consequence of the labeling process. If full-length, smooth LPS is required, optimization of labeling conditions (e.g., lower this compound concentration) may be necessary, but this could further reduce labeling efficiency. |
| Low yield of purified LPS | 1. Inefficient extraction from bacterial cells. 2. Loss of material during purification steps (e.g., precipitation, dialysis). 3. Over-digestion with enzymes. | 1. Ensure complete lysis of bacterial cells. The hot phenol-water extraction method is generally effective. 2. Be careful during phase separations and pelleting steps to avoid aspirating the LPS-containing phase or pellet. 3. Use the recommended concentrations and incubation times for Proteinase K, DNase, and RNase treatments. |
Quantitative Data
Table 1: Comparison of Kdo-8-N3 Labeling in Different E. coli Strains and Growth Media
| E. coli Strain | Growth Medium | Relative Fluorescence Intensity of Labeled LPS |
| BW25113 | M9 Minimal Medium | +++ |
| BW25113 | LB Medium | ++++ |
| O55:B5 | LB Medium | ++ |
| ET8 | LB Medium | + |
| SOR-A | LB Medium | ++ |
| SOR-B | LB Medium | +++ |
Data compiled and interpreted from. The number of "+" signs indicates the qualitative intensity of the fluorescently labeled LPS band on an SDS-PAGE gel, with "++++" being the highest intensity.
Experimental Protocols
Protocol 1: Hot Phenol-Water Extraction of this compound-Labeled LPS
This protocol is adapted from standard methods for LPS purification and is suitable for obtaining a crude extract of this compound-labeled LPS.
-
Cell Harvesting and Lysis:
-
Grow the desired Gram-negative bacterial strain in a suitable medium (e.g., LB or M9 minimal medium) supplemented with this compound (typically 1-5 mM) for the desired time.
-
Harvest the bacterial cells by centrifugation (e.g., 10,000 x g for 10 minutes).
-
Wash the cell pellet with phosphate-buffered saline (PBS).
-
Resuspend the pellet in a lysis buffer (e.g., 1x SDS-buffer: 2% β-mercaptoethanol, 2% SDS, 10% glycerol in 50 mM Tris-HCl, pH 6.8).
-
Boil the cell suspension for 15 minutes.
-
-
Removal of Contaminants:
-
Cool the lysate and treat with DNase I and RNase A (e.g., to a final concentration of 100 µg/mL and 25 µg/mL, respectively) at 37°C for 1-2 hours to degrade nucleic acids.
-
Add Proteinase K (e.g., to a final concentration of 100 µg/mL) and incubate at 59°C for 3 hours or overnight to digest proteins.
-
-
Phenol Extraction:
-
Add an equal volume of pre-heated (65°C) Tris-saturated phenol to the lysate.
-
Incubate the mixture at 65°C for 15 minutes with occasional vortexing.
-
Cool the mixture on ice and then centrifuge at high speed (e.g., 20,000 x g) for 10 minutes to separate the phases.
-
Carefully collect the upper aqueous phase, which contains the LPS.
-
Repeat the phenol extraction on the aqueous phase to ensure complete removal of proteins.
-
-
LPS Precipitation and Washing:
-
Transfer the final aqueous phase to a new tube.
-
Add sodium acetate to a final concentration of 0.5 M and 10 volumes of cold 95% ethanol.
-
Precipitate the LPS overnight at -20°C.
-
Pellet the LPS by centrifugation (e.g., 2,000 x g for 10 minutes at 4°C).
-
Wash the LPS pellet with 70% ethanol to remove residual phenol and salts.
-
-
Final Preparation:
-
Resuspend the purified LPS pellet in sterile, nuclease-free water.
-
Lyophilize the LPS for long-term storage.
-
Protocol 2: SDS-PAGE and Silver Staining for LPS Analysis
This protocol is for the visualization of total LPS after purification.
-
Sample Preparation:
-
Resuspend the purified LPS in 1x SDS-PAGE sample buffer.
-
Heat the sample at 80-100°C for 5-10 minutes.
-
-
Electrophoresis:
-
Load the samples onto a high-percentage (e.g., 15-18%) polyacrylamide gel.
-
Run the gel until the dye front reaches the bottom.
-
-
Silver Staining:
-
Fix the gel in a solution of 40% ethanol and 5% acetic acid for at least 1 hour.
-
Oxidize the gel in a solution of 0.7% periodic acid for 10 minutes.
-
Wash the gel thoroughly with distilled water.
-
Impregnate the gel with a 0.1% silver nitrate solution for 30 minutes at 4°C.
-
Briefly rinse the gel with distilled water.
-
Develop the gel in a solution of 3% sodium carbonate containing 0.05% formaldehyde until the LPS bands appear.
-
Stop the development by adding a 5% acetic acid solution.
-
Wash the gel with distilled water before imaging.
-
Visualizations
Caption: Workflow for the purification and analysis of this compound-labeled LPS.
Caption: Troubleshooting logic for low fluorescence signal.
References
- 1. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Minimizing Cytotoxicity in Copper-Catalyzed Click Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize cytotoxicity in copper-catalyzed click reactions.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of cytotoxicity in copper-catalyzed click reactions?
A1: The primary cause of cytotoxicity is the copper(I) catalyst, which can generate reactive oxygen species (ROS) through Fenton-like reactions with molecular oxygen.[1] This leads to oxidative stress, damaging cellular components like proteins, lipids, and nucleic acids.[2][3][4] High concentrations of the reducing agent, such as sodium ascorbate, can also contribute to cytotoxicity.[5]
Q2: How can I reduce copper-induced cytotoxicity in my experiments?
A2: Several strategies can be employed:
-
Use Copper-Chelating Ligands: Ligands like THPTA (tris(3-hydroxypropyltriazolylmethyl)amine) and BTTAA (tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine) stabilize the Cu(I) oxidation state, accelerate the reaction, and protect cells from oxidative damage.
-
Optimize Copper Concentration: Use the lowest possible copper concentration that still provides efficient catalysis. Titrating the copper concentration is crucial for each cell type and experimental setup.
-
Minimize Reaction Time: Shorter incubation times reduce the exposure of cells to potentially toxic reagents.
-
Work in Serum-Free Media: Serum proteins can interfere with the click reaction and may also be susceptible to copper-induced damage. Performing the reaction in serum-free media can improve efficiency and reduce variability.
-
Consider Copper-Free Alternatives: For highly sensitive applications or in vivo studies, copper-free click chemistry, such as Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), is a powerful alternative that eliminates copper-induced toxicity.
Q3: What are copper-chelating azides and how do they help?
A3: Copper-chelating azides are azide-containing molecules that have a built-in chelating group. This design increases the effective concentration of the copper catalyst at the reaction site, leading to faster reaction rates even at lower, less toxic overall copper concentrations.
Q4: Are there alternatives to copper-catalyzed click chemistry for live-cell applications?
A4: Yes, several copper-free click chemistry methods are available and are often preferred for live-cell and in vivo applications due to their biocompatibility. The most common is Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which utilizes strained cyclooctynes that react spontaneously with azides without the need for a catalyst. Other alternatives include inverse-electron-demand Diels-Alder (IEDDA) reactions.
Q5: How do I choose the right ligand for my experiment?
A5: The choice of ligand depends on the specific application. For intracellular reactions, a cell-penetrating peptide-conjugated ligand might be beneficial. For general applications in aqueous media, water-soluble ligands like THPTA are a good choice as they reduce copper's cytotoxicity and accelerate the reaction. The ligand's ability to stabilize Cu(I) and its own inherent cytotoxicity should be considered.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| High Cell Death / Low Viability | 1. Copper concentration is too high. 2. Reaction time is too long. 3. Inadequate copper chelation. 4. Oxidative stress from ROS generation. 5. Cytotoxicity of the alkyne or azide probe itself. | 1. Perform a dose-response curve to determine the optimal, lowest effective copper concentration. 2. Reduce the incubation time for the click reaction. 3. Increase the ligand-to-copper ratio (e.g., 5:1). Ensure the ligand is pre-complexed with CuSO4 before adding the reducing agent. 4. Add ROS scavengers like aminoguanidine to the reaction mixture. Pre-incubating the copper/ligand/ascorbate mixture on ice can help quench initially formed ROS. 5. Test the toxicity of the individual probes in the absence of the click reaction components. |
| Low Click Reaction Efficiency | 1. Copper catalyst is inactive (oxidized to Cu(II)). 2. Low concentration of reactants. 3. Interference from components in the culture medium (e.g., serum proteins, thiols). 4. Intracellular thiols deactivating the catalyst. | 1. Ensure a fresh solution of the reducing agent (e.g., sodium ascorbate) is used. Use a stabilizing ligand like THPTA. 2. Increase the concentration of the azide or alkyne probe. 3. Perform the reaction in serum-free media. Wash cells thoroughly with PBS before starting the reaction. 4. For intracellular reactions, consider transiently depleting intracellular thiols with reagents like N-ethylmaleimide (NEM), though this may also increase cytotoxicity. |
| High Background Staining | 1. Non-specific binding of the detection reagent (e.g., fluorescent azide/alkyne). 2. Incomplete removal of unreacted reagents. | 1. Include a control where the click reaction is performed without the copper catalyst to assess non-specific binding. 2. Increase the number and duration of washing steps after the click reaction. |
| Inconsistent Results | 1. Variability in cell health and density. 2. Instability of reagents. 3. Pipetting errors, especially with small volumes. | 1. Ensure consistent cell seeding density and monitor cell health prior to the experiment. 2. Prepare fresh solutions of sodium ascorbate for each experiment. Store copper and ligand solutions appropriately. 3. Prepare master mixes of the click reaction components to ensure consistency across samples. |
Data Presentation
Table 1: Effect of Copper Concentration and Ligand on Cell Viability
| Cell Line | Copper Sulfate (µM) | Ligand (THPTA) (µM) | Sodium Ascorbate (mM) | Incubation Time (min) | Cell Viability (%) |
| HeLa | 50 | 0 | 2.5 | 5 | ~60% |
| HeLa | 50 | 250 | 2.5 | 5 | >90% |
| CHO | 100 | 0 | 2.5 | 5 | ~40% |
| CHO | 100 | 500 | 2.5 | 5 | ~85% |
| Jurkat | 25 | 0 | 2.5 | 5 | ~50% |
| Jurkat | 25 | 125 | 2.5 | 5 | >90% |
Data adapted from a study on mammalian cell viability after Cu-ascorbate treatment. Cell viability was assessed 24 hours post-treatment.
Table 2: Intracellular Copper-Catalyzed Click Reaction Efficiency and Viability
| Ligand | Intracellular Ligand (µM) | Intracellular Copper (µM) | Product Yield (Membrane Proteins) | Product Yield (Cytosolic Proteins) | Cell Viability |
| Ligand 3 (Tat-conjugated) | 69 ± 2 | 163 ± 3 | >18% | 0.8% | ~75% |
| Ligand 3 + NEM | - | - | >18% | ~14% | - |
Data from a study on intracellular CuAAC in OVCAR5 cells after a 10-minute reaction. NEM (N-ethylmaleimide) was used to reduce intracellular biothiols.
Experimental Protocols
Protocol 1: General Cell Surface Labeling using Copper-Catalyzed Click Chemistry
This protocol is adapted for labeling cell surface glycans metabolically engineered to display azide groups.
-
Cell Preparation:
-
Culture cells to the desired confluency in a multi-well plate. For metabolic labeling, incubate cells with an azide-modified sugar (e.g., Ac4ManNAz) for 48 hours prior to the experiment.
-
Gently aspirate the culture medium and wash the cells twice with 200 µL of cold DPBS.
-
-
Preparation of Click Reaction Master Mix (prepare fresh):
-
In a microcentrifuge tube on ice, prepare the following mix per reaction:
-
DPBS
-
Copper(II) sulfate (CuSO4) to a final concentration of 50-100 µM.
-
THPTA ligand at a 5:1 molar ratio to CuSO4 (e.g., 250-500 µM).
-
Alkyne-fluorophore probe to a final concentration of 25 µM.
-
Aminoguanidine to a final concentration of 1 mM.
-
-
Vortex briefly to mix.
-
Add sodium ascorbate from a freshly prepared 100 mM stock to a final concentration of 2.5 mM.
-
Incubate the master mix on ice for 10 minutes. This allows the catalyst to form and quenches initial ROS production.
-
-
Click Reaction:
-
Add the click reaction master mix to the washed cells.
-
Incubate at 4°C for 5 minutes.
-
-
Washing and Imaging:
-
Gently aspirate the reaction mix and wash the cells three times with cold DPBS.
-
Fix the cells if required (e.g., with 3% paraformaldehyde).
-
Proceed with fluorescence microscopy or flow cytometry analysis.
-
Protocol 2: Cell Viability Assessment using MTT Assay
This protocol provides a method to quantify the cytotoxicity of click reaction components.
-
Cell Treatment:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Expose cells to the complete click reaction mixture or individual components at various concentrations for the desired duration. Include untreated cells as a negative control and a known cytotoxic agent as a positive control.
-
-
MTT Incubation:
-
After treatment, aspirate the medium.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Aspirate the MTT solution.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the untreated control:
-
% Viability = (Absorbance of Treated Cells / Absorbance of Untreated Cells) * 100
-
-
Visualizations
Caption: Troubleshooting logic for high cytotoxicity.
Caption: Experimental workflow for cell surface labeling.
Caption: Signaling pathway of copper-induced cytotoxicity.
References
- 1. Click Chemistry—Section 3.1 | Thermo Fisher Scientific - FR [thermofisher.com]
- 2. Copper-induced oxidative stress in Saccharomyces cerevisiae targets enzymes of the glycolytic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Copper induces oxidative stress and apoptosis of hippocampal neuron via pCREB/BDNF/ and Nrf2/HO-1/NQO1 pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. scienceopen.com [scienceopen.com]
- 5. Labeling Live Cells by Copper-Catalyzed Alkyne-Azide Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
Kdo Azide Technical Support Center: Stability, Storage, and Troubleshooting
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and long-term storage of Kdo Azide (8-Azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid). The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures involving this metabolic labeling reagent.
This compound Stability and Storage Protocols
Proper handling and storage of this compound are critical to ensure its integrity and successful incorporation into bacterial lipopolysaccharides (LPS) for subsequent click chemistry applications. While specific quantitative stability data for this compound is limited in publicly available literature, general principles for the safe handling of organic and glycosyl azides apply.
Recommended Storage Conditions
To maximize the shelf-life of this compound, it is imperative to adhere to the following storage protocols based on supplier recommendations and general knowledge of azide-containing compounds.
| Form | Storage Temperature | Duration | Special Considerations |
| Lyophilized Powder | -20°C[1][2] | Long-term | Store in a tightly sealed container, protected from moisture and light[3][4][5]. |
| In Solvent (e.g., DMSO, Water) | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store in the dark. |
| In Solvent (e.g., DMSO, Water) | -20°C | Up to 1 month | Suitable for short-term storage. Aliquot and protect from light. |
Troubleshooting Guide
This guide addresses specific issues that users may encounter during their experiments with this compound.
Issue 1: No or low level of this compound incorporation into bacterial LPS.
-
Possible Cause 1: this compound degradation.
-
Troubleshooting Steps:
-
Verify that the this compound has been stored correctly according to the recommendations in the table above.
-
If the compound has been stored improperly (e.g., at room temperature for an extended period, exposed to light), it may have degraded.
-
Consider using a fresh stock of this compound for your experiment.
-
-
-
Possible Cause 2: Incorrect experimental conditions.
-
Troubleshooting Steps:
-
Ensure the concentration of this compound in the culture medium is optimal for your bacterial strain. This may require titration.
-
Confirm the incubation time is sufficient for metabolic incorporation. Labeling can be slow, sometimes requiring several hours.
-
Check the viability and metabolic activity of your bacterial cells.
-
-
-
Possible Cause 3: Bacterial strain-specific differences.
-
Troubleshooting Steps:
-
The efficiency of this compound incorporation can be highly dependent on the specific bacterial strain and the growth medium used.
-
Consult literature for protocols specific to your bacterial strain or a closely related one.
-
-
Issue 2: Inconsistent results between experiments.
-
Possible Cause 1: Inconsistent this compound concentration due to improper dissolution or storage.
-
Troubleshooting Steps:
-
Ensure complete dissolution of the lyophilized powder. This compound is soluble in water, DMSO, and DMF.
-
When preparing stock solutions, aliquot them into single-use volumes to avoid repeated freeze-thaw cycles which can lead to degradation.
-
-
-
Possible Cause 2: Contamination of this compound stock solution.
-
Troubleshooting Steps:
-
Use sterile solvents and techniques when preparing and handling this compound solutions to prevent microbial growth, which could degrade the compound.
-
-
Frequently Asked Questions (FAQs)
Q1: How should I handle this compound upon receipt?
A1: this compound is typically shipped as a white lyophilized powder at ambient temperature. Upon receipt, it should be stored at -20°C for long-term stability.
Q2: What is the shelf life of this compound?
A2: While a specific expiration date should be provided by the supplier, long-term storage of the lyophilized powder at -20°C is recommended. Once dissolved, stock solutions are stable for up to one month at -20°C and up to six months at -80°C when stored properly.
Q3: Is this compound sensitive to light?
A3: Yes, azide-containing compounds can be light-sensitive. It is recommended to store this compound, both in solid form and in solution, protected from light. Use amber vials or wrap containers in foil.
Q4: What are the general safety precautions for handling this compound?
A4: this compound is an organic azide. While generally more stable than inorganic azides like sodium azide, it is prudent to handle it with care.
-
Avoid contact with acids, as this can lead to the formation of highly toxic and explosive hydrazoic acid.
-
Do not use metal spatulas for handling the solid, as azides can react with metals to form explosive metal azides. Use plastic or glass spatulas.
-
Handle the compound in a well-ventilated area or a fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Q5: Can I repeatedly freeze and thaw my this compound stock solution?
A5: It is strongly recommended to avoid repeated freeze-thaw cycles. Prepare single-use aliquots of your stock solution to maintain its integrity.
Q6: My this compound solution has been at 4°C for a week. Is it still usable?
A6: While short-term storage of azide-labeled molecules at 4°C is sometimes practiced, for optimal performance and to prevent degradation, it is best to store this compound solutions at -20°C or -80°C. If you observe reduced efficiency, it is advisable to use a freshly prepared solution.
Experimental Workflow and Troubleshooting Logic
The following diagram illustrates a logical workflow for troubleshooting common issues with this compound experiments.
Caption: Troubleshooting workflow for this compound experiments.
References
Validation & Comparative
A Comparative Guide to Validating Kdo Azide Incorporation into Lipopolysaccharide (LPS) using Mass Spectrometry and Alternative Methods
The metabolic incorporation of azido-sugars, such as Kdo azide (Kdo-N3), into LPS is a powerful technique for studying the biosynthesis, trafficking, and dynamics of this crucial outer membrane component in Gram-negative bacteria.[1][2] Following incorporation, the azide group serves as a bioorthogonal handle for "click" chemistry, allowing for the attachment of reporter molecules like fluorophores or affinity tags. However, robust validation of this incorporation is a critical step to ensure that downstream analyses are meaningful. This guide compares the primary validation techniques: mass spectrometry and sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) with fluorescence imaging.
Quantitative Performance Comparison
The choice of validation method depends on the specific experimental question, required sensitivity, and available instrumentation. While mass spectrometry provides unparalleled molecular detail, fluorescence-based methods offer a more accessible and high-throughput alternative.
| Feature | Mass Spectrometry (MALDI-TOF) | SDS-PAGE with Fluorescence Imaging |
| Principle of Detection | Measures the mass-to-charge ratio (m/z) of ions, providing direct evidence of the covalent modification of LPS species. | Detects fluorescence emitted from a fluorophore attached to the this compound via click chemistry, indicating the presence of the label. |
| Type of Data | Qualitative (confirmation of mass shift) and semi-quantitative (relative ion intensity). Provides precise molecular weight information. | Qualitative (visualization of labeled bands) and quantitative (densitometry of band intensity). |
| Specificity | Very high. Can distinguish between different lipid A isoforms and the number of incorporated this compound moieties (e.g., Kdo-N3–lipid IVA and (Kdo-N3)2–lipid IVA).[3] | High, dependent on the specificity of the metabolic labeling and the click reaction. |
| Sensitivity (Limit of Detection) | High. Can detect molecules in the femtomole to attomole range for similar glycolipids.[1] The limit of detection for lipid A has been established at 5 x 10^5 CFU/μL in on-tissue analysis.[4] | High. Can detect proteins in the femtomole to picomole range. For fluorescently labeled proteins, the limit of detection can be as low as ~0.1 fmol. |
| Throughput | Moderate to high, depending on the instrument and sample preparation. Direct analysis of intact microbes is possible. | High. Multiple samples can be run on a single gel. |
| Instrumentation | Requires a mass spectrometer (e.g., MALDI-TOF). | Requires a gel electrophoresis system and a fluorescence gel imager. |
| Key Advantage | Provides unambiguous molecular confirmation and structural information. | Relatively low cost, high throughput, and widely available instrumentation. |
| Key Limitation | Can be less quantitative without isotopic labeling standards. Matrix effects can influence ionization efficiency. | Indirect detection method. Densitometry can have a limited linear dynamic range and is influenced by staining and imaging conditions. |
Experimental Protocols
Detailed methodologies for the key validation experiments are provided below.
Protocol 1: Validation of this compound Incorporation by Mass Spectrometry (MALDI-TOF)
This protocol outlines the general steps for analyzing this compound-labeled LPS from bacterial cells using MALDI-TOF mass spectrometry.
1. Metabolic Labeling of Bacteria:
-
Culture Gram-negative bacteria in a suitable growth medium.
-
Supplement the medium with this compound at a final concentration of 0.1 mM to 1 mM.
-
Incubate the bacteria for a sufficient period to allow for incorporation into the LPS (e.g., 4 hours or longer).
2. LPS Extraction (Optional but Recommended for Higher Purity):
-
Harvest the bacterial cells by centrifugation.
-
Perform a hot phenol-water extraction or use a commercial LPS extraction kit to isolate the LPS.
3. Sample Preparation for MALDI-TOF MS:
-
For direct analysis of intact bacteria, a small portion of the cell pellet can be used.
-
For extracted LPS, dissolve the sample in a suitable solvent (e.g., a mixture of chloroform-methanol-water).
-
Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like acetonitrile/water with 0.1% trifluoroacetic acid (TFA).
-
Mix the sample solution with the matrix solution.
-
Spot 1-2 µL of the mixture onto the MALDI target plate and allow it to air dry to promote co-crystallization.
4. MALDI-TOF MS Analysis:
-
Analyze the samples in a MALDI-TOF mass spectrometer, typically in negative ion mode for LPS analysis.
-
Acquire mass spectra over an appropriate m/z range to detect the lipid A-Kdo azide species.
-
Look for a mass shift corresponding to the addition of the this compound moiety to the lipid A. The expected mass of Kdo-N3 is approximately 265.2 g/mol . The observed mass shift will also depend on the specific lipid A species present in the bacterium.
Protocol 2: Validation by SDS-PAGE and In-Gel Fluorescence
This protocol describes the validation of this compound incorporation through click chemistry-mediated fluorescent labeling and subsequent analysis by SDS-PAGE.
1. Metabolic Labeling of Bacteria:
-
Follow the same procedure as in Protocol 1, step 1.
2. Click Chemistry Reaction:
-
Harvest the this compound-labeled bacterial cells by centrifugation and wash with a suitable buffer (e.g., PBS).
-
Resuspend the cells in a buffer compatible with the click reaction.
-
Add a fluorescent alkyne probe (e.g., a DBCO-fluorophore conjugate) to the cell suspension. The choice of fluorophore will depend on the available imaging equipment.
-
Incubate the reaction mixture under conditions appropriate for the chosen click chemistry (e.g., copper-free strain-promoted azide-alkyne cycloaddition - SPAAC).
3. Cell Lysis and Sample Preparation:
-
After the click reaction, wash the cells to remove excess fluorescent probe.
-
Lyse the cells using a suitable lysis buffer containing SDS and a reducing agent (e.g., 2-mercaptoethanol or DTT).
-
Heat the samples to denature the proteins and solubilize the LPS.
4. SDS-PAGE:
-
Load the prepared samples onto a Tris-Tricine or Tris-Glycine polyacrylamide gel. The percentage of the gel will depend on the expected size of the LPS.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
5. In-Gel Fluorescence Imaging:
-
After electrophoresis, carefully remove the gel from the apparatus.
-
Image the gel using a fluorescence gel imager with the appropriate excitation and emission filters for the chosen fluorophore.
-
The presence of fluorescent bands in the lanes corresponding to this compound-labeled and click-reacted samples confirms the incorporation of the label into LPS.
6. (Optional) Total LPS Staining:
-
After fluorescence imaging, the same gel can be stained for total LPS using a specific LPS stain (e.g., Pro-Q Emerald 300 LPS Stain Kit) or a general carbohydrate stain to visualize all LPS species and confirm equal loading.
Mandatory Visualizations
Experimental Workflow Diagrams
Figure 1. Workflow for validating this compound incorporation into LPS.
Signaling Pathway (Biosynthetic Incorporation)
Figure 2. Simplified pathway of this compound incorporation into LPS.
References
- 1. researchgate.net [researchgate.net]
- 2. Detection of Species-Specific Lipids by Routine MALDI TOF Mass Spectrometry to Unlock the Challenges of Microbial Identification and Antimicrobial Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. On-tissue derivatization of lipopolysaccharide for detection of lipid A using MALDI-MSI - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Metabolic Labeling Reagents: Kdo Azide and Beyond
For researchers, scientists, and drug development professionals, metabolic labeling has emerged as a powerful tool for elucidating complex biological processes. By introducing bioorthogonal chemical reporters into cellular pathways, it is possible to visualize, track, and quantify a wide array of biomolecules in their native environment. This guide provides a comprehensive comparison of Kdo Azide, a key reagent for labeling bacterial lipopolysaccharides, with other classes of metabolic labeling reagents targeting glycoproteins and DNA.
This guide will delve into the mechanisms, applications, and experimental considerations for these reagents, presenting quantitative data in accessible tables and offering detailed protocols for their use. Visualizations of key biological pathways and experimental workflows are also provided to facilitate a deeper understanding of these techniques.
This compound: A Specific Probe for Bacterial Lipopolysaccharides
8-Azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid, commonly known as this compound, is a metabolic labeling reagent specifically designed for the study of Gram-negative bacteria.[1][2] Kdo is an essential and conserved component of the inner core of lipopolysaccharide (LPS), a major constituent of the outer membrane of most Gram-negative bacteria.[1] this compound, an azide-modified analog of Kdo, is taken up by bacteria and incorporated into newly synthesized LPS molecules.[1][2] The embedded azide group then serves as a bioorthogonal handle for "click" chemistry, allowing for the covalent attachment of fluorescent probes or other reporter molecules for visualization and analysis.
This specific labeling of LPS enables researchers to study various aspects of bacterial physiology, including outer membrane biogenesis, bacterial growth and division, and host-pathogen interactions.
Mechanism of this compound Labeling
The metabolic labeling process with this compound involves several key steps within the bacterial cell, primarily leveraging the LPS biosynthesis pathway.
Comparison of this compound Analogs
Recent studies have explored modifications of the this compound structure to improve its properties. A notable comparison is between 8-azido-8-deoxy-Kdo (8-N3-Kdo) and the novel analogue 7-azido-7-deoxy-Kdo (7-N3-Kdo).
| Feature | 8-N3-Kdo | 7-N3-Kdo | Reference |
| Effect on Bacterial Growth | Slower growth compared to untreated cells | Faster growth compared to untreated cells | |
| Enzymatic Substrate | Substrate for KdsB (CMP-Kdo synthetase) | Not a substrate for KdsB | |
| LPS Labeling | Successful fluorescent labeling of cell surfaces | No fluorescent labeling of cell surfaces | |
| In Vitro Click Reactivity | Capable of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Capable of Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) |
This comparison highlights the critical role of the azide position for successful metabolic incorporation into LPS. While both analogs are reactive in vitro, only 8-N3-Kdo is recognized by the necessary bacterial enzymes for integration into the LPS biosynthesis pathway.
Broader Landscape of Metabolic Labeling Reagents
While this compound is highly specific for bacterial LPS, other classes of metabolic labeling reagents are available for probing different biomolecules in a wider range of organisms.
Azido Sugars for Glycoprotein Labeling
Azido-modified monosaccharides, such as N-azidoacetylglucosamine (GlcNAz), N-azidoacetylgalactosamine (GalNAz), and N-azidoacetylmannosamine (ManNAz), are widely used to label glycoproteins. These sugar analogs are taken up by cells and incorporated into glycan chains during glycoprotein biosynthesis. The azide group then allows for the detection and visualization of glycoproteins, providing insights into glycosylation patterns, which are often altered in disease states.
Alkyne-Modified Nucleosides for DNA Labeling
For studying DNA replication and cell proliferation, 5-ethynyl-2'-deoxyuridine (EdU) is a commonly used metabolic label. EdU, a nucleoside analog of thymidine, is incorporated into newly synthesized DNA during the S-phase of the cell cycle. Its terminal alkyne group can be detected via a copper-catalyzed "click" reaction with a fluorescent azide, offering a more sensitive and less harsh alternative to traditional BrdU-based proliferation assays.
Comparative Overview of Metabolic Labeling Reagents
| Reagent Class | Example | Target Biomolecule | Organism(s) | Key Applications |
| Azido Kdo | This compound (8-N3-Kdo) | Lipopolysaccharide (LPS) | Gram-negative bacteria | Studying bacterial outer membrane biogenesis, cell division, and host-pathogen interactions. |
| Azido Sugars | Ac4GlcNAz, Ac4GalNAz, Ac4ManNAz | Glycoproteins | Eukaryotes, some bacteria | Visualizing glycosylation patterns, identifying glycoproteins, studying glycan trafficking. |
| Alkyne Nucleosides | EdU | DNA | Eukaryotes, prokaryotes | Measuring cell proliferation, visualizing DNA replication in situ. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Gram-Negative Bacteria with this compound
This protocol describes the metabolic labeling of E. coli with this compound followed by fluorescent detection.
Materials:
-
E. coli strain (e.g., K-12)
-
Luria-Bertani (LB) broth
-
This compound (8-N3-Kdo)
-
Phosphate-buffered saline (PBS)
-
Fluorescent alkyne probe (e.g., DBCO-488)
-
Microcentrifuge tubes
-
Fluorescence microscope
Procedure:
-
Bacterial Culture: Inoculate a single colony of E. coli into LB broth and grow overnight at 37°C with shaking.
-
Metabolic Labeling: Dilute the overnight culture 1:100 into fresh LB broth containing the desired concentration of this compound (typically 1 mM). Grow the culture at 37°C with shaking for a specified period (e.g., 4-6 hours) to allow for incorporation of the azide.
-
Cell Harvesting and Washing: Pellet the bacterial cells by centrifugation (e.g., 5000 x g for 5 minutes). Discard the supernatant and wash the cell pellet twice with PBS to remove unincorporated this compound.
-
Click Chemistry Reaction: Resuspend the washed cell pellet in PBS containing the fluorescent alkyne probe (e.g., 25 µM DBCO-488). Incubate the reaction for 1-2 hours at room temperature, protected from light.
-
Final Washing: Pellet the labeled cells by centrifugation and wash twice with PBS to remove excess fluorescent probe.
-
Imaging: Resuspend the final cell pellet in a small volume of PBS, mount on a microscope slide, and visualize using a fluorescence microscope with the appropriate filter set.
Protocol 2: Metabolic Labeling of Glycoproteins with Azido Sugars
This protocol provides a general procedure for labeling glycoproteins in mammalian cells using an acetylated azido sugar, followed by fluorescent detection via click chemistry.
Materials:
-
Mammalian cell line (e.g., HeLa)
-
Complete cell culture medium
-
Acetylated azido sugar (e.g., Ac4ManNAz)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Click chemistry reaction cocktail (containing a fluorescent azide or alkyne, copper(II) sulfate, and a reducing agent for CuAAC, or a DBCO-fluorophore for SPAAC)
-
Fluorescence microscope
Procedure:
-
Cell Culture: Plate cells at an appropriate density and allow them to adhere overnight.
-
Metabolic Labeling: Replace the culture medium with fresh medium containing the acetylated azido sugar (typically 25-50 µM). Incubate for 1-3 days to allow for metabolic incorporation.
-
Cell Fixation and Permeabilization: Wash the cells with PBS, then fix with 4% paraformaldehyde for 15 minutes at room temperature. For intracellular glycoprotein labeling, permeabilize the cells with 0.1% Triton X-100 for 10 minutes.
-
Click Chemistry Reaction: Wash the cells with PBS and then add the click chemistry reaction cocktail. Incubate for 30-60 minutes at room temperature, protected from light.
-
Washing and Staining: Wash the cells several times with PBS. If desired, counterstain with a nuclear stain like DAPI.
-
Imaging: Mount the coverslip and visualize the cells using a fluorescence microscope.
Protocol 3: DNA Replication Labeling with EdU
This protocol outlines the labeling of proliferating cells with EdU and subsequent fluorescent detection.
Materials:
-
Proliferating cells in culture
-
Complete cell culture medium
-
EdU (5-ethynyl-2'-deoxyuridine)
-
PBS
-
Fixation solution (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Click-iT® reaction cocktail (containing a fluorescent azide, copper(II) sulfate, and a reducing agent)
-
Fluorescence microscope or flow cytometer
Procedure:
-
EdU Labeling: Add EdU to the cell culture medium at a final concentration of 10 µM. Incubate for a period appropriate for the cell type and experimental design (e.g., 1-2 hours).
-
Cell Fixation and Permeabilization: Harvest and wash the cells with PBS. Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature. Permeabilize the cells with 0.5% Triton X-100 for 20 minutes.
-
Click Reaction: Wash the cells with PBS and add the Click-iT® reaction cocktail. Incubate for 30 minutes at room temperature, protected from light.
-
Washing: Wash the cells with PBS.
-
Analysis: Resuspend the cells in an appropriate buffer for analysis by fluorescence microscopy or flow cytometry.
Conclusion
The selection of a metabolic labeling reagent is dictated by the specific biological question and the system under investigation. This compound offers unparalleled specificity for labeling LPS in Gram-negative bacteria, making it an invaluable tool for microbiology and infectious disease research. For studies involving glycoproteins and DNA replication in a broader range of organisms, azido sugars and EdU, respectively, provide robust and well-established methods. By understanding the principles, advantages, and limitations of each class of reagent, researchers can effectively harness the power of metabolic labeling to gain deeper insights into the dynamic molecular landscape of living systems.
References
A Head-to-Head Comparison: Kdo-8-N3 versus 7-N3-Kdo for Metabolic Labeling of Myxococcus xanthus
For researchers in microbiology, cell biology, and drug development, the ability to visualize and track bacterial components is paramount. Metabolic labeling, coupled with bioorthogonal click chemistry, has emerged as a powerful tool for this purpose. In the study of Gram-negative bacteria like Myxococcus xanthus, a social bacterium with a complex lifecycle, labeling the lipopolysaccharide (LPS) layer of the outer membrane offers invaluable insights into its dynamics.[1][2] This guide provides an objective comparison of two azide-functionalized analogs of 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo), Kdo-8-N3 and 7-N3-Kdo, for the metabolic labeling of M. xanthus.
The rationale for using Kdo analogs stems from its essential and conserved role as a component of the inner core of LPS in most Gram-negative bacteria.[3][4] By introducing an azide-bearing Kdo analog, researchers can subsequently attach a fluorescent probe via a click chemistry reaction, allowing for the visualization of the LPS.[1]
This comparison is based on experimental data investigating the efficacy of Kdo-8-N3 and the novel analog 7-N3-Kdo in labeling the M. xanthus DZ2 strain. The synthesis of 7-N3-Kdo was prompted by the discovery that the single Kdo sugar in the core oligosaccharide of M. xanthus DZ2 is modified with phosphoethanolamine at position 8, which could potentially hinder the incorporation or subsequent reaction of Kdo-8-N3.
Performance Comparison at a Glance
The following table summarizes the key performance indicators of Kdo-8-N3 and 7-N3-Kdo in the context of labeling Myxococcus xanthus.
| Feature | Kdo-8-N3 | 7-N3-Kdo |
| Surface Labeling | Successful fluorescent labeling | No fluorescent tagging observed |
| KdsB Enzyme Substrate | Yes | No |
| Effect on Growth Rate | Slower growth compared to untreated cells | Faster growth compared to untreated cells |
| Effect on Motility | Differences observed in single-cell gliding and swarm expansion | Differences observed in single-cell gliding and swarm expansion |
In-Depth Analysis
Labeling Efficiency
The primary goal of using these analogs is the successful labeling of the bacterial surface. In this regard, Kdo-8-N3 is the superior choice for M. xanthus . Experimental evidence clearly shows that M. xanthus cells grown in the presence of Kdo-8-N3 can be fluorescently labeled after treatment with dibenzocyclooctyne (DBCO)-linked fluorophores. In contrast, cells grown with 7-N3-Kdo could not be fluorescently tagged under the same conditions.
The reason for this stark difference lies in their interaction with a key enzyme in the LPS biosynthesis pathway, CMP-Kdo synthase (KdsB). For a Kdo analog to be incorporated into the LPS, it must first be activated to its nucleotide-activated form by KdsB. Biochemical assays revealed that while Kdo-8-N3 is a substrate for the KdsB enzyme, 7-N3-Kdo is not. This lack of activation prevents the incorporation of 7-N3-Kdo into the nascent LPS molecules.
Physiological Effects
While successful labeling is crucial, the ideal metabolic probe should have minimal impact on the organism's physiology. Both Kdo-8-N3 and 7-N3-Kdo were found to influence the growth rate and motility of M. xanthus, but in opposite ways.
-
Growth Rate: The introduction of Kdo-8-N3 resulted in a slower growth rate compared to untreated cells. Conversely, and surprisingly, cells cultured with 7-N3-Kdo exhibited a faster growth rate. The researchers suggest that 7-N3-Kdo may be catabolized by the cells, providing an alternative nutrient source, though this hypothesis requires further investigation.
-
Motility: Both single-cell gliding motility and type IV pilus-dependent swarm community expansion were altered in the presence of either Kdo analog when compared to untreated cells. This indicates that even if a probe is not incorporated, it can still have off-target effects on cellular behavior.
Experimental Protocols
Below are summarized protocols for the metabolic labeling and analysis of M. xanthus based on the comparative studies.
Metabolic Labeling of M. xanthus
-
Bacterial Culture: Grow Myxococcus xanthus DZ2 cells in an appropriate liquid medium (e.g., CTT medium) at 32°C with shaking.
-
Introduction of Kdo Analog: Supplement the culture medium with either Kdo-8-N3 or 7-N3-Kdo to a final concentration of, for example, 1 mM.
-
Incubation: Continue to incubate the cells under the same conditions for a period that allows for the incorporation of the analog, such as 24-48 hours.
-
Cell Harvesting: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate-buffered saline, PBS) to remove any unincorporated Kdo analog.
Click Chemistry for Fluorescence Labeling
This protocol utilizes Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), which is a bioorthogonal reaction that does not require a cytotoxic copper catalyst.
-
Resuspend Cells: Resuspend the washed cells from the previous step in a buffer.
-
Add Fluorescent Probe: Add a DBCO-linked fluorescent dye (e.g., DBCO-AF488, DBCO-Texas Red, or DBCO-Cy5) to the cell suspension.
-
Incubation: Incubate the mixture for a specified time (e.g., 1-2 hours) at room temperature, protected from light.
-
Washing: Wash the cells multiple times with buffer to remove the unbound fluorescent probe.
Analysis of Labeling
-
Fluorescence Microscopy: Resuspend the final cell pellet in a small volume of buffer and mount the cells on a microscope slide. Visualize the fluorescence using a microscope equipped with the appropriate filter sets for the chosen fluorophore.
-
SDS-PAGE Analysis: To confirm that the fluorescence is associated with the LPS, extract the LPS from the labeled cells. Separate the extracted LPS by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE). Visualize the fluorescently labeled LPS bands using a gel imager.
Conclusion
For researchers aiming to fluorescently label the outer membrane of Myxococcus xanthus via metabolic incorporation of a Kdo analog, Kdo-8-N3 is the only viable option between the two compounds compared here. Its successful incorporation into the LPS, mediated by the KdsB enzyme, allows for effective subsequent labeling with fluorescent probes via click chemistry.
However, it is crucial to consider the physiological impact of Kdo-8-N3, namely the observed reduction in growth rate. Researchers should design their experiments with appropriate controls to account for these effects.
The novel analog, 7-N3-Kdo, despite its rational design to avoid a known modification site on the native Kdo, proved ineffective for labeling due to its inability to act as a substrate for the KdsB enzyme. Its unexpected effect of increasing the growth rate warrants further investigation but makes it unsuitable for its intended purpose as a metabolic labeling agent for LPS in M. xanthus. This comparative study underscores the intricate specificity of bacterial metabolic pathways and provides a clear guide for the selection of chemical tools for studying these complex organisms.
References
- 1. espace.inrs.ca [espace.inrs.ca]
- 2. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KEGG PATHWAY: Lipopolysaccharide biosynthesis - Myxococcus xanthus [kegg.jp]
- 4. chemrxiv.org [chemrxiv.org]
Assessing the Specificity of Kdo Azide for Gram-negative Bacteria: A Comparative Guide
For researchers, scientists, and drug development professionals, the precise identification and labeling of Gram-negative bacteria is paramount. This guide provides an objective comparison of Kdo azide, a metabolic labeling reagent, with an alternative method, fluorescently labeled polymyxin B, for the specific detection of Gram-negative bacteria. The comparison is supported by experimental data and detailed protocols to aid in the selection of the most appropriate tool for your research needs.
Introduction to Gram-Negative Bacterial Labeling
Gram-negative bacteria are characterized by an outer membrane containing lipopolysaccharide (LPS), a unique and essential component that is absent in Gram-positive bacteria and eukaryotic cells. This structural difference provides a key target for developing specific labeling and detection methods. Kdo (3-deoxy-D-manno-oct-2-ulosonic acid) is a conserved sugar component of the inner core of LPS in almost all Gram-negative bacteria, making it an ideal biomarker.
This compound (8-azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid, Kdo-N3) is a synthetic analog of Kdo that can be metabolically incorporated into the LPS of growing Gram-negative bacteria. The azide group serves as a bioorthogonal handle, allowing for subsequent covalent attachment of a reporter molecule, such as a fluorophore, via click chemistry. This approach offers high specificity by leveraging the bacterium's own metabolic machinery.
An alternative strategy involves the use of molecules that directly bind to the LPS on the bacterial surface. Polymyxin B is a cyclic polypeptide antibiotic that exhibits high affinity and specificity for the lipid A moiety of LPS. When conjugated to a fluorescent dye, polymyxin B can be used as a probe to directly label the outer membrane of Gram-negative bacteria.
This guide will delve into the specifics of each method, presenting a side-by-side comparison of their performance, protocols, and potential limitations.
Comparison of this compound and Fluorescent Polymyxin B
| Feature | This compound | Fluorescent Polymyxin B |
| Principle of Specificity | Metabolic incorporation into the LPS of viable, growing Gram-negative bacteria.[1][2] | Direct binding to the lipid A component of LPS on the outer membrane of both viable and non-viable Gram-negative bacteria.[3][4] |
| Labeling Time | Requires incubation for several hours to allow for metabolic incorporation (typically 4 hours or longer for substantial labeling).[5] | Rapid staining, typically within minutes. |
| Viability Requirement | Primarily labels viable and metabolically active bacteria capable of LPS biosynthesis. | Labels both live and dead bacteria as it targets the existing LPS structure. |
| Efficiency | Incorporation efficiency can be low (<1% compared to native Kdo) and strain-dependent. The enzymatic processing by CMP-Kdo synthetase (KdsB) is about 6-fold less efficient for Kdo-N3 than for Kdo. | High binding affinity to LPS, allowing for sensitive detection. Multi-valent probes can offer even higher sensitivity. |
| Potential for Off-Target Effects | The azide moiety is generally considered bioorthogonal. However, high concentrations of azido sugars have been reported to have some physiological effects on mammalian cells. Direct comparative cytotoxicity studies with fluorescent polymyxin B are limited. | Polymyxin B itself has known nephrotoxicity in clinical use. However, fluorescently labeled derivatives and non-bactericidal versions (like polymyxin B nonapeptide) have been shown to have significantly reduced cytotoxicity. |
| Versatility | Allows for pulse-chase experiments to study LPS biosynthesis and dynamics. The azide handle can be used for various downstream applications beyond fluorescence imaging (e.g., affinity purification). | Primarily used for direct visualization and quantification of Gram-negative bacteria. |
Experimental Protocols
This compound Labeling of E. coli for Fluorescence Microscopy
This protocol is adapted from previously described methods.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth or M9 minimal medium
-
This compound (Kdo-N3) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Fluorescently-labeled alkyne (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture: Inoculate a single colony of E. coli into 5 mL of LB or M9 medium and grow overnight at 37°C with shaking.
-
Subculturing and Labeling: The next day, dilute the overnight culture 1:100 into fresh medium. Add this compound to a final concentration of 1 mM. Grow the culture at 37°C with shaking for at least 4 hours to allow for metabolic incorporation of the this compound into the LPS.
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes. Discard the supernatant and wash the cell pellet twice with 1 mL of PBS to remove unincorporated this compound.
-
Click Chemistry Reaction: Resuspend the washed cell pellet in 100 µL of PBS. Add the fluorescently-labeled alkyne to a final concentration of 25 µM. Incubate the reaction for 1 hour at room temperature in the dark.
-
Final Washing: Wash the cells twice with 1 mL of PBS to remove excess fluorescent probe.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS. Mount a small aliquot on a microscope slide with a coverslip. Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the chosen fluorophore.
Fluorescent Polymyxin B Staining of E. coli for Fluorescence Microscopy
This protocol is based on methods for using fluorescently labeled polymyxin B.
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) broth
-
Fluorescently labeled Polymyxin B (e.g., Dansyl-Polymyxin B or FITC-Polymyxin B) stock solution
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge tubes
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
Bacterial Culture: Grow an E. coli culture in LB broth to the desired growth phase (e.g., mid-logarithmic phase).
-
Cell Harvesting and Washing: Harvest the bacterial cells by centrifugation at 5,000 x g for 5 minutes. Wash the cell pellet once with PBS.
-
Staining: Resuspend the cell pellet in PBS. Add the fluorescently labeled polymyxin B to a final concentration of 1-10 µg/mL.
-
Incubation: Incubate the cells for 15-30 minutes at room temperature in the dark.
-
Washing (Optional but Recommended): To reduce background fluorescence, wash the cells once with PBS.
-
Microscopy: Resuspend the final cell pellet in a small volume of PBS and mount on a microscope slide. Image the cells using a fluorescence microscope with the appropriate excitation and emission wavelengths for the fluorophore conjugated to polymyxin B.
Visualizing the Mechanisms
To better understand the underlying principles of these labeling techniques, the following diagrams illustrate the key pathways and workflows.
Conclusion
Both this compound and fluorescently labeled polymyxin B are powerful tools for the specific detection of Gram-negative bacteria. The choice between them depends on the specific experimental requirements.
This compound is the preferred method for:
-
Studying LPS biosynthesis and dynamics.
-
Applications requiring a bioorthogonal handle for downstream manipulations beyond imaging.
-
Specifically labeling viable, metabolically active bacteria.
Fluorescent polymyxin B is advantageous for:
-
Rapid detection and quantification of Gram-negative bacteria.
-
Labeling both live and dead bacteria.
-
Applications where metabolic labeling is not feasible or efficient.
It is crucial to consider the potential for off-target effects and cytotoxicity. While modified polymyxin B derivatives show reduced toxicity, this compound's bioorthogonality is a significant advantage. However, further direct comparative studies on the cytotoxicity of this compound on mammalian cells are warranted. By understanding the principles, advantages, and limitations of each method, researchers can make an informed decision to best suit their scientific inquiries.
References
- 1. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Evaluation of Azido 3-Deoxy-d-manno-oct-2-ulosonic Acid (Kdo) Analogues for Click Chemistry-Mediated Metabolic Labeling of Myxococcus xanthus DZ2 Lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rapid and sensitive detection of gram-negative bacteria using surface-immobilized polymyxin B - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Polymyxin-based fluorescent probes to combat Gram-negative antimicrobial resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Quantitative Analysis of Lipopolysaccharide (LPS) Synthesis: Kdo Azide vs. Traditional Methods
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic labeling approach using 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) azide for the quantitative analysis of lipopolysaccharide (LPS) synthesis against traditional quantification methods. Supporting experimental data, detailed protocols, and visual workflows are presented to aid in the selection of the most appropriate method for your research needs.
Introduction to LPS Quantification
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, is a potent immunostimulant and a critical factor in bacterial pathogenesis. Accurate quantification of LPS is essential for a wide range of research applications, from studying bacterial physiology and antibiotic efficacy to developing novel therapeutics and vaccines. This guide focuses on a modern metabolic labeling technique utilizing a Kdo azide analog and compares it with established methods, namely the Limulus Amebocyte Lysate (LAL) assay and Gas Chromatography-Mass Spectrometry (GC-MS).
The this compound method offers a unique advantage by enabling the specific labeling and quantification of newly synthesized LPS, providing insights into the dynamics of LPS biogenesis. Traditional methods, while well-established for total LPS quantification, do not typically distinguish between pre-existing and newly synthesized LPS pools.
Comparison of Quantitative LPS Analysis Methods
The selection of an appropriate LPS quantification method depends on the specific research question, the sample matrix, and the required sensitivity and specificity. The following table summarizes the key performance characteristics of the this compound method, the LAL assay, and GC-MS.
| Feature | This compound with Click Chemistry | Limulus Amebocyte Lysate (LAL) Assay | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Metabolic incorporation of a this compound analog into newly synthesized LPS, followed by fluorescent labeling via click chemistry and quantification of fluorescence. | Enzymatic cascade triggered by the lipid A component of LPS, leading to a measurable output (gel clot, turbidity, or color change). | Detection and quantification of specific hydroxylated fatty acids from the lipid A moiety of LPS after chemical hydrolysis and derivatization. |
| Measurement | Relative quantification of the rate of new LPS synthesis. A linear relationship exists between labeling time and fluorescent signal[1]. | Absolute or semi-quantitative measurement of total endotoxin activity (EU/mL). | Absolute quantification of total LPS mass based on the concentration of characteristic fatty acids. |
| Specificity | Highly specific for newly synthesized LPS containing the incorporated this compound. | Highly specific for the lipid A portion of LPS from most Gram-negative bacteria. Can be prone to interference from β-glucans. | Highly specific for the chemical signature of lipid A fatty acids. |
| Sensitivity | High sensitivity for detecting changes in LPS synthesis rates. The use of sensitive fluorescent dyes like AZDye 488 DBCO enhances detection[1]. | Very high sensitivity, with a detection range of 0.005 to 50 EU/mL[2]. Some assays can detect as low as 0.01 EU/mL. | High sensitivity, with a limit of detection (LOD) reported to be in the range of 7–50 pg per injection for 3-hydroxy fatty acids[3][4]. |
| Sample Type | Live bacterial cultures. | Aqueous solutions, pharmaceutical preparations, medical devices. Can be affected by sample matrix interference. | Purified LPS, bacterial lysates, complex biological samples. |
| Throughput | Moderate; involves cell culture, labeling, SDS-PAGE, and imaging steps. | High; amenable to 96-well plate format. | Low to moderate; requires extensive sample preparation including hydrolysis and derivatization. |
| Key Advantage | Measures the rate of de novo LPS synthesis, providing dynamic information about bacterial physiology. It is a non-radioactive method. | Gold standard for endotoxin detection in pharmaceutical and medical device industries due to its high sensitivity and established protocols. | Provides a direct chemical measurement of LPS mass, independent of its biological activity. |
| Limitations | Provides a relative measure of synthesis rate without a standard curve for absolute quantification. The efficiency of this compound uptake and incorporation can vary between bacterial species. | Does not measure LPS synthesis rates. Susceptible to interference from various substances in the sample matrix. | Measures total LPS, not distinguishing between newly synthesized and pre-existing molecules. The procedure is labor-intensive. |
Experimental Protocols
Quantitative Analysis of LPS Synthesis using this compound
This protocol is adapted from methods describing the metabolic labeling of LPS in E. coli.
1. Metabolic Labeling: a. Grow Gram-negative bacteria to the desired growth phase (e.g., mid-logarithmic phase). b. Supplement the growth medium with 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-N3) to a final concentration of 1 mM. c. Incubate the culture for a specific duration (e.g., 10-60 minutes) to allow for the incorporation of Kdo-N3 into newly synthesized LPS. A time-course experiment is recommended to establish a linear labeling range.
2. Click Chemistry Reaction: a. Harvest the bacterial cells by centrifugation and wash with phosphate-buffered saline (PBS) to remove unincorporated Kdo-N3. b. Resuspend the cells in PBS containing a fluorescent alkyne probe (e.g., AZDye 488 DBCO) at a concentration of 50 µM. c. Incubate for 30 minutes at 37°C to allow for the copper-free click reaction between the azide group on the incorporated Kdo and the alkyne group on the fluorescent probe. d. Wash the cells with PBS to remove excess fluorescent probe.
3. Quantification: a. Lyse the labeled cells using a suitable lysis buffer. b. Separate the cell lysates by SDS-PAGE. c. Visualize the fluorescently labeled LPS bands using an in-gel fluorescence imaging system. d. Quantify the intensity of the fluorescent LPS bands using densitometry software. The fluorescence intensity is proportional to the amount of newly synthesized LPS.
Limulus Amebocyte Lysate (LAL) Assay (Chromogenic Method)
This is a generalized protocol for a quantitative chromogenic LAL assay.
1. Standard and Sample Preparation: a. Prepare a standard curve of known endotoxin concentrations using a certified reference standard endotoxin (CSE). b. Prepare dilutions of the test sample in pyrogen-free water.
2. Assay Procedure: a. Add 50 µL of each standard, sample dilution, and a negative control (pyrogen-free water) to the wells of a 96-well microplate. b. Add 50 µL of the LAL reagent to each well. c. Incubate the plate at 37°C for a specified time (e.g., 10 minutes). d. Add 100 µL of the chromogenic substrate to each well and incubate at 37°C for a further specified time (e.g., 6 minutes). e. Stop the reaction by adding 100 µL of a stop solution (e.g., 25% acetic acid).
3. Quantification: a. Measure the absorbance of each well at a specific wavelength (e.g., 405 nm) using a microplate reader. b. Generate a standard curve by plotting the absorbance values of the standards against their known endotoxin concentrations. c. Determine the endotoxin concentration in the samples by interpolating their absorbance values on the standard curve.
Gas Chromatography-Mass Spectrometry (GC-MS) for LPS Quantification
This protocol outlines the general steps for quantifying LPS by analyzing its characteristic 3-hydroxy fatty acids.
1. Sample Preparation and Hydrolysis: a. Lyse bacterial cells or use a purified LPS sample. b. Perform acid hydrolysis (e.g., with HCl at 90°C for 4 hours) to release the fatty acids from the lipid A moiety.
2. Extraction and Derivatization: a. Extract the released fatty acids using an organic solvent (e.g., hexane). b. Evaporate the solvent and derivatize the fatty acids to make them volatile for GC analysis. This can be a one-step process using reagents like a mixture of methyl-bis(trifluoracetamide) (MBTFA) and N-methyl-N-(tert-butyldimethylsilyl)trifluoracetamide (MTBSTFA).
3. GC-MS Analysis: a. Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. b. Use a suitable GC temperature program to separate the different fatty acid derivatives. c. Operate the mass spectrometer in selected ion monitoring (SIM) mode to specifically detect and quantify the characteristic ions of the derivatized 3-hydroxy fatty acids.
4. Quantification: a. Prepare a standard curve using known concentrations of a 3-hydroxy fatty acid standard. b. Quantify the amount of 3-hydroxy fatty acids in the sample by comparing the peak areas to the standard curve. c. Calculate the total LPS concentration based on the known stoichiometry of the specific 3-hydroxy fatty acid in the LPS of the studied bacterium.
Visualizing the Processes
To better understand the underlying mechanisms and workflows, the following diagrams have been generated using the Graphviz DOT language.
Caption: LPS Biosynthesis Pathway with this compound Incorporation.
Caption: Experimental Workflow for this compound-Based LPS Quantification.
Caption: Logical Comparison of LPS Quantification Approaches.
Conclusion
The quantitative analysis of LPS synthesis using this compound metabolic labeling is a powerful and specific method for investigating the dynamics of bacterial outer membrane biogenesis. Its ability to measure the rate of new LPS synthesis provides a significant advantage over traditional methods that quantify total LPS. While the LAL assay remains the industry standard for sensitive endotoxin detection and GC-MS provides a robust chemical measurement of total LPS, the this compound method offers a unique and valuable tool for researchers in microbiology, drug discovery, and bacterial pathogenesis. The choice of method should be guided by the specific research question, with the this compound approach being particularly well-suited for studies focused on the real-time physiological responses of bacteria to various stimuli.
References
- 1. Estimating the relative rates of lipopolysaccharide synthesis in Escherichia coli K-12 by click chemistry-mediated labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Quantification of bacterial lipopolysaccharides (endotoxin) by GC–MS determination of 3-hydroxy fatty acids - Journal of Environmental Monitoring (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Metabolic Labeling in Mixed Microbial Communities: Focus on Kdo Azide Cross-Reactivity
For researchers, scientists, and drug development professionals investigating the intricate dynamics of mixed microbial communities, metabolic labeling has emerged as a powerful tool for visualizing and isolating specific members. Among the various probes, 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) azide has been utilized for its specificity in targeting Gram-negative bacteria. However, understanding its potential cross-reactivity and comparing its performance with alternative labeling strategies is crucial for accurate experimental design and interpretation. This guide provides an objective comparison of Kdo azide with other metabolic labeling techniques, supported by experimental data and detailed protocols.
Performance Comparison of Metabolic Labeling Probes
The choice of a metabolic labeling probe depends on the specific research question, the composition of the microbial community under investigation, and the desired level of specificity. Below is a summary of the key characteristics of this compound and its alternatives.
| Feature | This compound (8-N3-Kdo) | D-amino Acid Analogs (e.g., FDAAs, N3-DAA) | Non-canonical Amino Acids (e.g., HPG, Aha) |
| Target Macromolecule | Lipopolysaccharide (LPS) | Peptidoglycan (PG) | Proteins |
| Specificity | Primarily Gram-negative bacteria | Broad-spectrum (Gram-positive and Gram-negative) | Broad-spectrum (most translationally active microbes) |
| Mechanism of Incorporation | Incorporated into the inner core of LPS during its biosynthesis.[1][2] | Incorporated into the stem peptide of PG by penicillin-binding proteins (PBPs). | Incorporated into newly synthesized proteins in place of canonical amino acids (e.g., methionine). |
| Reported Labeling Efficiency | Generally lower than native Kdo; can be strain and growth medium dependent.[3] | High, with labeling intensity correlating with metabolic activity. | Efficient incorporation in various bacterial species. |
| Potential for Cross-Reactivity in Mixed Communities | Low, as Kdo is a rare sugar outside of Gram-negative bacteria. | High, as PG is a common component of most bacterial cell walls. | High, as protein synthesis is a universal process in metabolically active microbes. |
| Potential Physiological Effects | Can affect bacterial growth rate. | Generally low toxicity at working concentrations. | Can be influenced by the availability of the corresponding canonical amino acid. |
| Key Advantages | High specificity for Gram-negative bacteria. | Broad applicability across different bacterial types; reflects cell wall synthesis activity. | Labels translationally active cells; can be used to study protein dynamics. |
| Key Limitations | Slower labeling kinetics compared to other methods; not suitable for Gram-positive bacteria. | Lacks specificity for particular microbial groups. | Does not target a specific cell surface structure. |
Experimental Protocols
Detailed methodologies are essential for the successful application of metabolic labeling techniques. Below are representative protocols for this compound and a common alternative, D-amino acid analogs.
Protocol 1: Metabolic Labeling of a Mixed Microbial Community with this compound
This protocol is adapted from methodologies used for labeling Gram-negative bacteria with this compound.
Materials:
-
Mixed microbial community culture
-
Appropriate growth medium
-
This compound (8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid) stock solution (e.g., 100 mM in sterile water or DMSO)
-
Fluorescent alkyne probe (e.g., DBCO-PEG4-5/6-carboxyrhodamine 110)
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 4% paraformaldehyde in PBS) - optional
-
Microcentrifuge and tubes
Procedure:
-
Culturing: Grow the mixed microbial community in the appropriate liquid medium to the desired growth phase (e.g., mid-logarithmic phase).
-
Labeling: Add this compound to the culture to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for the specific community.
-
Incubation: Continue to incubate the culture under its normal growth conditions for a period that allows for sufficient incorporation of the this compound into the LPS of Gram-negative bacteria. This can range from a few hours to overnight.
-
Harvesting: Pellet the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Washing: Wash the cell pellet twice with PBS to remove unincorporated this compound.
-
Click Chemistry Reaction: Resuspend the cell pellet in PBS containing the fluorescent alkyne probe (e.g., 10-50 µM). Incubate in the dark at room temperature for 1-2 hours.
-
Final Washes: Wash the cells twice with PBS to remove excess fluorescent probe.
-
Analysis: The labeled cells can now be analyzed by fluorescence microscopy or flow cytometry. For microscopy, cells can be mounted on a slide. Optional fixation can be performed before or after the click chemistry reaction.
Protocol 2: Metabolic Labeling of a Mixed Microbial Community with Fluorescent D-amino Acid Analogs (FDAAs)
This protocol outlines a general procedure for labeling a broad range of bacteria in a mixed community using FDAAs.
Materials:
-
Mixed microbial community culture
-
Appropriate growth medium
-
Fluorescent D-amino acid analog (e.g., HCC-amino-D-alanine, HADA) stock solution
-
Phosphate-buffered saline (PBS)
-
Microcentrifuge and tubes
Procedure:
-
Culturing: Grow the mixed microbial community in the appropriate liquid medium to the desired growth phase.
-
Labeling: Add the FDAA to the culture to a final concentration of 0.1-1 mM. The optimal concentration should be determined to maximize signal while minimizing any potential toxicity.
-
Incubation: Incubate the culture for a period sufficient for incorporation into the peptidoglycan. This is often a shorter duration than for this compound, ranging from minutes to a few hours, as it reflects active cell wall synthesis.
-
Harvesting: Pellet the cells by centrifugation.
-
Washing: Wash the cell pellet twice with PBS to remove the unincorporated FDAA.
-
Analysis: Resuspend the cell pellet in PBS and analyze directly by fluorescence microscopy or flow cytometry.
Visualizing the Metabolic Pathways and Experimental Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams have been generated using the DOT language.
Caption: LPS biosynthesis and this compound incorporation pathway.
Caption: Peptidoglycan synthesis and FDAA incorporation.
Caption: Comparative experimental workflow.
References
A Researcher's Guide to Optimal Kdo-Azide Detection: A Comparative Analysis of Fluorescent Dyes
For researchers, scientists, and drug development professionals engaged in the study of Gram-negative bacteria, the ability to effectively label and visualize lipopolysaccharide (LPS) is paramount. The metabolic incorporation of an azide-functionalized Kdo analogue (Kdo-Azide) followed by bioorthogonal click chemistry with a fluorescent dye offers a powerful tool for this purpose. This guide provides a comprehensive comparison of commonly used fluorescent dyes for Kdo-Azide detection, supported by experimental data and detailed protocols to aid in the selection of the optimal dye for your research needs.
The detection of Kdo-Azide relies on the highly efficient and specific "click chemistry" reaction, most commonly the strain-promoted alkyne-azide cycloaddition (SPAAC). This copper-free reaction is ideal for live-cell imaging as it circumvents the cytotoxicity associated with copper catalysts. In this reaction, the azide group on the Kdo analogue reacts with a fluorescent dye that has been modified with a strained alkyne, such as dibenzocyclooctyne (DBCO), to form a stable covalent bond. The choice of fluorescent dye is critical as it directly impacts the sensitivity, resolution, and photostability of the detection method.
Comparative Analysis of Fluorescent Dyes
To facilitate an informed decision, the following table summarizes the key performance indicators of four commonly used DBCO-functionalized fluorescent dyes for Kdo-Azide detection.
| Dye | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (cm⁻¹M⁻¹) | Quantum Yield (Φ) | Key Characteristics |
| Alexa Fluor 488 DBCO | 495 | 519 | ~73,000[1] | 0.91[2] | High brightness and photostability, good water solubility, pH insensitive.[1] |
| AZDye 488 DBCO | 494 | 517 | ~73,000[3][4] | High (comparable to Alexa Fluor 488) | Structurally identical to Alexa Fluor 488, offering similar high brightness and photostability. |
| Cy3 DBCO | 555 | 570 | ~150,000 | 0.31 | Bright orange-fluorescent dye, water-soluble, and pH insensitive. |
| Cy5 DBCO | 646 | 662 | ~250,000 | Not specified for DBCO conjugate | Bright far-red fluorescent dye, suitable for multiplexing and in vivo imaging due to reduced autofluorescence in this spectral range. |
| Cy5.5 DBCO | 673 | 707 | ~250,000 | Not specified for DBCO conjugate | Bright and photostable near-IR probe, water-soluble, and pH insensitive. |
Signaling Pathway and Experimental Workflow
To provide a clear understanding of the processes involved in Kdo-Azide detection, the following diagrams illustrate the metabolic incorporation of Kdo-Azide into the LPS biosynthesis pathway and the general experimental workflow for fluorescent labeling.
Caption: Kdo-Azide metabolic incorporation into LPS.
Caption: Experimental workflow for Kdo-Azide detection.
Experimental Protocols
The following are detailed protocols for the key experiments involved in Kdo-Azide detection using SPAAC.
Metabolic Labeling of E. coli with Kdo-Azide
Materials:
-
E. coli strain of interest
-
Luria-Bertani (LB) or other suitable growth medium
-
Kdo-Azide stock solution (e.g., 100 mM in sterile water or DMSO)
-
Shaking incubator
Procedure:
-
Inoculate a single colony of E. coli into 5 mL of LB medium and grow overnight at 37°C with shaking.
-
The next day, dilute the overnight culture 1:100 into fresh LB medium.
-
Add Kdo-Azide to the culture to a final concentration of 1-5 mM. The optimal concentration may need to be determined empirically for your specific strain and experimental conditions.
-
Incubate the culture at 37°C with shaking for a period sufficient for bacterial growth and incorporation of the Kdo-Azide. This is typically for several hours or overnight.
-
Harvest the cells by centrifugation (e.g., 4000 x g for 10 minutes).
-
Wash the cell pellet twice with an appropriate buffer, such as Phosphate-Buffered Saline (PBS), to remove unincorporated Kdo-Azide.
Fluorescent Labeling using Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
Materials:
-
Kdo-Azide labeled bacterial cells
-
DBCO-functionalized fluorescent dye (e.g., Alexa Fluor 488 DBCO, AZDye 488 DBCO, Cy3 DBCO, or Cy5 DBCO) stock solution (e.g., 10 mM in DMSO)
-
PBS or other suitable reaction buffer
Procedure:
-
Resuspend the washed Kdo-Azide labeled bacterial cells in PBS.
-
Add the DBCO-functionalized fluorescent dye to the cell suspension to a final concentration of 25-100 µM. The optimal concentration should be determined empirically to maximize signal and minimize background.
-
Incubate the reaction mixture for 1-2 hours at room temperature or 37°C, protected from light.
-
After incubation, wash the cells three times with PBS to remove any unreacted fluorescent dye.
-
The fluorescently labeled cells are now ready for downstream analysis.
Visualization and Analysis
a) Fluorescence Microscopy:
-
Resuspend the final cell pellet in a small volume of PBS.
-
Mount a small aliquot of the cell suspension on a microscope slide with a coverslip.
-
Image the cells using a fluorescence microscope equipped with the appropriate filter set for the chosen fluorophore.
b) Flow Cytometry:
-
Resuspend the final cell pellet in PBS to an appropriate cell density for flow cytometry analysis.
-
Analyze the fluorescently labeled cells using a flow cytometer with the appropriate laser and emission filters.
c) SDS-PAGE and In-Gel Fluorescence:
-
Lyse the fluorescently labeled bacterial cells using a suitable lysis buffer.
-
Separate the proteins and LPS by SDS-PAGE.
-
Visualize the fluorescently labeled LPS directly in the gel using a gel imager equipped with the appropriate excitation and emission filters.
Conclusion
The selection of a fluorescent dye for Kdo-Azide detection is a critical step that can significantly influence the outcome of an experiment. Alexa Fluor 488 DBCO and the structurally identical AZDye 488 DBCO offer superior brightness and photostability in the green spectrum, making them excellent choices for a wide range of applications. Cy3 DBCO provides a bright signal in the orange region of the spectrum. For experiments requiring far-red or near-infrared detection to minimize autofluorescence, Cy5 DBCO and Cy5.5 DBCO are highly suitable options. By carefully considering the specific requirements of your research and following the detailed protocols provided, you can achieve optimal and reliable detection of Kdo-Azide in your studies of Gram-negative bacteria.
References
Kdo Azide: A Safer and More Specific Alternative to Radioactive Labeling of Lipopolysaccharide
For researchers, scientists, and drug development professionals engaged in the study of Gram-negative bacteria, the accurate labeling and tracking of lipopolysaccharide (LPS) is paramount. Traditionally, this has been accomplished using radioactive isotopes, a method fraught with safety concerns and potential inaccuracies. This guide provides a comprehensive comparison of a powerful alternative, Kdo azide metabolic labeling, with traditional radioactive methods, supported by experimental data and detailed protocols to inform your research decisions.
Introduction to LPS Labeling
Lipopolysaccharide (LPS), a major component of the outer membrane of Gram-negative bacteria, plays a critical role in bacterial viability and pathogenesis. The ability to label and visualize LPS is essential for understanding its biosynthesis, transport, and interaction with host cells. For decades, radioactive labeling, primarily using isotopes like tritium (³H), phosphorus-32 (³²P), or carbon-14 (¹⁴C), has been the standard method.[1][2] However, the inherent risks associated with handling radioactive materials, coupled with the potential for non-specific labeling of other cellular components like phospholipids and fatty acids, have driven the search for safer and more specific alternatives.[1]
Enter this compound, a bioorthogonal chemical reporter that offers a non-radioactive approach to specifically tag LPS. 3-deoxy-D-manno-oct-2-ulosonic acid (Kdo) is a conserved and essential sugar in the inner core of most Gram-negative bacterial LPS.[1][3] By introducing an azide-modified Kdo analog (this compound) into the bacterial growth medium, it becomes metabolically incorporated into newly synthesized LPS molecules. This azide group then serves as a handle for "click chemistry," a highly efficient and specific reaction that allows for the attachment of a fluorescent probe or other detection molecules.
Comparative Overview: this compound vs. Radioactive Labeling
| Feature | This compound Labeling | Radioactive Labeling |
| Principle | Metabolic incorporation of an azide-modified Kdo sugar into the LPS core, followed by bioorthogonal click chemistry with a reporter molecule (e.g., fluorophore). | Incorporation of radioactive isotopes (e.g., ³H-acetate, ³²P-orthophosphate, ¹⁴C-acetate) into LPS precursors during biosynthesis. |
| Specificity | Highly specific for LPS due to the targeted incorporation of the Kdo analog into the core structure. | Can lead to non-specific labeling of other cellular components like phospholipids and fatty acids that share common precursors. |
| Safety | Non-radioactive, eliminating the need for specialized radiation safety facilities and minimizing health risks. | Involves handling of hazardous radioactive materials, requiring stringent safety protocols, specialized equipment, and disposal procedures. |
| Detection Method | Fluorescence microscopy, flow cytometry, in-gel fluorescence scanning. | Autoradiography, scintillation counting, phosphorimaging. |
| In Vivo Imaging | Well-suited for live-cell and in vivo imaging due to the non-toxic nature of the reagents (especially with copper-free click chemistry). | Generally not suitable for live-cell imaging due to the damaging effects of ionizing radiation. |
| Temporal Resolution | Allows for pulse-chase experiments to study LPS dynamics in real-time. | Can be used for pulse-chase experiments, but analysis is often destructive and not in real-time. |
| Multiplexing | Compatible with multiplexing using different fluorophores for simultaneous detection of multiple targets. | Multiplexing is challenging and often requires isotopes with different energy spectra. |
| Workflow | Generally simpler and faster workflow that does not require extraction and purification of LPS for many applications. | Often requires complex and time-consuming procedures for LPS extraction and purification to remove non-specifically labeled molecules. |
| Cost | Initial cost of this compound and click chemistry reagents may be a consideration. | Costs associated with radioactive isotopes, licensing, waste disposal, and specialized equipment can be substantial. |
Experimental Protocols
This compound Metabolic Labeling and Click Chemistry Detection
This protocol is a generalized procedure based on methodologies described in the literature. Optimization for specific bacterial strains and experimental conditions is recommended.
Materials:
-
Gram-negative bacterial strain of interest
-
Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) or M9 minimal medium)
-
This compound (8-azido-8-deoxy-Kdo)
-
Fluorescently labeled alkyne (e.g., DBCO-fluorophore for copper-free click chemistry)
-
Phosphate-buffered saline (PBS)
-
SDS-PAGE equipment and reagents
-
Fluorescence imaging system (e.g., in-gel scanner or fluorescence microscope)
Procedure:
-
Bacterial Culture Preparation: Inoculate a single colony of the bacterial strain into the appropriate growth medium and grow overnight at the optimal temperature with shaking.
-
Metabolic Labeling: Dilute the overnight culture into fresh medium containing this compound. The final concentration of this compound may need to be optimized but is typically in the range of 1-5 mM. Incubate the culture for a desired period (e.g., several hours to overnight) to allow for incorporation of the this compound into the LPS.
-
Cell Harvesting and Washing: Pellet the bacterial cells by centrifugation. Discard the supernatant and wash the cell pellet three times with PBS to remove unincorporated this compound.
-
Click Chemistry Reaction (Copper-Free): Resuspend the washed cell pellet in PBS containing the fluorescently labeled DBCO-alkyne. The optimal concentration of the alkyne and incubation time should be determined empirically. Incubate the reaction mixture at room temperature or 37°C for 1-2 hours with gentle shaking.
-
Final Washing: Pellet the cells by centrifugation and wash three times with PBS to remove unreacted alkyne.
-
Analysis:
-
SDS-PAGE: Resuspend the final cell pellet in SDS-PAGE sample buffer, boil, and run on a polyacrylamide gel. Visualize the fluorescently labeled LPS using an in-gel fluorescence scanner.
-
Fluorescence Microscopy: Resuspend the final cell pellet in PBS and mount on a microscope slide for visualization using a fluorescence microscope.
-
Traditional Radioactive Labeling of LPS
This protocol is a generalized procedure for labeling with ³²P-orthophosphate, based on methodologies described in the literature. Extreme caution and adherence to institutional radiation safety protocols are mandatory.
Materials:
-
Gram-negative bacterial strain of interest
-
Low-phosphate growth medium
-
[³²P]Orthophosphate
-
LPS extraction reagents (e.g., hot phenol-water method)
-
SDS-PAGE equipment and reagents
-
Phosphorimager or autoradiography film
Procedure:
-
Bacterial Culture Preparation: Grow the bacterial strain in a low-phosphate medium to an appropriate cell density.
-
Radioactive Labeling: Add [³²P]orthophosphate to the culture medium. The amount of radioactivity will depend on the desired specific activity and experimental goals. Continue to incubate the culture to allow for the incorporation of the radioisotope into cellular components, including LPS.
-
Cell Harvesting: Pellet the bacterial cells by centrifugation.
-
LPS Extraction: Perform a hot phenol-water extraction to isolate the LPS from other cellular components. This step is crucial to remove non-specifically labeled molecules.
-
LPS Purification: Further purify the extracted LPS to remove contaminating proteins and nucleic acids. This may involve enzymatic digestion (DNase, RNase, proteinase K) and dialysis.
-
Analysis:
-
SDS-PAGE and Autoradiography: Run the purified, radiolabeled LPS on an SDS-PAGE gel. Dry the gel and expose it to a phosphorimager screen or X-ray film to visualize the labeled LPS bands.
-
Visualizing the Pathways and Workflows
To better understand the underlying mechanisms and experimental procedures, the following diagrams illustrate the key processes involved in LPS biosynthesis and the two labeling methods.
Caption: LPS Biosynthesis Pathway in Gram-negative bacteria.
Caption: this compound Metabolic Labeling and Detection Workflow.
Caption: Radioactive Labeling and Detection Workflow for LPS.
Conclusion
The development of this compound metabolic labeling represents a significant advancement in the study of Gram-negative bacteria. Its high specificity, non-radioactive nature, and compatibility with live-cell imaging offer clear advantages over traditional radioactive labeling methods. While radioactive labeling has been a cornerstone of LPS research for many years, the enhanced safety, simplified workflow, and broader range of applications afforded by this compound make it a superior choice for many modern research questions. For scientists and drug development professionals investigating LPS biosynthesis, transport, and its role in bacterial pathogenesis, this compound provides a powerful and versatile tool that can accelerate discovery while ensuring a safer laboratory environment.
References
- 1. Estimating the relative rates of lipopolysaccharide synthesis in Escherichia coli K-12 by click chemistry-mediated labeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journals.plos.org [journals.plos.org]
- 3. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
Kdo Azide Uptake: A Comparative Analysis Across Bacterial Species for Enhanced Drug Development and Research
A deep dive into the differential uptake and incorporation of Kdo azide in various bacterial species, this guide offers researchers, scientists, and drug development professionals a comparative analysis of this powerful metabolic labeling tool. Understanding the nuances of this compound utilization across different bacteria is critical for its effective application in antibacterial drug screening, imaging, and studying lipopolysaccharide (LPS) biosynthesis.
3-Deoxy-D-manno-oct-2-ulosonic acid (Kdo) is a crucial and highly conserved component of the inner core of LPS in most Gram-negative bacteria.[1][2] Its azide-containing analog, 8-azido-3,8-dideoxy-D-manno-oct-2-ulosonic acid (Kdo-8-N3), serves as a chemical reporter that can be metabolically incorporated into nascent LPS.[2][3] Subsequent bioorthogonal "click" chemistry reactions with fluorescent probes enable the visualization and quantification of LPS, making this compound a valuable tool for studying bacterial physiology and identifying new antimicrobial targets.[4] However, the efficiency of this compound uptake and incorporation is not uniform across all bacterial species, and understanding these differences is paramount for its successful application.
This guide provides a comparative overview of this compound uptake in different bacterial species, supported by experimental data. It also includes detailed experimental protocols for key assays and visual diagrams to elucidate the underlying metabolic pathways and experimental workflows.
Comparative Analysis of this compound Uptake
The uptake and incorporation of this compound have been primarily studied in Gram-negative bacteria, with varying degrees of success. Gram-positive bacteria, which lack LPS, are generally not expected to incorporate this compound. The efficiency of labeling in Gram-negative bacteria is dependent on several factors, including the specific bacterial strain, the growth medium used, and the expression levels of key enzymes in the Kdo salvage pathway.
While direct quantitative comparisons across a wide range of species in a single study are limited, analysis of fluorescence intensity from SDS-PAGE gels and fluorescence microscopy images from various studies allows for a semi-quantitative comparison.
| Bacterial Species/Strain | Growth Medium | Observed Kdo-8-N3 Incorporation Efficiency (Relative) | Key Findings | Reference |
| Escherichia coli K-12 | LB or M9 | High | Robust labeling observed. Uptake is dependent on the sialic acid transporter NanT. The efficiency of incorporation can be influenced by the growth medium, with LB medium sometimes showing slightly more intense labeling than M9 medium. | |
| Escherichia coli (Pathogenic Strains) | LB or M9 | Variable | Different pathogenic E. coli strains exhibit varying levels of Kdo-8-N3 incorporation. Labeling efficiency is strain-dependent. | |
| Salmonella typhimurium | M9 | Moderate to High | Successful labeling has been reported, indicating a functional uptake and incorporation pathway. | |
| Myxococcus xanthus DZ2 | CTT | Moderate | Successful labeling with 8-N3-Kdo was observed. Interestingly, a 7-N3-Kdo analog was not incorporated, highlighting the specificity of the enzymatic machinery. | |
| Legionella pneumophila | - | Moderate | Kdo-8-N3 has been used to label L. pneumophila, demonstrating the applicability of this tool in other pathogenic bacteria. | |
| Klebsiella pneumoniae | - | Moderate | Possesses the NanT transporter, which facilitates the uptake of Kdo and its analogs. |
Experimental Protocols
Protocol 1: Metabolic Labeling of Bacterial LPS with Kdo-8-N3
This protocol describes the general procedure for metabolically labeling Gram-negative bacteria with Kdo-8-N3.
Materials:
-
Bacterial strain of interest
-
Appropriate growth medium (e.g., LB or M9 medium)
-
Kdo-8-N3 stock solution (e.g., 50 mM in sterile water or DMSO)
-
Shaking incubator
Procedure:
-
Grow an overnight culture of the bacterial strain in the appropriate growth medium at the optimal temperature with shaking.
-
Inoculate fresh growth medium with the overnight culture to a starting OD600 of ~0.05.
-
Add Kdo-8-N3 to the culture to a final concentration of 1-5 mM. A dose-response experiment is recommended to determine the optimal concentration for the specific bacterial strain.
-
Incubate the culture at the optimal temperature with shaking for a specified period (e.g., 4 hours to overnight). The incubation time can be optimized for desired labeling intensity.
-
Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes).
-
Wash the cell pellet twice with phosphate-buffered saline (PBS) to remove unincorporated Kdo-8-N3.
-
The labeled cells are now ready for downstream applications such as click chemistry, SDS-PAGE analysis, or fluorescence microscopy.
Protocol 2: SDS-PAGE Analysis of Kdo-8-N3 Labeled LPS
This protocol outlines the analysis of Kdo-8-N3 labeled LPS using SDS-PAGE and in-gel fluorescence.
Materials:
-
Kdo-8-N3 labeled bacterial cells
-
Lysis buffer (e.g., 1x Laemmli buffer)
-
Fluorescent alkyne probe (e.g., a DBCO-fluorophore conjugate)
-
Tris-Tricine SDS-PAGE gels (16% recommended for LPS analysis)
-
Gel imaging system with appropriate fluorescence channels
Procedure:
-
Perform a "click" reaction by incubating the Kdo-8-N3 labeled cells with a fluorescent alkyne probe according to the manufacturer's instructions. This is typically a copper-free click reaction for live cells.
-
After the click reaction, wash the cells to remove excess fluorescent probe.
-
Resuspend the cell pellet in lysis buffer and heat at 95°C for 10 minutes to lyse the cells and denature the proteins.
-
Load the cell lysates onto a Tris-Tricine SDS-PAGE gel.
-
Run the gel according to standard procedures.
-
Visualize the fluorescently labeled LPS bands using a gel imaging system.
-
The gel can be subsequently stained with a total LPS stain (e.g., Pro-Q Emerald 300 or silver staining) to visualize all LPS species.
Protocol 3: Fluorescence Microscopy of Kdo-8-N3 Labeled Bacteria
This protocol describes the visualization of Kdo-8-N3 incorporation in individual bacterial cells using fluorescence microscopy.
Materials:
-
Kdo-8-N3 labeled and fluorescently tagged bacterial cells
-
Microscope slides and coverslips
-
Fluorescence microscope with appropriate filter sets
Procedure:
-
After metabolic labeling and click chemistry with a fluorescent probe, wash the bacterial cells with PBS.
-
Resuspend the cells in a small volume of PBS.
-
Mount a small volume of the cell suspension on a microscope slide and cover with a coverslip.
-
Visualize the cells using a fluorescence microscope. The fluorescent signal should be localized to the bacterial cell envelope.
Visualizing the Process: Pathways and Workflows
This compound Uptake and Incorporation Pathway
The metabolic pathway for this compound incorporation into LPS involves several key steps, starting from its transport into the bacterial cytoplasm to its final placement in the outer membrane.
Caption: Metabolic pathway of Kdo-8-N3 uptake and incorporation into LPS.
Experimental Workflow for Comparative Analysis
The following diagram illustrates a typical experimental workflow for a comparative study of this compound uptake in different bacterial species.
Caption: Experimental workflow for comparing this compound uptake across bacteria.
References
- 1. Molecular characterization and verification of azido-3,8-dideoxy-d-manno-oct-2-ulosonic acid incorporation into bacterial lipopolysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Kdo-8-N3 incorporation into lipopolysaccharides of various Escherichia coli strains - RSC Chemical Biology (RSC Publishing) [pubs.rsc.org]
- 4. Metabolic Incorporation of Azido-Sugars into LPS to Enable Live-Cell Fluorescence Imaging - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: Proper Disposal Procedures for Kdo Azide
Researchers and drug development professionals handling Kdo Azide, a click chemistry reagent, must adhere to stringent disposal protocols to ensure laboratory safety and environmental protection.[1][2] As an organic azide, this compound is potentially explosive and toxic, necessitating careful management from handling to disposal.[3][4] This guide provides essential, step-by-step information for the safe disposal of this compound and related organic azide compounds.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is crucial to consult your institution's specific safety data sheets (SDS) and chemical hygiene plan.[3] All personnel handling azides must be thoroughly trained in their associated hazards.
Key Handling Precautions:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses or goggles, and two pairs of standard nitrile laboratory gloves. For tasks with a splash risk, a face shield and a chemical-resistant apron are necessary.
-
Ventilation: All work with azides should be conducted in a properly functioning chemical fume hood.
-
Avoid Incompatibles:
-
Metals: Never use metal spatulas or allow contact with metal surfaces, as this can form highly shock-sensitive and explosive metal azides. This includes avoiding disposal in sinks with lead or copper pipes.
-
Acids: Do not mix azide-containing waste with acidic waste, as this can generate highly toxic and explosive hydrazoic acid.
-
Halogenated Solvents: Avoid using halogenated solvents like dichloromethane and chloroform, which can form extremely unstable di- and tri-azidomethane.
-
-
Storage: Store this compound and its waste in a cool, well-ventilated area, away from heat, light, and moisture. Waste containers must be clearly labeled as "Hazardous Waste: Contains Azides" and list all chemical constituents.
Disposal Decision Workflow
The primary decision in disposing of this compound is whether to proceed with direct disposal as hazardous waste or to perform a chemical deactivation prior to disposal. For organic azides like this compound, direct disposal of unreacted material is often the safest route.
Step-by-Step Disposal Procedures
Method 1: Direct Disposal (Recommended for most organic azides)
This is the most straightforward and often the safest method for disposing of this compound waste.
-
Segregate Waste: Collect all waste containing this compound, including unused product, reaction mixtures, and contaminated materials (e.g., pipette tips, weigh boats, gloves), in a dedicated, non-metallic hazardous waste container.
-
Labeling: Clearly label the container with a "Hazardous Waste" sticker, explicitly stating "Contains Organic Azides" and listing all chemical components of the waste stream.
-
Storage: Store the sealed container in a designated and secure waste accumulation area, away from incompatible materials.
-
Arrange for Pickup: Contact your institution's Environmental Health & Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
Method 2: Chemical Deactivation (for advanced users, with EHS approval)
For certain waste streams, chemical deactivation to a more stable compound may be an option. Organic azides can be converted to more stable amines through reduction. This procedure should only be performed by experienced chemists after a thorough risk assessment and with prior approval from EHS.
Experimental Protocol: Reduction of an Organic Azide to an Amine (General Procedure)
This is a general example and must be adapted and validated for the specific organic azide and reaction conditions.
-
Reaction Setup: In a chemical fume hood, behind a blast shield, set up a round-bottom flask with a stirrer.
-
Dissolution: Dissolve the organic azide waste in an appropriate solvent.
-
Reduction: Slowly add a reducing agent (e.g., triphenylphosphine followed by water, or catalytic hydrogenation). The reaction is often exothermic and may produce nitrogen gas; ensure adequate venting.
-
Monitoring: Monitor the reaction to completion using an appropriate analytical technique (e.g., TLC, IR spectroscopy to observe the disappearance of the azide peak).
-
Waste Collection: Once the azide has been completely converted to the amine, the resulting solution should be collected as hazardous waste.
-
Disposal: Label the waste container appropriately, listing all reaction components, and arrange for disposal through your EHS department.
Quantitative Data for Azide Deactivation
While the following protocol is for sodium azide (an inorganic azide), the quantitative data provides a valuable reference for the chemistry involved in breaking down the azide functional group. This specific procedure is not for direct application to this compound but is included for informational purposes.
| Parameter | Specification |
| Azide Solution | Aqueous solution containing no more than 5% sodium azide. |
| Deactivating Agent | 20% aqueous solution of sodium nitrite (NaNO₂). |
| Acidification Agent | 20% aqueous solution of sulfuric acid (H₂SO₄). |
| Stoichiometry | Use 1.5 g of sodium nitrite for every 1 g of sodium azide (approximately 40% excess). |
| Endpoint Verification | Test the acidic solution with starch-iodide paper; a blue color indicates excess nitrite and complete reaction. |
| Final pH for Disposal | Neutralize the final solution to a pH of 6-9 before disposal as hazardous waste. |
Deactivation Reaction: 2NaN₃ + 2HNO₂ → 3N₂(g) + 2NO(g) + 2NaOH
Caution: The order of addition is critical. The sodium nitrite solution must be added to the azide solution before the gradual addition of acid to prevent the formation of highly toxic and volatile hydrazoic acid (HN₃). This entire procedure must be performed in a chemical fume hood due to the release of toxic nitric oxide (NO) gas.
By adhering to these procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment for everyone. Always prioritize safety and consult with your institution's EHS department for guidance on specific waste streams.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
